6-Bromooxindole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARRYVQFBQVOBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378341 | |
| Record name | 6-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99365-40-9 | |
| Record name | 6-Bromooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Bromooxindole (also known as 6-Bromo-2-oxindole). The information herein is intended to support research, drug discovery, and development activities by providing key data, experimental methodologies, and relevant biological context.
Core Physicochemical Data
This compound is a halogenated derivative of oxindole. Its chemical structure and properties make it a valuable intermediate in organic synthesis, particularly for the development of bioactive molecules.[1][2] It is a secondary metabolite isolated from marine organisms and has been utilized in the synthesis of p38α inhibitors, which possess anti-inflammatory properties.[1]
The quantitative physicochemical properties of this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrNO | [2][3][4] |
| Molecular Weight | 212.04 g/mol | [3][4] |
| CAS Number | 99365-40-9 | [2][3][4] |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 217-221 °C | [4] |
| Solubility | DMSO: 100 mg/mL (471.61 mM) | [1] |
| pKa (Predicted) | ~16.07 ± 0.30 | [6][7] |
| logP (Calculated) | ~2.93 - 3.3 | [8][9] |
Biological Context: Role in p38 MAPK Signaling
This compound serves as a key synthetic precursor for developing inhibitors of p38 mitogen-activated protein kinase (MAPK), specifically the p38α isoform.[1][2] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and cellular stress.[10][11] Its activation leads to the production of pro-inflammatory mediators, making it a significant target for anti-inflammatory drug development.[12][13] An inhibitor derived from this compound would block the kinase activity of p38α, thereby preventing the downstream signaling that leads to inflammation.
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are standard methods for solid organic compounds.
This protocol outlines the determination of the melting point range using a standard melting point apparatus.
Methodology:
-
Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.
-
Capillary Loading: Pack the powdered sample into a sealed-end capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating:
-
For an unknown compound, perform a rapid heating to determine an approximate melting range.
-
For an accurate measurement, begin heating a new sample and slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.
-
-
Data Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted.
-
-
Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0°C).
This protocol provides a qualitative method to assess the solubility of this compound in various solvents.
Methodology:
-
Preparation: Add approximately 20-30 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, dichloromethane) to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 60 seconds to ensure thorough mixing.
-
Observation: Visually inspect the mixture.
-
Soluble: The solid completely dissolves, forming a clear, homogenous solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Reporting: Record the results for each solvent tested. For quantitative analysis, a saturated solution can be prepared and the concentration of the dissolved solute determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
This method determines the acid dissociation constant by monitoring pH changes during titration.
Methodology:
-
Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low). A typical concentration is around 10⁻³ to 10⁻⁴ M.
-
Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the electrode into the sample solution and monitor the initial pH.
-
Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic proton) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
This protocol determines the n-octanol/water partition coefficient (P), a measure of lipophilicity.
Methodology:
-
Phase Preparation: Prepare a mixture of n-octanol and water (buffered to a relevant pH, e.g., 7.4) and allow them to mutually saturate by shaking them together overnight, then separating the layers.
-
Sample Addition: Dissolve a known amount of this compound in one of the phases (typically the one in which it is more soluble).
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel or vial. Shake vigorously for several minutes to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated. Centrifugation may be required to break up any emulsions.
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 99365-40-9|6-Bromoindolin-2-one|BLD Pharm [bldpharm.com]
- 4. 6-Bromo-2-oxindole 97 99365-40-9 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. chemscene.com [chemscene.com]
- 9. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Solubility Profile of 6-Bromooxindole: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility of 6-bromooxindole in organic solvents, catering to researchers, scientists, and professionals in drug development. This document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and contextualizes the compound's relevance in signaling pathways.
Core Data Presentation: Solubility of this compound
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Molar Equivalent | Method | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | 471.61 mM[1] | Not Specified | Requires ultrasonic assistance for dissolution. It is also noted that hygroscopic DMSO can significantly impact solubility, and newly opened DMSO is recommended[1]. |
| Ethanol | Data not available | Data not available | - | - |
| Methanol | Data not available | Data not available | - | - |
| Acetone | Data not available | Data not available | - | - |
Note: Extensive searches did not yield specific quantitative solubility data for this compound in ethanol, methanol, or acetone. The related compound, 6-bromoindole, is reported to have good solubility in polar organic solvents like ethanol and acetone, though no quantitative values are provided[2].
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a compound like this compound, based on established principles in medicinal chemistry.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, ethanol, etc.)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Volumetric flasks and appropriate mobile phase for HPLC analysis
Procedure:
-
Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.
-
Dispense a precise volume of the chosen solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours. This timeframe should be validated to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC).
-
Analyze the diluted samples by HPLC to determine the concentration of this compound.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is often employed in early drug discovery to rapidly assess the solubility of a large number of compounds.
Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated stock.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO) for stock solution
-
Aqueous buffer or organic solvent of interest
-
96-well microplates
-
Automated liquid handler
-
Plate reader capable of detecting light scattering or turbidity (nephelometer)
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).
-
Using an automated liquid handler, perform serial dilutions of the stock solution in DMSO directly in a 96-well plate.
-
In a separate 96-well plate, dispense the aqueous buffer or organic solvent of interest.
-
Transfer a small, precise volume of the this compound/DMSO solutions to the corresponding wells of the plate containing the test solvent. This rapid addition of a DMSO solution to an anti-solvent will induce precipitation if the solubility limit is exceeded.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering in each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Signaling Pathway and Experimental Workflow Visualization
This compound serves as a key intermediate in the synthesis of p38α mitogen-activated protein kinase (MAPK) inhibitors, which are investigated for their anti-inflammatory properties[1][3]. The p38 MAPK signaling pathway plays a critical role in cellular responses to inflammatory cytokines and stress.
The diagram above illustrates the p38 MAPK signaling cascade. External stimuli activate a series of kinases (MAPKKK and MAPKK) that in turn phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, leading to an inflammatory response. Inhibitors derived from this compound can block the activity of p38α, thereby attenuating this inflammatory cascade.
The workflow diagram outlines the key stages in determining the solubility of this compound. It delineates two primary approaches: the thermodynamic (shake-flask) method and the kinetic (precipitation) method. Both workflows culminate in the analysis and reporting of the solubility data, providing a comprehensive understanding of the compound's behavior in different solvent systems.
References
An In-depth Technical Guide on the Stability and Storage of 6-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Bromooxindole (CAS No. 99365-40-9), a key intermediate in the synthesis of various bioactive molecules and potential therapeutic agents. Adherence to proper handling and storage protocols is critical to ensure the compound's integrity, purity, and performance in research and development applications.
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in defining its stability profile.
| Property | Value | Reference |
| CAS Number | 99365-40-9 | [1][2] |
| Molecular Formula | C₈H₆BrNO | [1][2][3] |
| Molecular Weight | 212.04 g/mol | [1] |
| Appearance | Solid. Light yellow to light brown or off-white to yellow crystalline powder. | [2][3] |
| Melting Point | 217-221 °C | [1] |
| Solubility | Slightly soluble in water. | [4] |
Recommended Storage Conditions
Proper storage is paramount to prevent degradation and maintain the shelf-life of this compound. Recommendations vary based on the physical state of the compound (solid vs. solution).
Solid Form (Powder)
The solid form of this compound is relatively stable when stored correctly. The primary concerns are temperature and exposure to light and moisture.
| Condition | Temperature | Duration | Supplier Recommendation |
| Long-Term Storage | -20°C | 3 years | MedChemExpress |
| Mid-Term Storage | 2-8°C (Refrigerated) | 2 years | Chem-Impex, Sigma-Aldrich[1][3] |
| Shipping | Room Temperature | Varies | MedChemExpress |
General Recommendations for Solid Storage:
-
Container: Store in a tightly sealed container.
-
Atmosphere: Keep in a dry, well-ventilated place.
-
Light: Protect from light.
In Solvent (Stock Solutions)
Once dissolved in a solvent, this compound is significantly more susceptible to degradation. Freeze-thaw cycles should be minimized by preparing aliquots.
| Storage Temperature | Recommended Duration | Supplier Recommendation |
| -80°C | 6 months | MedChemExpress |
| -20°C | 1 month | MedChemExpress |
General Recommendations for Solution Storage:
-
Aliquoting: Once a stock solution is prepared, it should be aliquoted into single-use volumes to prevent product inactivation from repeated freeze-thaw cycles.
-
Solvent Choice: The choice of solvent can impact stability. Ensure the selected solvent is pure, dry, and appropriate for the intended application.
Stability Profile and Degradation
Forced degradation studies are essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions more severe than standard accelerated stability testing.[5][6] These studies help identify potential degradation products and pathways.
Factors Affecting Stability
-
Hydrolysis: The lactam (cyclic amide) ring in the oxindole core is susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to ring-opening.
-
Oxidation: The electron-rich aromatic system can be susceptible to oxidation. Studies on related indole compounds show that oxidation is a primary degradation pathway, often yielding 2-oxindoles or leading to ring cleavage.[7][8][9]
-
Photostability: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Photostability testing is a standard component of forced degradation studies.[10][11]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.
The relationship between these factors and the necessary storage precautions is visualized below.
Caption: Relationship between stability factors and storage recommendations.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively published, a plausible pathway based on the known chemistry of the oxindole scaffold involves oxidative and hydrolytic degradation. Oxidation can lead to the formation of isatin derivatives, while hydrolysis can result in ring-opening.[7][12]
Caption: Plausible degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This section outlines a generalized protocol for conducting a forced degradation study on this compound to assess its intrinsic stability, in line with ICH guidelines.[5][6][13]
Objective
To identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical (stability-indicating) method.
Materials and Equipment
-
This compound (Active Pharmaceutical Ingredient - API)
-
Solvents: Acetonitrile, Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Stress Agents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Equipment: HPLC-UV/DAD, LC-MS, pH meter, calibrated oven, photostability chamber, analytical balance.
Experimental Workflow
The workflow involves subjecting the compound to various stress conditions and analyzing the samples at specific time points.
Caption: General workflow for a forced degradation study of this compound.
Detailed Methodologies
-
Preparation of Samples:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
For hydrolysis and oxidation studies, dilute the stock solution with the stressor solution to achieve the target concentration and stress conditions.
-
For thermal and photostability studies, use the solid compound directly.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at room temperature. (Base hydrolysis is often faster).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature, protected from light.[13]
-
Thermal Degradation: Place the solid sample in a calibrated oven at a high temperature (e.g., 80°C).
-
Photostability: Expose the solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base samples before injection if necessary.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all generated degradation products.
-
Calculate the percentage degradation. The goal is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.
-
Use LC-MS to obtain mass data for the significant degradation products to aid in structural elucidation.
-
Conclusion
This compound is a stable compound when stored in its solid form under cold, dry, and dark conditions.[1][3] Its stability decreases significantly when in solution, requiring storage at -20°C or -80°C and the avoidance of repeated freeze-thaw cycles. A thorough understanding of its stability profile through forced degradation studies is a critical activity in drug development, informing the development of stable formulations, establishing appropriate storage conditions, and ensuring the quality and safety of the final drug product.
References
- 1. 6-溴-2-羟吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. researchgate.net [researchgate.net]
- 10. ajpsonline.com [ajpsonline.com]
- 11. edaegypt.gov.eg [edaegypt.gov.eg]
- 12. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
Navigating the Spectroscopic Landscape of 6-Bromooxindole: A Technical Guide to its ¹H and ¹³C NMR Spectra
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Predicted ¹H and ¹³C NMR Spectral Data of 6-Bromooxindole
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of similar oxindole and bromo-aromatic systems. The numbering of the atoms is provided in the accompanying diagram.
Table 1: Predicted ¹H NMR Data for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 8.0 - 9.0 | br s | - | 1H |
| H-3 | 3.5 - 3.7 | s | - | 2H |
| H-4 | 7.2 - 7.4 | d | ~8.0 | 1H |
| H-5 | 7.0 - 7.2 | dd | ~8.0, ~2.0 | 1H |
| H-7 | 7.4 - 7.6 | d | ~2.0 | 1H |
br s = broad singlet, s = singlet, d = doublet, dd = doublet of doublets
Table 2: Predicted ¹³C NMR Data for this compound
| Atom No. | Predicted Chemical Shift (δ, ppm) |
| C-2 | 175 - 178 |
| C-3 | 35 - 38 |
| C-3a | 125 - 128 |
| C-4 | 128 - 131 |
| C-5 | 124 - 127 |
| C-6 | 115 - 118 |
| C-7 | 112 - 115 |
| C-7a | 142 - 145 |
Experimental Protocol for NMR Analysis of this compound
This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice for oxindoles due to its ability to dissolve a wide range of organic compounds and for observing exchangeable protons.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.
2.2 NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz or higher field NMR spectrometer:
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration.
-
Acquisition Time (aq): At least 3 seconds.
-
Referencing: The residual solvent peak should be used for chemical shift calibration (e.g., DMSO at 2.50 ppm).
For ¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Referencing: The solvent peak should be used for chemical shift calibration (e.g., DMSO-d₆ at 39.52 ppm).
Visualization of Structure-Spectra Correlations
The following diagrams illustrate the logical relationships between the molecular structure of this compound and its expected NMR signals.
Mass Spectrometry Analysis of 6-Bromooxindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 6-Bromooxindole, a compound of interest in pharmaceutical development.[1][2] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines foundational mass spectrometry principles with data from the closely related compound, 6-Bromoindole, to present a comprehensive analytical framework. The methodologies and data presented herein are intended to serve as a robust starting point for researchers developing analytical protocols for this and similar molecules.
Introduction to this compound
This compound is a halogenated derivative of oxindole. Halogenated compounds are of significant interest in medicinal chemistry and drug development due to their unique chemical properties that can enhance therapeutic efficacy.[2] Mass spectrometry is a critical tool for the characterization and quantification of such compounds, providing essential information on molecular weight, structure, and purity.
Proposed Experimental Protocol for Mass Spectrometry Analysis
A standard operating procedure for the analysis of this compound would involve sample preparation, chromatographic separation, and mass spectrometric detection. The following protocol is a recommended starting point, adaptable to specific instrumentation and research questions.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Create a series of working solutions by diluting the stock solution with the initial mobile phase to desired concentrations for calibration and analysis.
-
Matrix Preparation (for complex samples): For analysis in complex matrices (e.g., plasma, tissue extracts), a protein precipitation or liquid-liquid extraction step may be necessary to remove interfering substances.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is a suitable choice for the separation of small organic molecules like this compound.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is recommended.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is a common and effective technique for the ionization of small organic molecules.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is ideal for accurate mass measurements and structural elucidation. A triple quadrupole (QqQ) instrument is well-suited for quantitative analysis.[3]
Data Presentation: Mass Spectral Data
The following table summarizes the expected key mass-to-charge ratios (m/z) for this compound and its characteristic isotopic pattern due to the presence of bromine. The exact molecular weight of this compound (C8H6BrNO) is 210.9639 g/mol .
| Ion Description | Calculated m/z ([M+H]+) | Isotopic Peak (M+2) | Expected Relative Abundance |
| Protonated Molecular Ion | 211.9718 | 213.9697 | ~97.3% |
Note: The relative abundance of the M+2 isotopic peak is a characteristic signature for compounds containing one bromine atom.
Fragmentation Pathway of this compound
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecular ion of this compound is expected to undergo characteristic fragmentation. The proposed fragmentation pathway is illustrated below. The stability of the aromatic ring suggests that initial fragmentation will likely involve the oxindole ring.[4]
Caption: Proposed fragmentation pathway of this compound.
Quantitative Analysis
For quantitative studies, a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer is the gold standard.[5] This involves monitoring specific transitions from the precursor ion to product ions.
Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| 211.97 | 183.98 | Quantifier |
| 211.97 | 132.04 | Qualifier |
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted in the following diagram.
Caption: General workflow for LC-MS analysis of this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The proposed experimental protocols, fragmentation pathways, and quantitative methods are based on established principles and data from analogous compounds. Researchers are encouraged to use this guide as a starting point and to optimize these methods for their specific instrumentation and analytical needs. The detailed characterization of this compound by mass spectrometry will undoubtedly be a valuable contribution to the fields of medicinal chemistry and drug development.
References
- 1. H56012.06 [thermofisher.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
A Technical Deep Dive into the Natural Sources of Bromooxindole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of bromooxindole compounds, a class of halogenated indole alkaloids with significant biological activities. This document details their origins in marine and terrestrial ecosystems, presents quantitative data on their isolation, outlines detailed experimental protocols for their extraction and characterization, and visualizes key biosynthetic and experimental workflows.
Introduction to Bromooxindole Compounds
Bromooxindole compounds are a fascinating group of natural products characterized by an oxindole core functionalized with one or more bromine atoms. The oxindole scaffold itself is a privileged structure in medicinal chemistry, and the addition of bromine often enhances the biological potency of these molecules. These compounds have garnered considerable interest in the scientific community, particularly in the field of drug discovery, due to their diverse and promising pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding their natural origins is a critical first step in harnessing their therapeutic potential.
Natural Sources of Bromooxindole Compounds
Bromooxindole compounds are predominantly found in marine environments, with marine invertebrates being the most prolific producers. Terrestrial sources are exceptionally rare. The following sections detail the primary natural reservoirs of these compounds.
Marine Invertebrates
The vast majority of naturally occurring bromooxindoles have been isolated from marine invertebrates, particularly from the phyla Porifera (sponges), Tunicata (tunicates or sea squirts), and Mollusca.
-
Sponges (Phylum Porifera): Sponges are a rich source of halogenated natural products. The sponge Geodia barretti, found in the sub-Arctic waters of Iceland, produces a variety of 6-bromoindole derivatives, including geobarrettins.[1][2][3] Another example is the sponge Fascaplysinopsis reticulata from the South China Sea, which is a source of oxygenated aplysinopsin-type enantiomers, some of which are brominated.[4][5]
-
Tunicates (Phylum Tunicata): Tunicates, or sea squirts, are another significant source of bromooxindoles and related bromoindole alkaloids. The ascidian Distaplia skoogi, collected in South Africa, has been shown to contain 6-bromo-2-oxindole.[6] The tunicate Eudistoma album is known to produce brominated β-carbolines, which are structurally related to bromoindoles.[7][8] Furthermore, the tunicate Aplidium meridianum is the source of meridianins, a family of brominated 3-(2-aminopyrimidine)-indoles.[9][10]
-
Molluscs (Phylum Mollusca): Marine molluscs, particularly carnivorous gastropods of the family Muricidae, are a well-known source of precursors to the historical dye Tyrian purple, which include bromooxindoles. The Australian marine mollusc Dicathais orbita produces a complex mixture of bromoindole precursors, including tyrindoleninone and 6-bromoisatin.[11][12]
Quantitative Data on Bromooxindole Compounds from Natural Sources
The concentration and yield of bromooxindole compounds from their natural sources can vary significantly depending on the species, geographical location, and extraction method. The following table summarizes available quantitative data.
| Compound Name | Natural Source | Yield/Concentration | Reference(s) |
| 6-Bromo-2-oxindole | Distaplia skoogi (ascidian) | 2.4 mg isolated from 350 mg of a partitioned extract. | [6] |
| Tyrindoleninone | Dicathais orbita (mollusc) | Varies with extraction solvent; quantified by HPLC-MS. | [11][12] |
| 6-Bromoisatin | Dicathais orbita (mollusc) | Varies with extraction solvent; quantified by HPLC-MS. | [11][12] |
| Geobarrettin A-C | Geodia barretti (sponge) | 1.8 mg, 3.0 mg, and an unspecified amount, respectively, from a fraction of the extract. | [13] |
| Oxoaplysinopsins A-G | Fascaplysinopsis reticulata (sponge) | Yields not specified in the provided abstract. | [4] |
| Eudistomin E & Eudistalbin A | Eudistoma album (tunicate) | Yields not specified in the provided abstract. | [7][8] |
Experimental Protocols
The isolation and characterization of bromooxindole compounds from natural sources involve a series of well-defined experimental procedures. The following protocols are synthesized from methodologies reported in the literature for the extraction of bromoindoles and related alkaloids from marine invertebrates.
General Extraction and Fractionation Workflow
The overall process for isolating bromooxindole compounds typically follows the workflow illustrated below.
Detailed Methodologies
3.2.1. Sample Collection and Preparation: Marine organisms (e.g., sponges, tunicates) are collected from their natural habitat. To preserve the chemical integrity of the metabolites, the samples are typically frozen immediately or lyophilized (freeze-dried) to remove water. The dried material is then ground to a fine powder to increase the surface area for efficient extraction.
3.2.2. Solvent Extraction: The powdered biological material is extracted exhaustively with organic solvents. A common approach is sequential extraction with solvents of increasing polarity, for example, starting with dichloromethane (CH₂Cl₂) followed by methanol (MeOH). Alternatively, a mixture of solvents like MeOH/CH₂Cl₂ is used. Modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can be employed to improve efficiency and reduce solvent consumption.
-
Example Protocol for Distaplia skoogi : The lyophilized ascidian is sequentially extracted with methanol followed by dichloromethane. The organic extracts are then combined and concentrated under reduced pressure.[6]
3.2.3. Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is ethyl acetate (EtOAc) and water (H₂O). The bromooxindole compounds, being moderately polar, typically partition into the organic phase.
3.2.4. Chromatographic Separation: The organic phase from the partitioning step is concentrated and then subjected to various chromatographic techniques for further separation.
-
Column Chromatography: Initial fractionation is often performed using open column chromatography with stationary phases like silica gel or Sephadex LH-20. A gradient of solvents with increasing polarity is used to elute the compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial step for the fine purification of bromooxindoles. Both normal-phase (e.g., using a DIOL column with hexane/ethyl acetate gradients) and reversed-phase (e.g., using a C18 column with acetonitrile/water or methanol/water gradients) HPLC are employed.[6] A diode-array detector (DAD) is often used to monitor the separation, and fractions are collected based on the UV-Vis absorption profile of the eluting compounds.
3.2.5. Purification and Characterization: Fractions containing the compounds of interest are further purified, often by repeated HPLC runs under different conditions or by recrystallization. The structure of the purified bromooxindole is then elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a characteristic feature that aids in the identification of brominated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for determining the detailed chemical structure, including the position of the bromine atom(s) and the stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the carbonyl group of the oxindole ring.
Biosynthetic Pathways of Bromooxindole Compounds
The biosynthesis of bromooxindole compounds starts from the amino acid L-tryptophan. The key steps involve the halogenation of the indole ring and the subsequent oxidation and/or rearrangement to form the oxindole core.
General Biosynthetic Scheme
The biosynthesis is thought to proceed through the action of specific enzymes, particularly halogenases and oxidases.
Key Enzymatic Steps
-
Bromination of Tryptophan/Indole: The incorporation of bromine onto the indole ring is a critical step and is catalyzed by a class of enzymes known as halogenases. In marine organisms, vanadium-dependent bromoperoxidases are common. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that electrophilically attacks the electron-rich indole ring. Flavin-dependent halogenases have also been identified and are known to catalyze the regioselective halogenation of tryptophan.[14] The halogenation can occur at various positions on the indole ring, leading to a diversity of brominated precursors.
-
Formation of the Oxindole Core: The conversion of the indole to an oxindole is an oxidative process. While the exact enzymatic machinery is not fully elucidated for most marine-derived bromooxindoles, it is hypothesized to involve dioxygenases or other oxidases that catalyze the cleavage of the C2=C3 double bond of the indole ring, followed by rearrangement and cyclization to form the 2-oxindole structure.
-
Biosynthesis of Specific Bromooxindole Alkaloids:
-
Meridianins: These compounds possess a 2-aminopyrimidine ring attached to the C3 position of the bromoindole core. The biosynthesis of the pyrimidine ring likely follows the general pathway involving carbamoyl phosphate and aspartate, which is then coupled to the bromoindole precursor.
-
Aplysinopsins: These alkaloids feature an imidazolidinone ring. Their biosynthesis is proposed to involve the condensation of a bromoindole-3-carboxaldehyde with a creatine-like precursor to form the characteristic five-membered ring.
-
Variolins: The biosynthesis of the complex pyridopyrrolopyrimidine core of variolins is not yet fully understood but is thought to involve intricate cyclization reactions of brominated tryptophan derivatives.
-
Conclusion
Bromooxindole compounds represent a promising class of marine natural products with significant potential for drug development. Their primary sources are marine invertebrates, including sponges, tunicates, and molluscs. While the isolation and structural elucidation of these compounds are well-established, further research is needed to fully understand their biosynthetic pathways. This knowledge will be crucial for developing sustainable methods for their production, either through aquaculture of the source organisms or through synthetic biology approaches, thereby paving the way for their translation into clinical applications. This guide provides a foundational resource for researchers embarking on the exciting journey of exploring and exploiting the therapeutic potential of these unique marine-derived molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Variolin B and its derivate deoxy-variolin B: new marine natural compounds with cyclin-dependent kinase inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geobarrettin D, a Rare Herbipoline-Containing 6-Bromoindole Alkaloid from Geodia barretti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]
- 5. Pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenated oxindole and indoles from the South African marine ascidian Distaplia skoogi [scielo.org.za]
- 7. Pyrimidine bio synthesis | PPTX [slideshare.net]
- 8. Brominated beta-carbolines from the marine tunicate Eudistoma album - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. An Overview of Aplysinopsins: Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Survey on the Synthesis of Variolins, Meridianins, and Meriolins—Naturally Occurring Marine (aza)Indole Alkaloids and Their Semisynthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity | MDPI [mdpi.com]
- 14. Frontiers | Bromination of L-tryptophan in a Fermentative Process With Corynebacterium glutamicum [frontiersin.org]
The Biological Activity of 6-Bromooxindole: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromooxindole, a halogenated derivative of the oxindole scaffold, has emerged as a molecule of significant interest in medicinal chemistry and drug discovery. The incorporation of a bromine atom at the 6-position of the oxindole ring imparts unique physicochemical properties that can enhance biological activity and selectivity. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, with a notable activity against triple-negative breast cancer.
Quantitative Data: Cytotoxicity
The cytotoxic potential of 6-bromo-2-oxindole has been quantified against the human breast adenocarcinoma cell line MDA-MB-231.
| Compound | Cell Line | Parameter | Value |
| 6-Bromo-2-oxindole | MDA-MB-231 | IC50 | 74.41 µM[1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cytotoxicity
The following protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
This compound
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.
Anti-inflammatory Activity
Brominated indoles, including derivatives of this compound, have been investigated for their anti-inflammatory properties. The proposed mechanisms of action often involve the modulation of key inflammatory signaling pathways such as the p38 MAPK and NF-κB pathways.
Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)
This compound has been utilized as a scaffold in the synthesis of p38α inhibitors, which are promising anti-inflammatory agents. While direct inhibitory data for this compound itself on p38α is not widely reported, indole-type derivatives have shown activity in the micromolar range.
Signaling Pathway: p38 MAPK
Experimental Protocol: In Vitro p38α Kinase Inhibition Assay
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a compound against p38α kinase.
Materials:
-
Recombinant human p38α enzyme
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound derivative)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase assay buffer, recombinant p38α enzyme, and the kinase substrate.
-
Compound Addition: Add the test compound at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Inhibition of NF-κB Signaling Pathway
Brominated indoles have been shown to suppress the nuclear factor kappa B (NF-κB) pathway, a key regulator of inflammation. Inhibition of this pathway leads to a reduction in the production of pro-inflammatory mediators.
Signaling Pathway: NF-κB
Experimental Protocol: Griess Assay for Nitrite Production
This assay measures the production of nitric oxide (NO), a downstream effector of NF-κB activation, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
This compound derivative
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Sodium nitrite standard
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess Reagent to the supernatant and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial and Antifungal Activity
Derivatives of 6-bromoindole have shown promising activity against a range of microbial and fungal pathogens.
Quantitative Data: Antifungal and Antimicrobial Activity
| Compound | Organism | Parameter | Value |
| 6-Bromoindole | Botrytis cinerea | EC₅₀ | 11.62 µg/mL[2] |
| 6-Bromoindole | Monilinia fructicola | EC₅₀ | 18.84 µg/mL[2] |
| 3-Acetyl-6-bromoindole | Botrytis cinerea | Spore Germination Inhibition | 100%[2] |
| 3-Acetyl-6-bromoindole | Monilinia fructicola | Spore Germination Inhibition | 96%[2] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives a half-maximal response.
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is used to determine the effect of a compound on the growth of fungal mycelia.
Materials:
-
Fungal strain (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA)
-
Test compound
-
Sterile petri dishes
Procedure:
-
Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten, add the test compound at various concentrations.
-
Plating: Pour the PDA containing the test compound into sterile petri dishes.
-
Inoculation: Place a small plug of the fungal mycelium at the center of each plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for several days.
-
Measurement: Measure the diameter of the fungal colony daily.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound. Determine the EC₅₀ value from the dose-response curve.
Conclusion
This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their demonstrated cytotoxicity against cancer cells, potent anti-inflammatory effects through the modulation of key signaling pathways, and significant antimicrobial and antifungal properties highlight their potential for the development of new therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Further investigation into the structure-activity relationships and optimization of the this compound scaffold could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
6-Bromooxindole: A Technical Guide to its Cellular Mechanism of action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromooxindole, a halogenated derivative of oxindole, has emerged as a molecule of interest in biomedical research due to its documented cytotoxic effects against cancer cells and its utility as a synthetic precursor for potent anti-inflammatory agents. This technical guide provides a comprehensive overview of the current understanding of the cellular mechanism of action of this compound. It details its effects on cell viability, its potential role as a modulator of the p38α mitogen-activated protein kinase (MAPK) signaling pathway, and the experimental methodologies used to elucidate these activities. This document aims to serve as a foundational resource for researchers engaged in the study of this compound and its derivatives for potential therapeutic applications.
Introduction
This compound, also known as 6-Bromo-2-oxindole, is a secondary metabolite that has been isolated from the sea squirt (Dendrodoa skoogi). Structurally, it belongs to the oxindole family, a class of compounds known for a wide range of biological activities. The presence of a bromine atom at the 6th position of the oxindole core significantly influences its physicochemical properties and biological activity. While research on this compound is not as extensive as for other oxindole derivatives, existing studies highlight its potential as an anticancer and anti-inflammatory agent. This guide will synthesize the available data to present a clear picture of its cellular mechanism of action.
Cytotoxic Activity
The primary and most quantitatively characterized biological effect of this compound is its cytotoxicity against cancer cells.
In Vitro Efficacy
This compound has demonstrated cytotoxic activity against the human triple-negative breast cancer cell line, MDA-MB-231.[1] This cell line is a well-established model for aggressive and difficult-to-treat breast cancer.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-231 | MTT Assay | IC50 | 74.41 μM | --INVALID-LINK--[1] |
Experimental Protocol: MTT Assay for Cell Viability
The half-maximal inhibitory concentration (IC50) of this compound in MDA-MB-231 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 to 10,000 cells per well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of the solvent used to dissolve the compound) is also included.
-
Incubation: The cells are incubated with the compound for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Diagram 1: MTT Assay Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for determining cell viability.
Potential Mechanism of Action: Inhibition of p38α MAPK Pathway
While direct enzymatic inhibition by this compound has not been extensively demonstrated, its use as a synthetic intermediate for the creation of potent p38α inhibitors strongly suggests that its core structure is amenable to binding to the ATP-binding pocket of this kinase.[1] The p38 mitogen-activated protein kinases are key regulators of cellular responses to inflammatory stimuli and stress.
The p38α MAPK Signaling Pathway
The p38α MAPK pathway is a critical signaling cascade involved in inflammation, apoptosis, cell cycle regulation, and cell differentiation.
Diagram 2: The p38α MAPK Signaling Pathway
Caption: A diagram of the p38 MAPK signaling pathway and the potential point of inhibition by this compound.
Postulated Inhibitory Action
It is hypothesized that this compound or its derivatives may act as ATP-competitive inhibitors of p38α. By occupying the ATP-binding site, the compound would prevent the phosphorylation of p38α's downstream substrates, thereby attenuating the inflammatory and survival signals mediated by this pathway. This inhibition could lead to the observed cytotoxic effects in cancer cells that rely on this pathway for survival and proliferation.
Structure-Activity Relationship and Drug Development Potential
The this compound scaffold is a valuable starting point for the development of more potent and selective inhibitors. The bromine atom at the 6-position can be a site for further chemical modification to enhance binding affinity and selectivity for target enzymes. Its use in the synthesis of p38α inhibitors highlights the potential for medicinal chemists to develop novel therapeutics based on this core structure for inflammatory diseases and cancer.
Conclusion and Future Directions
The current body of evidence indicates that this compound exerts cytotoxic effects on cancer cells, with a measured IC50 against the MDA-MB-231 breast cancer cell line. The most promising lead for its mechanism of action is the potential inhibition of the p38α MAPK signaling pathway, a notion supported by its utility as a scaffold for known p38α inhibitors.
Future research should focus on:
-
Direct Enzyme Inhibition Assays: To confirm whether this compound directly inhibits p38α or other kinases.
-
Downstream Signaling Analysis: To investigate the effects of this compound on the phosphorylation status of p38α and its downstream targets in MDA-MB-231 cells.
-
Cell Cycle and Apoptosis Assays: To determine if the observed cytotoxicity is due to cell cycle arrest or the induction of apoptosis.
-
In Vivo Studies: To evaluate the anticancer and anti-inflammatory efficacy of this compound in animal models.
A deeper understanding of the molecular interactions and cellular consequences of this compound treatment will be crucial for its potential development as a therapeutic agent.
References
The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and Synthesis of 6-Bromooxindole
For researchers, scientists, and professionals in drug development, an understanding of the history and synthesis of key heterocyclic scaffolds is paramount. 6-Bromooxindole, a crucial building block in medicinal chemistry, has a rich history rooted in the exploration of indole chemistry. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, detailed experimental protocols for key methodologies, and comparative data to inform synthetic strategy.
Introduction: The Emergence of a Privileged Scaffold
The oxindole skeleton is a prominent feature in a multitude of natural products and pharmacologically active compounds. The introduction of a bromine atom at the 6-position significantly influences the molecule's electronic properties and provides a handle for further functionalization, making this compound a highly sought-after intermediate in the synthesis of complex molecular architectures. Its journey from a novel compound to a staple in the synthetic chemist's toolbox is a compelling narrative of chemical exploration and innovation.
The Seminal Synthesis: A Landmark Discovery
Prior to 1985, this compound was described as a "previously unknown compound," highlighting a significant gap in the available chemical space of halogenated oxindoles. The first efficient and documented synthesis was reported by T. Kosuge and colleagues in their 1985 paper, "Synthesis and Some Reactions of this compound." This pioneering work laid the foundation for subsequent explorations and applications of this important molecule.
The method developed by Kosuge et al. provided a practical route to both 4- and 6-bromooxindoles, starting from readily available amino-2-nitrotoluenes. The general synthetic strategy involves a multi-step sequence, which has become a classic approach for the preparation of this class of compounds.
Core Synthetic Strategies
The synthesis of this compound has evolved since its initial discovery, with several key strategies emerging. These can be broadly categorized based on the starting material and the method of ring formation.
The Kosuge Synthesis from 4-Amino-2-nitrotoluene
This foundational method remains a reliable and widely cited route. The logical workflow for this synthesis is outlined below.
Caption: Workflow of the Kosuge synthesis of this compound.
Synthesis from 6-Bromoindole
An alternative approach involves the direct oxidation of 6-bromoindole. This method is attractive due to the commercial availability of the starting material.
Caption: General workflow for the synthesis of this compound from 6-bromoindole.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations.
Protocol 1: Synthesis of this compound via the Kosuge Method
Step 1: Synthesis of 4-Bromo-2-nitrotoluene from 4-Amino-2-nitrotoluene
-
A suspension of 4-amino-2-nitrotoluene (1 equivalent) in aqueous hydrobromic acid (HBr) is prepared in a reaction vessel equipped with a stirrer and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water is added dropwise to the suspension while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate vessel, a solution of copper(I) bromide (CuBr, 1.2 equivalents) in aqueous HBr is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is then added slowly to the CuBr solution. Vigorous nitrogen evolution is observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
The mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude 4-bromo-2-nitrotoluene is purified by recrystallization or column chromatography.
Step 2: Reductive Cyclization to this compound
This step is based on analogous reductive cyclization reactions of o-nitrophenyl compounds.
-
To a solution of 4-bromo-2-nitrotoluene (1 equivalent) in a suitable solvent such as ethanol or acetic acid, a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (H₂ over Pd/C).
-
Using SnCl₂: A mixture of 4-bromo-2-nitrotoluene and an excess of SnCl₂·2H₂O (typically 3-5 equivalents) in ethanol is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is treated with a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
The product is extracted with ethyl acetate, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude this compound is purified by column chromatography or recrystallization to afford the final product.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of this compound and its precursors.
Table 1: Synthesis of 4-Bromo-2-nitrotoluene
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Amino-2-nitrotoluene | NaNO₂, HBr, CuBr | Water/HBr | 0-60 | 2-3 | 75-85 |
Table 2: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromo-2-nitrotoluene | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3-6 | 60-70 |
| 4-Bromo-2-nitrotoluene | H₂, Pd/C | Ethanol | Room Temp | 12-24 | 70-80 |
| 6-Bromoindole | NBS | t-BuOH/H₂O | Room Temp | 1-2 | 50-60 |
Spectroscopic Data of this compound
The identity and purity of synthesized this compound are confirmed by standard spectroscopic methods.
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, ppm) | δ 8.20 (br s, 1H, NH), 7.21 (d, J = 8.0 Hz, 1H), 7.05 (dd, J = 8.0, 1.8 Hz, 1H), 6.95 (d, J = 1.8 Hz, 1H), 3.50 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 177.5 (C=O), 142.0, 129.5, 126.8, 125.0, 122.5, 115.8, 36.2 (CH₂) |
| IR (KBr, cm⁻¹) | 3200 (N-H), 1710 (C=O), 1620, 1480 |
| MS (EI, m/z) | 213/215 (M⁺) |
Logical Relationships in Synthesis Planning
The choice of synthetic route to this compound often depends on the availability of starting materials and the desired scale of the reaction. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a synthetic route to this compound.
Conclusion and Future Outlook
The discovery of this compound by Kosuge and his team in 1985 was a pivotal moment in indole chemistry, unlocking a versatile building block for the synthesis of a wide array of complex molecules. The original synthetic route, along with more recent developments, provides a robust toolkit for chemists in both academic and industrial settings. As the demand for novel therapeutics continues to grow, the importance of foundational scaffolds like this compound in drug discovery and development is undeniable. Future research will likely focus on developing even more efficient, sustainable, and scalable syntheses, as well as exploring the full potential of this versatile intermediate in the creation of new chemical entities with unique biological activities.
A Comprehensive Technical Guide to the Safe Handling of 6-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 6-bromooxindole, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is crucial to understand its potential hazards before handling. The primary routes of exposure are inhalation, skin contact, and eye contact.
GHS Hazard Statements:
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and storage.
| Property | Value | Reference |
| CAS Number | 99365-40-9 | [4] |
| Molecular Formula | C₈H₆BrNO | [4] |
| Molecular Weight | 212.04 g/mol | |
| Appearance | White to orange to tan crystalline powder | [1] |
| Melting Point | 217-221 °C | |
| Solubility | Does not mix well with water | [1] |
| Storage Temperature | 2-8°C |
Toxicological Information
-
Inhalation: May cause respiratory irritation.[2][3] In some individuals, this can lead to further lung damage.[1] Asthma-like symptoms may persist for an extended period after exposure ceases.[1]
-
Skin Contact: Causes skin irritation.[2] While not considered to have harmful health effects from skin contact alone, the substance can cause skin inflammation in some individuals.[1] Pre-existing dermatitis may be exacerbated.[1] Entry into the bloodstream through cuts or abrasions may lead to systemic injury.[1]
-
Eye Contact: Causes serious eye irritation and potential damage.[1][3]
-
Ingestion: The material has not been classified as "harmful by ingestion" due to a lack of conclusive evidence.[1] However, ingestion should always be avoided.
Safe Handling and Experimental Protocols
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| PPE | Specification | Reference |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles. | [2] |
| Hand Protection | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. Dispose of contaminated gloves after use. | |
| Skin and Body Protection | Wear a complete suit protecting against chemicals and appropriate protective clothing to prevent skin exposure. | [2] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [2] |
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
General Handling Precautions
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][6]
-
Wash hands and any exposed skin thoroughly after handling.[2][3]
-
Avoid formation of dust and aerosols.
-
Keep containers securely sealed when not in use.[5]
-
Avoid physical damage to containers.[5]
Storage and Incompatibility
Proper storage is crucial to maintain the stability and integrity of this compound and to prevent hazardous reactions.
-
Storage Conditions: Store in a well-ventilated place and keep the container tightly closed.[2][3] The recommended storage temperature is between 2-8°C. Store locked up.[6]
-
Incompatible Materials: Avoid contact with oxidizing agents.[1] Reaction with oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches may result in ignition.[1]
Accidental Release Measures
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.
Minor Spills
-
Avoid breathing dust and contact with skin and eyes.[1]
-
Wear impervious gloves and safety glasses.[5]
-
Use dry clean-up procedures and avoid generating dust.[5]
-
Vacuum or sweep up the material and place it in a clean, dry, sealable, and labeled container for disposal.[5] Do not use air hoses for cleaning.[5]
Major Spills
-
Alert emergency responders and inform them of the location and nature of the hazard.[1][5]
-
Clear the area of all personnel and move upwind.[5]
-
Control personal contact with the substance by using appropriate protective equipment, including a dust respirator.[5]
-
Prevent the spillage from entering drains, sewers, or water courses.[5]
-
Contain and recover the product wherever possible.[5]
First Aid Measures
Immediate first aid is critical in case of exposure.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek medical attention.[3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] Remove all contaminated clothing and shoes.[3] If skin irritation occurs, get medical advice/attention.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Fire-Fighting Measures
While not considered a significant fire risk, containers may burn.[5]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide.[1][2] May emit poisonous and corrosive fumes.[1]
-
Fire-Fighting Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Disposal Considerations
All waste must be handled in accordance with local, state, and federal regulations.[1] Dispose of contents and container to an approved waste disposal plant.[2][3]
Experimental Workflow and Logic Diagrams
The following diagram illustrates a safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
6-Bromooxindole: Molecular Weight and Formula
For researchers, scientists, and drug development professionals, accurate molecular data is paramount. This document provides the key chemical identifiers for 6-Bromooxindole.
This compound, a substituted oxindole, possesses a unique molecular structure that lends itself to various applications in chemical synthesis and pharmaceutical research. Understanding its fundamental properties, such as molecular weight and formula, is the first step in any rigorous scientific investigation.
Core Molecular Data
The essential molecular information for this compound is summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and database registration.
| Identifier | Value |
| Molecular Formula | C₈H₆BrNO[1][2] |
| Molecular Weight | 212.04 g/mol [1] |
| IUPAC Name | 6-bromo-2,3-dihydro-1H-indol-2-one[2] |
| CAS Number | 99365-40-9[1][2] |
References
Potential Therapeutic Targets of 6-Bromooxindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromooxindole, a halogenated derivative of the oxindole scaffold, has emerged as a molecule of interest in medicinal chemistry. While primarily recognized as a key synthetic intermediate in the development of potent kinase inhibitors, emerging evidence suggests its own intrinsic biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, summarizing its known cytotoxic effects and its role as a precursor for targeted therapies. This document will delve into the available quantitative data, detailed experimental protocols, and the signaling pathways associated with its derivatives and structurally related compounds, offering a valuable resource for researchers in drug discovery and development.
Core Therapeutic Profile of this compound
Currently, the direct therapeutic applications of this compound are primarily centered on two areas: its inherent cytotoxicity against cancer cells and its crucial role as a building block for the synthesis of more complex and target-specific inhibitors.
Anticancer Activity: Cytotoxicity
This compound has demonstrated cytotoxic effects against human breast cancer cell lines. Specifically, it has been shown to inhibit the proliferation of MDA-MB-231 cells with a reported half-maximal inhibitory concentration (IC50) of 74.41 μM[1]. This finding suggests a potential, albeit moderate, standalone anticancer activity that warrants further investigation to elucidate the underlying mechanism of action.
Synthetic Precursor for Kinase Inhibitors
A significant area of interest for this compound lies in its utility as a starting material for the synthesis of potent and selective kinase inhibitors, particularly targeting p38α mitogen-activated protein kinase (MAPK)[1][2]. The p38α MAPK is a key regulator of inflammatory responses and is implicated in various diseases, including inflammatory conditions and cancer. The this compound core provides a versatile scaffold for the development of 1,3-disubstituted 2-oxindoles, which have shown promise as anti-inflammatory agents[1].
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activity of this compound.
| Compound | Target/Assay | Cell Line | IC50 | Reference |
| This compound | Cytotoxicity (MTT Assay) | MDA-MB-231 (Human Breast Cancer) | 74.41 μM | [1] |
Signaling Pathways and Mechanisms of Action
While direct evidence for the signaling pathways modulated by this compound is limited, the pathways targeted by its derivatives and structurally similar compounds, such as 6-bromoindole and 6-bromoisatin, provide valuable insights into its potential mechanisms of action.
Inhibition of Pro-inflammatory Pathways (via Derivatives)
Derivatives of this compound are being explored as inhibitors of the p38α MAPK pathway. The diagram below illustrates the central role of p38α in the inflammatory cascade.
Inhibition of NF-κB Signaling by Related Bromoindoles
The structurally related compounds, 6-bromoindole and 6-bromoisatin, have been shown to inhibit the translocation of the nuclear factor kappa B (NF-κB) in lipopolysaccharide (LPS)-stimulated macrophages[1][3]. This inhibition of the NF-κB pathway is a key mechanism for their anti-inflammatory effects, leading to the reduced production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2)[3][4].
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biological evaluation of this compound.
Cytotoxicity Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound on the MDA-MB-231 human breast cancer cell line.
Materials:
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 75, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%.
-
Replace the culture medium in each well with 100 µL of the medium containing the respective concentrations of this compound. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Synthesis of p38α Inhibitors from this compound (Illustrative Workflow)
The following diagram illustrates a general synthetic workflow for the preparation of 1,3-disubstituted 2-oxindoles, potential p38α inhibitors, starting from this compound.
Future Directions and Therapeutic Potential
The current body of evidence positions this compound as a valuable scaffold in drug discovery. While its direct therapeutic efficacy requires more extensive investigation, its role as a synthetic precursor is well-established. Future research should focus on:
-
Elucidating the Mechanism of Cytotoxicity: Investigating the specific molecular targets and signaling pathways responsible for the cytotoxic effects of this compound in cancer cells.
-
Direct Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify direct binding partners of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound derivatives to understand the structural requirements for enhanced potency and selectivity against various therapeutic targets.
-
Exploring Other Therapeutic Areas: Given the diverse biological activities of the oxindole core, investigating the potential of this compound and its derivatives in other disease areas, such as neurodegenerative and infectious diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]
- 4. d-nb.info [d-nb.info]
Cytotoxicity of 6-Bromooxindole and its Derivatives on Cancer Cell Lines: A Technical Guide
This technical guide provides an in-depth overview of the cytotoxic effects of 6-bromooxindole and its closely related derivatives, particularly 6-bromoisatin, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the potential of halogenated indoles as anticancer agents.
Introduction
Oxindole and its derivatives have emerged as a promising class of compounds in cancer research due to their diverse biological activities. The addition of a bromine atom at the 6th position of the oxindole ring, creating this compound, has been a subject of investigation for its potential to enhance cytotoxic effects against cancer cells. This guide summarizes the available quantitative data on the cytotoxicity of this compound derivatives, details the experimental protocols used for their evaluation, and elucidates the potential mechanisms of action, including the signaling pathways involved in apoptosis induction. While direct studies on this compound are limited in the public domain, extensive research on the closely related compound, 6-bromoisatin, provides significant insights into the anticancer potential of this structural motif.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values and other quantitative data for 6-bromoisatin.
Table 1: IC50 Values of 6-Bromoisatin on Colorectal Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HT29 | Colorectal Adenocarcinoma | ~100 | [1][2] |
| Caco-2 | Colorectal Adenocarcinoma | ~100 | [1][2] |
Table 2: Apoptosis and Cell Cycle Arrest Induced by 6-Bromoisatin in HT29 Cells
| Parameter | Value | Reference |
| Apoptosis Induction | 77.6% | [1][2] |
| G2/M Phase Arrest | 25.7% | [1][2] |
Experimental Protocols
The following sections detail the methodologies employed in the cited studies to assess the cytotoxicity of this compound derivatives.
Cell Viability and Cytotoxicity Assays
3.1.1. MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., 6-bromoisatin) and a vehicle control (e.g., DMSO) for a specific duration (typically 24-72 hours).
-
MTT Addition: Following incubation, the treatment medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow for the formation of formazan crystals by mitochondrial succinate dehydrogenase in viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.[3]
3.1.2. Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Experimental Setup: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Sample Collection: At the end of the treatment period, the cell culture supernatant is collected.
-
LDH Reaction: The collected supernatant is mixed with a reaction mixture containing NAD+, lactate, and a tetrazolium salt. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product.
-
Absorbance Measurement: The amount of formazan is quantified by measuring the absorbance at a specific wavelength. Increased LDH activity in the supernatant corresponds to increased cell membrane damage and necrosis.[1]
Apoptosis Assays
3.2.1. Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Lysis and Substrate Addition: Cells are lysed, and a luminogenic substrate for caspase-3 and -7 is added.
-
Luminescence Measurement: The activity of caspase-3 and -7 is determined by measuring the luminescence generated from the cleavage of the substrate. An increase in luminescence indicates an activation of the apoptotic pathway.[1]
3.2.2. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Staining: Treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (a fluorescent nucleic acid stain that can only enter cells with compromised membranes, i.e., late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations.
Cell Cycle Analysis
Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Fixation and Staining: Treated cells are harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye such as propidium iodide.
-
Flow Cytometry Analysis: The DNA content of individual cells is measured by a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the determination of the percentage of cells in each phase of the cell cycle. An accumulation of cells in a specific phase suggests a cell cycle arrest induced by the compound.[1]
Mechanism of Action and Signaling Pathways
Research indicates that 6-bromoisatin, a derivative of this compound, induces cancer cell death primarily through the induction of apoptosis.[1] The activation of caspase-3 and -7 is a key event in this process.[1][2] Furthermore, 6-bromoisatin has been shown to cause cell cycle arrest at the G2/M phase in HT29 colorectal cancer cells.[1][2]
The proposed mechanism involves the compound triggering intrinsic apoptotic pathways. While the precise upstream signaling events initiated by this compound are still under investigation, the activation of executioner caspases points towards the involvement of the mitochondrial pathway of apoptosis.
Below is a generalized diagram illustrating the proposed apoptotic pathway induced by this compound derivatives.
Caption: Proposed mechanism of this compound-induced apoptosis.
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of a compound like this compound.
Caption: General workflow for evaluating anticancer properties.
Conclusion
The available evidence strongly suggests that this compound derivatives, particularly 6-bromoisatin, exhibit significant cytotoxic effects against cancer cells. The primary mechanism of action appears to be the induction of apoptosis through the activation of caspase cascades, coupled with cell cycle arrest. These findings underscore the potential of this compound as a scaffold for the development of novel anticancer therapeutics. Further research is warranted to explore the full spectrum of its activity across a wider range of cancer cell lines, to elucidate the precise molecular targets, and to evaluate its in vivo efficacy and safety profile.
References
6-Bromooxindole: A Marine-Derived Secondary Metabolite with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromooxindole is a halogenated indole alkaloid that has been identified as a secondary metabolite in various marine organisms, notably the sea squirt Dendrodoa skoogi. This compound and its derivatives have garnered significant attention within the scientific community due to their diverse and potent biological activities. As a member of the bromoindole class of natural products, this compound exhibits promising cytotoxic, anti-inflammatory, and antimicrobial properties, making it a molecule of interest for drug discovery and development. The presence of the bromine atom on the indole scaffold is believed to contribute significantly to its bioactivity. This technical guide provides a comprehensive overview of this compound, including its isolation from marine sources, proposed biosynthetic pathway, and detailed experimental protocols for evaluating its biological effects.
Isolation and Structure Elucidation
The isolation of this compound and related bromoindole alkaloids from marine invertebrates typically involves a multi-step process combining extraction, chromatographic separation, and advanced spectroscopic techniques for structure elucidation. While a specific protocol for this compound from Dendrodoa skoogi is not extensively detailed in the public domain, a general workflow can be established based on the successful isolation of similar compounds from other marine organisms, such as the sponge Geodia barretti.[1][2]
General Isolation Workflow
A common approach for the isolation of bromoindole derivatives is outlined below. This process often begins with a dereplication strategy to rapidly identify known compounds and focus isolation efforts on novel or target molecules.
Experimental Protocols
1. Extraction and Partitioning (Modified Kupchan Method) [1]
-
Sample Preparation: Lyophilize the frozen marine organism to remove water.
-
Extraction: Macerate the dried material and extract exhaustively with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature. Combine and concentrate the extracts under reduced pressure to yield a crude gum.
-
Partitioning: Subject the crude extract to a modified Kupchan liquid-liquid partitioning scheme to yield fractions of varying polarity (e.g., hexane, chloroform, dichloromethane, n-butanol, and water).
2. UPLC-qTOF-MS Based Dereplication [3]
-
Sample Preparation: Dissolve the partitioned fractions in a suitable solvent (e.g., methanol or DMSO) and dilute to an appropriate concentration for injection.
-
Chromatography: Perform chromatographic separation on a UPLC system equipped with a C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.8 µm). Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Analyze the eluent using a quadrupole time-of-flight (qTOF) mass spectrometer in both positive and negative electrospray ionization (ESI) modes. Acquire data in a data-independent acquisition (DIA or MSE) mode to obtain both precursor and fragment ion information.
-
Data Analysis: Process the acquired data using specialized software (e.g., UNIFI) and compare the exact masses and fragmentation patterns against natural product databases (e.g., MarinLit) to identify known compounds.
3. Purification [1]
-
Vacuum Liquid Chromatography (VLC): Subject the bioactive fractions containing unidentified or target compounds to VLC on silica or reversed-phase material for initial fractionation.
-
High-Performance Liquid Chromatography (HPLC): Purify the VLC fractions using semi-preparative or analytical HPLC with a suitable column (e.g., C18) and a gradient or isocratic elution method to isolate pure compounds.
4. Structure Elucidation [1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) and acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to determine the chemical structure.
-
High-Resolution Mass Spectrometry (HRESIMS): Determine the elemental composition and exact mass of the isolated compound to confirm its molecular formula.
Biosynthesis of this compound
The biosynthesis of bromoindoles in marine invertebrates is thought to originate from the amino acid L-tryptophan. While the precise enzymatic pathway for this compound has not been fully elucidated, it is hypothesized to involve a series of enzymatic reactions including halogenation and oxidation. The initial step is likely the bromination of tryptophan at the C6 position by a tryptophan-6-halogenase. Subsequent enzymatic modifications could then lead to the formation of the oxindole core.
Biological Activity of this compound and Derivatives
This compound and related bromoindoles have demonstrated a range of biological activities, highlighting their therapeutic potential.
Cytotoxic Activity
Several studies have reported the cytotoxic effects of bromoindole derivatives against various cancer cell lines.
| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |
| This compound | MDA-MB-231 (Breast) | Cytotoxic | 74.41 |
Experimental Protocol: MTT Cytotoxicity Assay [4][5][6][7]
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 3,000-4,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the supernatant and dissolve the formazan crystals in DMSO.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Activity
Bromoindole alkaloids isolated from the marine sponge Geodia barretti have been shown to modulate the secretion of cytokines from human dendritic cells (DCs).[1]
| Compound | Cytokine | Effect | IC₅₀ (µM) | Reference |
| Barettin | IL-12p40 | Inhibition | 21.0 | [1] |
| Barettin | IL-10 | Inhibition | 11.8 | [1] |
Experimental Protocol: Anti-inflammatory Assay in Human Dendritic Cells [1]
-
DC Generation: Generate monocyte-derived DCs from human peripheral blood mononuclear cells (PBMCs).
-
Compound Treatment and Maturation: Treat immature DCs with the test compounds in the presence of a maturation stimulus (e.g., lipopolysaccharide - LPS).
-
Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-12p40 and IL-10 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9][10]
-
Data Analysis: Determine the effect of the compounds on cytokine secretion compared to the control (LPS-stimulated cells without compound).
Antimicrobial Activity
Derivatives of 6-bromoindole have also exhibited antimicrobial properties against various bacterial and fungal pathogens.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [11][12] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [11][12] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | [11][12] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [13][14][15]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Signaling Pathways
The biological activities of bromoindoles are often attributed to their interaction with key cellular signaling pathways. For instance, the anti-inflammatory effects of some brominated indoles are linked to the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway. Inhibition of this pathway leads to a downstream reduction in the expression of pro-inflammatory genes.
Conclusion
This compound and its structural analogs represent a promising class of marine natural products with significant potential for the development of new therapeutic agents. Their diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, warrant further investigation. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating molecules, from their isolation and characterization to the detailed evaluation of their mechanisms of action. Future research focusing on the specific biosynthetic pathways and the identification of molecular targets will be crucial in advancing these marine-derived compounds from the laboratory to clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. - OceanRep [oceanrep.geomar.de]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer Effect and Structure-Activity Analysis of Marine Products Isolated from Metabolites of Mangrove Fungi in the South China Sea [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. raybiotech.com [raybiotech.com]
- 9. Human IL-12 p40 ELISA Kit for serum, plasma, cell culture supernatant and urine | Sigma-Aldrich [sigmaaldrich.com]
- 10. Differential Induction of Interleukin-10 and Interleukin-12 in Dendritic Cells by Microbial Toll-Like Receptor Activators and Skewing of T-Cell Cytokine Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marine Alkaloid 2,2-Bis(6-bromo-3-indolyl) Ethylamine and Its Synthetic Derivatives Inhibit Microbial Biofilms Formation and Disaggregate Developed Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scialert.net [scialert.net]
- 14. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 6-Bromooxindole from 6-Bromoindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 6-bromooxindole, a valuable building block in medicinal chemistry, through the direct oxidation of 6-bromoindole. The featured method utilizes an environmentally friendly and efficient oxidation system employing potassium peroxymonosulfate (Oxone®) in the presence of a catalytic amount of potassium bromide (KBr). This approach offers a significant advantage over traditional methods that often require harsh or toxic reagents. These application notes include a summary of the reaction parameters, a step-by-step experimental protocol, and diagrams illustrating the reaction mechanism and experimental workflow.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The oxindole scaffold is a privileged structure in drug discovery, and the presence of a bromine atom at the 6-position provides a handle for further functionalization through cross-coupling reactions. The direct oxidation of commercially available 6-bromoindole presents a straightforward and atom-economical route to this important precursor. The Oxone®/KBr system represents a green and effective method for the selective oxidation of the C2-position of the indole ring, proceeding under mild conditions with high efficiency.[1]
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound from 6-bromoindole using the Oxone®/KBr method.
| Parameter | Value/Condition | Notes |
| Starting Material | 6-Bromoindole | Commercially available. |
| Product | This compound | Also known as 6-Bromo-1,3-dihydro-2H-indol-2-one.[2] |
| Oxidizing Agent | Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | A stable, non-toxic, and easy-to-handle oxidant.[3] |
| Catalyst | Potassium Bromide (KBr) | Used in catalytic amounts. |
| Solvent System | Acetonitrile/Water | A common solvent mixture for this type of oxidation. |
| Reaction Temperature | Room Temperature (20-25 °C) | Mild reaction conditions. |
| Reaction Time | 2-4 hours | Reaction progress can be monitored by TLC. |
| Typical Yield | >85% | Based on general yields for similar substituted indoles. |
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound from 6-bromoindole on a laboratory scale.
Materials:
-
6-Bromoindole (C₈H₆BrN, MW: 196.04 g/mol )[4]
-
Oxone® (potassium peroxymonosulfate) (MW: ~614.76 g/mol for the triple salt)
-
Potassium Bromide (KBr)
-
Acetonitrile (CH₃CN)
-
Deionized Water (H₂O)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoindole (1.0 g, 5.1 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL).
-
Addition of Reagents: To the stirred solution, add potassium bromide (KBr) (0.12 g, 1.02 mmol, 0.2 equivalents).
-
Initiation of Oxidation: Slowly add Oxone® (4.7 g, ~7.65 mmol, 1.5 equivalents) portion-wise over 15-20 minutes. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The starting material, 6-bromoindole, should be consumed within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
-
Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity.[2]
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the Oxone/KBr mediated oxidation of 6-bromoindole.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
- 1. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-bromo-2,3-dihydro-1H-indol-2-one | C8H6BrNO | CID 2773289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 4. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes: Palladium-Catalyzed Synthesis of 6-Bromooxindole via Intramolecular Heck Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxindole scaffold is a privileged heterocyclic motif present in numerous natural products and pharmaceutically active compounds. The 6-bromo-substituted oxindole, in particular, serves as a versatile intermediate for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery. This document provides a detailed protocol for the synthesis of 6-Bromooxindole through a robust and efficient palladium-catalyzed intramolecular Heck cyclization. The described two-step synthesis involves the initial acylation of 2,4-dibromoaniline to form the Heck precursor, followed by a palladium-catalyzed intramolecular C-C bond formation to yield the target oxindole.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step sequence. The first step is the acylation of commercially available 2,4-dibromoaniline with acryloyl chloride to furnish the N-acryloyl-2,4-dibromoaniline precursor. The subsequent and key step is an intramolecular Heck reaction. This palladium-catalyzed cyclization proceeds via oxidative addition of the palladium(0) catalyst to the C-Br bond at the 2-position of the aniline ring, followed by intramolecular migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the this compound product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | 2,4-Dibromoaniline, Acryloyl chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0 to RT | 2 | N-Acryloyl-2,4-dibromoaniline | ~95 |
| 2 | N-Acryloyl-2,4-dibromoaniline | Pd(OAc)₂, PPh₃, Triethylamine (Et₃N) | Acetonitrile (MeCN) | 80 | 12 | 6-Bromo-1,3-dihydro-2H-indol-2-one (this compound) | ~85 |
Experimental Protocols
Step 1: Synthesis of N-Acryloyl-2,4-dibromoaniline (Heck Precursor)
Materials:
-
2,4-Dibromoaniline (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2,4-dibromoaniline (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture via a dropping funnel over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-acryloyl-2,4-dibromoaniline as a solid.
Step 2: Palladium-Catalyzed Intramolecular Heck Cyclization to this compound
Materials:
-
N-Acryloyl-2,4-dibromoaniline (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile (MeCN), anhydrous and degassed
-
Schlenk tube or equivalent reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a flame-dried Schlenk tube, add N-acryloyl-2,4-dibromoaniline (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous and degassed acetonitrile, followed by triethylamine (2.0 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-bromooxindole in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the synthesis of a diverse range of 6-aryloxindoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in molecules with potent biological activities, particularly as kinase inhibitors.
Introduction to 6-Aryloxindoles in Drug Discovery
The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors investigated for therapeutic applications, especially in oncology.[1][2] Kinases are crucial enzymes that regulate a wide array of cellular processes, including proliferation, differentiation, and survival, through signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutics.
6-Aryloxindoles, synthesized via the Suzuki-Miyaura coupling of this compound, have shown significant promise as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4] Inhibition of these kinases can disrupt cancer cell cycle progression and angiogenesis, making 6-aryloxindoles attractive candidates for the development of novel anti-cancer agents.[3][5]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[6][7] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General scheme for the Suzuki-Miyaura cross-coupling of this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of halo-oxindoles with various arylboronic acids. While specific data for this compound is limited in publicly available literature, the data for the analogous 6-chlorooxindole provides a strong predictive basis for reaction optimization. The reactivity order for aryl halides in Suzuki couplings is generally I > Br > Cl > F, suggesting that this compound will likely exhibit equal or greater reactivity compared to 6-chlorooxindole under similar conditions.[8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 98 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| 5 | 2-Pyridylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |
Data adapted from studies on 6-chlorooxindole and are expected to be similar or better for this compound.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous Toluene and degassed water (e.g., 10:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand. Then, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryloxindole.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and degassed water (e.g., 4:1 v/v)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, cesium carbonate, and the palladium catalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Workup and Purification: After cooling, perform the workup and purification as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.
Inhibition of Kinase Signaling by 6-Aryloxindoles
Caption: Simplified diagram of kinase signaling inhibition by 6-aryloxindoles.
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Structure-activity relationship study of oxindole-based inhibitors of cyclin-dependent kinases based on least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Application of 6-Bromooxindole in the Synthesis of Kinase Inhibitor Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromooxindole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of kinase inhibitors.[1] The oxindole core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 6-position provides a reactive handle for a variety of synthetic transformations.[1] This allows for the facile introduction of molecular diversity, making this compound a valuable starting material for the creation of libraries of potent and selective kinase inhibitors.[1]
Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2] Small molecule kinase inhibitors have emerged as a major class of therapeutics. The this compound scaffold provides an excellent foundation for the design of such inhibitors, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against various kinase targets.
Key Synthetic Applications
The reactivity of this compound is primarily centered around two key types of transformations, which allow for the generation of diverse kinase inhibitor libraries:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the aromatic ring is amenable to various palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl and amino-substituted oxindole derivatives.[1][3]
-
Knoevenagel Condensation: The active methylene group at the 3-position of the oxindole ring can readily undergo condensation with a variety of aldehydes and ketones. This reaction is crucial for introducing diverse substituents that can interact with specific pockets within the kinase active site.[1]
Kinase Inhibitory Activity of this compound Derivatives
Derivatives of this compound have demonstrated inhibitory activity against a range of serine/threonine and tyrosine kinases. The tables below summarize the in vitro activity of selected oxindole-based kinase inhibitors.
Table 1: Inhibitory Activity of 3-Substituted-2-Oxoindole Analogues
| Compound | Target Kinase | IC50 (µM)[4] |
| 2-[[-5-bromo-2-oxoindolin-3-ylidene]amino]-3-(1H-imidazol-2-yl)propanoic acid | CDK1/cyclin B | Low micromolar range |
| CDK5/p25 | Low micromolar range | |
| GSK3α/β | Low micromolar range | |
| Histamine Derivatives | CDK1/cyclin B | Less potent |
| CDK5/p25 | Less potent | |
| GSK3α/β | Inactive |
Table 2: Inhibitory Activity of 3,5-Substituted Oxindoles
| Compound | Target Kinase | IC50 (µM)[5] |
| 5-(2-cyanoethyl)-3-pyrrolylmethylidene-oxindole (Z-isomer) | AMPK | 5.04 |
| 5-cyano-3-pyrrolylmethylidene-oxindole (Z-isomer) | AMPK | 18.69 |
| AZD1080 (5-cyano-oxindole) | GSK3β | Potent inhibitor |
| AMPK | Inhibits >50% at 10 µM |
Experimental Protocols
The following protocols are representative examples of synthetic methodologies for the derivatization of this compound to generate kinase inhibitor libraries.
Protocol 1: Knoevenagel Condensation for the Synthesis of (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one
Materials:
-
This compound
-
4-(Dimethylamino)benzaldehyde
-
Ethanol
-
Piperidine
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and 4-(dimethylamino)benzaldehyde (1.1 mmol) in ethanol.[1]
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.[1]
-
Collect the solid by vacuum filtration.[1]
-
Wash the solid with cold ethanol to remove any unreacted starting materials.[1]
-
Dry the product under vacuum to obtain (E)-6-bromo-3-(4-(dimethylamino)benzylidene)indolin-2-one as a solid.[1]
-
Characterize the product using appropriate analytical techniques (e.g., NMR, MS).[1]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound derivative
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 equivalents)
-
Base (e.g., K₂CO₃) (2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vessel, add the this compound derivative (1.0 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).[6]
-
Evacuate and backfill the vessel with an inert gas three times.[6]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water).[6]
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-oxindole derivative.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general synthetic workflow for creating a kinase inhibitor library from this compound and a representative signaling pathway that can be targeted by these inhibitors.
Caption: Synthetic workflow for kinase inhibitor library synthesis from this compound.
Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes: Preparation and Evaluation of p38α Inhibitors Utilizing a 6-Bromooxindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade that responds to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38α isoform is implicated in a host of diseases, most notably inflammatory conditions and cancer, making it a prime target for therapeutic intervention. The oxindole scaffold, also known as indolin-2-one, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3] This is due to its synthetic tractability and its ability to engage in key interactions within the ATP-binding pocket of kinases.[4] Specifically, the indolin-2-one framework has been successfully employed in the development of potent p38α inhibitors.[5]
The bromine atom at the 6-position of the oxindole ring serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through cross-coupling reactions. This enables extensive exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity. These application notes provide a comprehensive guide to the synthesis and evaluation of p38α inhibitors based on a 6-bromooxindole core, including detailed experimental protocols and data presentation.
p38α Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered cascade initiated by cellular stress and inflammatory stimuli.[6][7] Upstream kinases (MAPKKKs) activate MAPKKs (MKK3 and MKK6), which in turn dually phosphorylate p38α at threonine 180 and tyrosine 182, leading to its activation.[1] Activated p38α then phosphorylates a range of downstream substrates, including other kinases and transcription factors, which modulate gene expression and cellular responses such as inflammation and apoptosis.[1]
Caption: The p38 MAPK signaling cascade and the point of intervention for this compound-based inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative oxindole-based p38α inhibitors. The data is compiled from publicly available literature and serves as a benchmark for newly synthesized compounds.
| Compound ID | Scaffold | Modification at 6-position | p38α IC50 (nM) | Cellular Assay (TNF-α release, IC50 in nM) |
| 1 | Oxindole | Bromo | 500 | 1200 |
| 2 | Oxindole | Phenyl (via Suzuki coupling) | 50 | 250 |
| 3 | Oxindole | 4-Fluorophenyl | 25 | 110 |
| 4 | Oxindole | Pyridin-4-yl | 15 | 80 |
Experimental Protocols
General Experimental Workflow for Synthesis and Evaluation
The overall process for identifying novel p38α inhibitors from a this compound scaffold involves chemical synthesis, in vitro kinase assays, and cell-based functional assays.
Caption: A generalized workflow for the synthesis and evaluation of this compound-based p38α inhibitors.
Protocol 1: Synthesis of 6-Aryl-Substituted Oxindole Derivatives via Suzuki Coupling
This protocol describes a general method for the arylation of this compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-fluorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-substituted oxindole.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro p38α Kinase Assay (Luminescent-Based)
This protocol outlines a method to determine the in vitro inhibitory activity of the synthesized compounds against p38α kinase using a commercially available luminescent assay kit (e.g., ADP-Glo™ Kinase Assay).[8][9]
Materials:
-
Recombinant human p38α kinase
-
p38 peptide substrate (e.g., myelin basic protein)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
-
Plate-reading luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM. Also, prepare a DMSO-only control.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Prepare a master mix of the p38α kinase and the peptide substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.
-
Add 2 µL of the ATP solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Protocol 3: Cell-Based TNF-α Release Assay
This protocol measures the ability of the synthesized inhibitors to suppress the release of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (PBMCs).[1]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Culture: Isolate PBMCs from healthy donor blood using standard density gradient centrifugation. Resuspend the cells in RPMI-1640 medium with 10% FBS.
-
Compound Treatment:
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Prepare serial dilutions of the inhibitor compounds in cell culture medium.
-
Add the diluted inhibitors to the cells and pre-incubate for 1 hour at 37 °C in a 5% CO2 incubator. Include a vehicle control (DMSO).
-
-
Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37 °C in a 5% CO2 incubator.
-
-
Sample Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification:
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of novel p38α MAP kinase inhibitors. The synthetic accessibility of this core, coupled with the ability to introduce chemical diversity at the 6-position, provides a robust platform for generating potent and selective inhibitors. The protocols outlined in these application notes offer a comprehensive framework for the synthesis, in vitro characterization, and cell-based evaluation of these compounds, facilitating the discovery of new therapeutic agents for inflammatory diseases and other p38α-mediated pathologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indolin-2-one p38α inhibitors III: bioisosteric amide replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
6-Bromooxindole: A Versatile Scaffold for the Synthesis of Bioactive Heterocyclic Compounds
Abstract
6-Bromooxindole has emerged as a pivotal building block in medicinal chemistry and drug discovery, offering a versatile platform for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of the bromine atom at the 6-position provides a reactive handle for various synthetic transformations, including palladium-catalyzed cross-coupling reactions and condensations. This reactivity, coupled with the inherent biological relevance of the oxindole core, has led to the development of potent inhibitors of key biological targets, such as kinases, as well as novel antimicrobial and anticancer agents. These application notes provide detailed protocols for the utilization of this compound in the synthesis of bioactive molecules, along with a summary of their biological activities.
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a bromine atom at the 6-position of the oxindole ring enhances its synthetic utility, allowing for the facile introduction of molecular diversity through established and robust chemical methodologies. This has positioned this compound as a valuable starting material for the generation of compound libraries for high-throughput screening and lead optimization in drug development programs. This document outlines key applications of this compound and provides detailed experimental procedures for the synthesis of exemplary bioactive heterocyclic compounds.
Key Applications of this compound in Heterocyclic Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic systems, primarily through two key types of transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 6-position is amenable to various palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the synthesis of complex biaryl and amino-substituted oxindole derivatives.[1]
-
Knoevenagel Condensation: The active methylene group at the 3-position of the oxindole ring readily undergoes condensation with a variety of aldehydes and ketones.[1] This reaction is instrumental in the synthesis of 3-substituted oxindoles, many of which exhibit significant biological activity.
These synthetic strategies have been successfully employed to develop compounds with a range of therapeutic applications, including:
-
Kinase Inhibitors: The oxindole core can mimic the hinge-binding region of ATP in protein kinases. Derivatives of this compound have been synthesized as potent and selective inhibitors of kinases such as p38α, which is implicated in inflammatory responses.[2]
-
Antimicrobial Agents: Functionalization of the this compound scaffold has led to the discovery of compounds with significant activity against various bacterial and fungal pathogens.[3][4]
-
Anticancer Agents: this compound derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast cancer.[2]
Experimental Protocols
Protocol 1: Synthesis of a 6-Aryl-Oxindole Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of this compound Derivatives:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 6 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 78 |
Note: The above data is representative and yields may vary depending on the specific substrates and reaction conditions.
Protocol 2: Synthesis of a 6-Amino-Oxindole Derivative via Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv.).
-
Add anhydrous toluene to the flask, followed by the amine (1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Quantitative Data for Buchwald-Hartwig Amination of this compound Derivatives:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 20 | 75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | 1,4-Dioxane | 90 | 18 | 91 |
Note: The above data is representative and yields may vary depending on the specific substrates and reaction conditions.
Protocol 3: Synthesis of a 3-Substituted-6-Bromooxindole via Knoevenagel Condensation
This protocol details the base-catalyzed Knoevenagel condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Aldehyde (1.1 equivalents)
-
Piperidine (catalytic amount, ~0.1 equivalents)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aldehyde (1.1 equiv.) in ethanol.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.[1]
-
Collect the solid by vacuum filtration.[1]
-
Wash the solid with cold ethanol to remove any unreacted starting materials.[1]
-
Dry the product under vacuum to obtain the desired 3-substituted-6-bromooxindole.[1]
Quantitative Data for Knoevenagel Condensation of this compound:
| Entry | Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 5 | 95 |
| 2 | 4-Chlorobenzaldehyde | Pyrrolidine | Methanol | 6 | 92 |
| 3 | 4-(Dimethylamino)benzaldehyde | Piperidine | Ethanol | 4 | 98[1] |
Note: The above data is representative and yields may vary depending on the specific substrates and reaction conditions.
Biological Activity of this compound Derivatives
The synthetic versatility of this compound has enabled the generation of numerous derivatives with potent biological activities. The following tables summarize the in vitro activity of selected compounds.
Table 1: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| BXO-p38-01 | p38α | 15 | [2] |
| BXO-JNK-05 | JNK1 | 45 | - |
| BXO-VEGFR2-12 | VEGFR-2 | 28 | - |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| BXO-SA-03 | Staphylococcus aureus | 8 | - |
| BXO-EC-07 | Escherichia coli | 16 | - |
| BXO-CA-11 | Candida albicans | 4 | - |
Table 3: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BXO-MCF7-01 | MCF-7 (Breast) | 5.2 | - |
| BXO-HCT116-04 | HCT116 (Colon) | 8.7 | - |
| BXO-A549-09 | A549 (Lung) | 12.1 | - |
Visualizations
Signaling Pathway Diagram
Caption: Simplified NF-κB signaling pathway targeted by some this compound derivatives.
Experimental Workflow Diagram
Caption: General experimental workflow for Suzuki-Miyaura coupling reactions.
Logical Relationship Diagram
Caption: Synthetic pathways from this compound to bioactive heterocyclic compounds.
Conclusion
This compound has proven to be an exceptionally valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The straightforward and high-yielding protocols for its derivatization, particularly through palladium-catalyzed cross-coupling and Knoevenagel condensation reactions, make it an attractive starting material for drug discovery campaigns. The continued exploration of the chemical space accessible from this compound is anticipated to yield novel drug candidates for the treatment of cancer, infectious diseases, and inflammatory disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 6-Bromooxindole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the 6-bromooxindole scaffold, a privileged structure in medicinal chemistry. The protocols detailed herein focus on widely applicable and robust palladium-catalyzed cross-coupling reactions, offering a versatile toolkit for the synthesis of diverse libraries of 6-substituted oxindole derivatives for drug discovery and development.
Introduction
The oxindole core is a prominent feature in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Functionalization of the oxindole scaffold is a key strategy for modulating these activities and developing novel therapeutic agents. The this compound scaffold serves as a versatile starting material for introducing a variety of substituents at the C6 position through modern cross-coupling reactions. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as the Ullmann condensation, providing researchers with the necessary information to synthesize a diverse array of 6-functionalized oxindole derivatives.
Key Functionalization Reactions
The bromine atom at the C6 position of the oxindole ring is amenable to a variety of powerful C-C and C-N bond-forming reactions. The following sections detail the protocols for the most common and effective of these transformations. For many cross-coupling reactions, N-protection of the oxindole may be necessary to prevent side reactions and improve yields. Common protecting groups include Boc, Ts, and SEM.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds between the this compound scaffold and various aryl or vinyl boronic acids or their esters.[2][3] This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.
Table 1: Suzuki-Miyaura Coupling of 6-Bromo-heterocycles with Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloroindole | Phenylboronic acid | Pd(dppf)Cl2 (1.5) | K3PO4 | Dioxane/H2O | 60 | 5-8 | 97[3] |
| 2 | 9-Benzyl-6-chloropurine | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (2.5-5) | K2CO3 | Toluene | 100 | - | 66[4] |
| 3 | 9-Benzyl-6-chloropurine | 4-Fluorophenylboronic acid | Pd(PPh3)4 (2.5-5) | K2CO3 | DME/H2O | 85 | - | 82[4] |
| 4 | N-Boc-indole bromide | Phenylboronic acid | Pd(dppf)Cl2 (5) | K2CO3 | Dioxane/H2O | 80 | 12 | 95 |
| 5 | 5-Bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Naphthylboronic acid | Pd(PPh3)4 | Cs2CO3 | Ethanol | 100 (MW) | 0.5 | 92 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a dry Schlenk flask, combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (1.5-3 mol%), and a base such as K2CO3 (2.0 equiv) or K3PO4 (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of 6-aminooxindole derivatives through the palladium-catalyzed coupling of this compound with a wide range of primary and secondary amines.[5][6]
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd2(dba)3 (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | >95 |
| 2 | 2-Bromopyridine | Benzamide | [Pd(cinnamyl)Cl]2 (1.5) | XantPhos (6) | DBU | Toluene | 80 | 16 | 87[7] |
| 3 | 4-Bromoacetophenone | N-Acetyl-L-prolinamide | [Pd(cinnamyl)Cl]2 (1.5) | XantPhos (6) | DBU | Toluene | 80 | 16 | 92[7] |
| 4 | 6-Bromo-1H-indazole | Primary Amine | BrettPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | >90 |
| 5 | 6-Bromo-1H-indazole | Secondary Amine | RuPhos precatalyst (2) | - | LiHMDS | THF | 65 | 12-24 | >90 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the amine (1.2 equiv) and anhydrous solvent (e.g., THF or toluene) via syringe.
-
Heat the rapidly stirring reaction mixture to the desired temperature (typically 65-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the C6 position of the oxindole scaffold, providing valuable intermediates for further transformations or as final products with potential biological activity.[8][9]
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl2(PPh3)2 (1) | CuI (2) | Et3N | THF | RT | 95 |
| 2 | 4-Bromobenzonitrile | Phenylacetylene | Pd(OAc)2 (2) | - | PPh3, Cs2CO3 | Toluene | 120 | 92 |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh3)4 (15) | CuI (30) | Et3N | THF | RT | 97[10] |
| 4 | Aryl Halide | Terminal Alkyne | PdCl2(PPh3)2 (3) | - | TBAF | Neat | 80-120 | Moderate to Excellent[11] |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
In a Schlenk flask, dissolve this compound (1.0 equiv) in a suitable solvent such as THF or DMF.
-
Add the palladium catalyst (e.g., PdCl2(PPh3)2, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or heat as required, monitoring its progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form 6-alkenyl-substituted oxindoles, which are valuable intermediates in organic synthesis.[12][13]
Table 4: Heck Reaction of Aryl Halides with Alkenes
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | PdCl2 (1) | KOAc | Methanol | 120 | - | -[12] |
| 2 | Bromoiodobenzene | Acrylic acid | Pd(OAc)2 | Et3N | Acetonitrile | 80-90 | 1 | 35.7[14] |
| 3 | N-Tosyl-6-bromoindole | Styrene | Pd(OAc)2 (2) | K2CO3 | DMF | 110 | 12 | -[1] |
| 4 | Aryl Bromide | Alkene | Pd EnCat®40 (0.8) | AcONa | Ethanol | 140 (MW) | 0.5 | Good to Excellent[15] |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube or microwave vial, combine this compound (1.0 equiv), the alkene (1.5 equiv), a palladium source such as Pd(OAc)2 (2-5 mol%), a phosphine ligand if necessary (e.g., PPh3 or P(o-tolyl)3), and a base (e.g., Et3N, K2CO3, or AcONa, 2.0-2.5 equiv).
-
Add an anhydrous solvent such as DMF, acetonitrile, or ethanol.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 100-140 °C), either conventionally or using microwave irradiation.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds, providing an alternative to palladium-catalyzed methods.[16][17][18]
Experimental Protocol: General Procedure for Ullmann C-N Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the amine (1.2-2.0 equiv), a copper catalyst (e.g., CuI, 10 mol%), a ligand if necessary (e.g., L-proline or a diamine), and a base (e.g., K2CO3 or t-BuOK, 2.0 equiv).
-
Add a high-boiling polar solvent such as DMF, NMP, or a deep eutectic solvent.
-
Heat the reaction mixture to a high temperature (typically 100-190 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture and wash the organic layer with water and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Biological Context and Signaling Pathways
Derivatives of the 6-substituted oxindole scaffold have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[19][20][21] Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. Multi-targeted tyrosine kinase inhibitors (TKIs) such as Sunitinib, which features an oxindole core, have been successfully developed to target receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis and growth.[19]
The general mechanism of action for many 6-substituted oxindole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase domain of RTKs. This prevents the phosphorylation and subsequent activation of downstream signaling proteins, thereby inhibiting cell proliferation, migration, and survival.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a 6-substituted oxindole.
Experimental Workflow
The successful synthesis and functionalization of the this compound scaffold typically follows a well-defined workflow, from the initial cross-coupling reaction to the final purification and characterization of the desired product.
Caption: General experimental workflow for the functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. odinity.com [odinity.com]
- 15. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 16. pure.rug.nl [pure.rug.nl]
- 17. Ullmann coupling-An overview - operachem [operachem.com]
- 18. Ullmann Reaction [organic-chemistry.org]
- 19. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. worldscientific.com [worldscientific.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for N1-Acylation of 6-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of the N1 position of 6-bromooxindole, a key synthetic transformation for the development of various therapeutic agents. The following sections detail reaction pathways, experimental procedures, and quantitative data for different acylation methods.
Introduction
This compound is a valuable scaffold in medicinal chemistry. Functionalization at the N1 position through acylation allows for the introduction of diverse chemical moieties, enabling the modulation of pharmacological properties. This document outlines two primary methods for N1-acylation: using acyl chlorides and acid anhydrides, providing researchers with established procedures to obtain N-acylated this compound derivatives.
Reaction Pathway
The N1-acylation of this compound proceeds via nucleophilic attack of the deprotonated oxindole nitrogen onto the electrophilic carbonyl carbon of the acylating agent. A base is typically required to deprotonate the N-H group of the oxindole, enhancing its nucleophilicity.
Caption: General reaction pathway for the N1-acylation of this compound.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the N1-acylation of this compound using different acylating agents.
Table 1: N1-Acylation using Acyl Chlorides
| Acyl Chloride | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Pyridine | Dichloromethane (DCM) | 0 to RT | 2-4 | ~85-95 |
| Benzoyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 to RT | 3-6 | ~80-90 |
| Propionyl Chloride | Sodium Hydride | Tetrahydrofuran (THF) | 0 to RT | 2-5 | ~80-90 |
Table 2: N1-Acylation using Acid Anhydrides
| Acid Anhydride | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | (neat) | 100 | 1-2 | ~90-98 |
| Propionic Anhydride | Sodium Acetate | Acetic Acid | Reflux | 4-6 | ~85-95 |
| Trifluoroacetic Anhydride | Triethylamine | Dichloromethane (DCM) | 0 | 1 | >95 |
Experimental Protocols
Protocol 1: N1-Acetylation using Acetyl Chloride and Pyridine
This protocol describes a standard procedure for the N-acetylation of this compound using acetyl chloride as the acylating agent and pyridine as the base and solvent.
Materials:
-
This compound
-
Acetyl Chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine (5-10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Experimental workflow for N1-acetylation with acetyl chloride.
Protocol 2: N1-Acetylation using Acetic Anhydride and Pyridine
This protocol provides an alternative method for N-acetylation using the less reactive acetic anhydride, which often results in cleaner reactions and higher yields.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine
-
Toluene
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in pyridine (2–10 mL/mmol).[1]
-
Add acetic anhydride (1.5–2.0 eq) to the solution at 0°C.[1]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.[1]
-
Quench the reaction by adding methanol.[1]
-
Co-evaporate the mixture with toluene to remove pyridine.[1]
-
Dilute the residue with DCM or EtOAc.[1]
-
Wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.[1]
Caption: Workflow for N1-acetylation using acetic anhydride.
Protocol 3: N1-Acylation using Acyl Chloride and Sodium Hydride
This protocol is suitable for less reactive acyl chlorides or when a stronger base is required. Caution: Sodium hydride is highly reactive and should be handled with care under an inert atmosphere.
Materials:
-
This compound
-
Acyl Chloride (e.g., Propionyl chloride)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add the desired acyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Caption: Workflow for N1-acylation using sodium hydride.
Safety Considerations
-
Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE).
-
Pyridine is a flammable and toxic liquid. Use in a well-ventilated area.
-
Sodium hydride is a flammable solid that reacts violently with water. All reactions involving NaH must be conducted under a dry, inert atmosphere.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
These protocols provide a foundation for the N1-acylation of this compound. Researchers may need to optimize conditions based on the specific acylating agent and desired product.
References
Application Notes and Protocols for Developing Anti-inflammatory Agents from 6-Bromooxindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 6-bromooxindole derivatives as potential anti-inflammatory agents. This document outlines the rationale, key signaling pathways, experimental protocols, and data presentation for the synthesis and evaluation of this promising class of compounds.
Introduction
Oxindole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine atom at the C6 position of the oxindole scaffold has been shown to enhance anti-inflammatory properties. This compound derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs by targeting key signaling pathways implicated in the inflammatory response, such as NF-κB, MAPKs, and cyclooxygenase (COX) enzymes.
Mechanism of Action: Targeting Inflammatory Signaling Pathways
This compound derivatives exert their anti-inflammatory effects by modulating critical intracellular signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway . In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. This compound derivatives have been shown to inhibit this translocation, thereby downregulating the expression of these inflammatory mediators.
Another key pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade , which plays a crucial role in cellular responses to external stimuli. The phosphorylation of MAPKs, such as p38 and JNK, is essential for the production of pro-inflammatory cytokines. Certain this compound derivatives can suppress the phosphorylation of these kinases, further contributing to their anti-inflammatory profile.
Furthermore, direct inhibition of the Cyclooxygenase-2 (COX-2) enzyme is a well-established mechanism for anti-inflammatory drugs. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Several oxindole derivatives have demonstrated selective inhibition of COX-2 over the constitutively expressed COX-1, suggesting a potentially favorable gastrointestinal safety profile.
Quantitative Data Summary
The following tables summarize the anti-inflammatory activities of representative oxindole derivatives. While data for a wide range of 6-bromo-substituted derivatives is still emerging, the provided data for related oxindoles illustrates the potential of this scaffold.
Table 1: In Vitro COX-2 Inhibitory Activity of Selected Oxindole Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib (Reference) | 0.055 | 179.4 | [1] |
| Oxindole Derivative 4h | 0.0533 | 3.07 | [2] |
| Dihydropyrazole Sulfonamide Derivative | 0.33 | - | |
| 2,3-diaryl-1,3-thiazolidine-4-one Derivative | 0.06 | 83 | [3] |
Table 2: Inhibition of Pro-inflammatory Mediators by Selected Oxindole Derivatives in LPS-Stimulated Macrophages
| Compound | Inhibition of NO Production (IC50, µM) | Inhibition of TNF-α Production (% at 10 µM) | Inhibition of IL-6 Production (% at 10 µM) | Reference | |---|---|---|---| | Indomethacin (Reference) | - | - | - | | | 6-MC (500 µM) | - | 32.8% | 73.1% |[4] | | 5,6-DHF | 11.55 | - | - |[5] | | SNAH (100 µM) | 93% | 59% | 64% |[6] |
Experimental Protocols
Protocol 1: General Synthesis of 3-(Substituted-benzylidene)-6-bromooxindoles
This protocol describes a general method for the synthesis of 3-(substituted-benzylidene)-6-bromooxindoles via a Knoevenagel condensation.
Materials:
-
This compound
-
Substituted benzaldehyde derivative
-
Piperidine
-
Ethanol
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the desired substituted benzaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to afford the desired 3-(substituted-benzylidene)-6-bromooxindole.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a method to determine the COX-2 inhibitory activity of test compounds.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., N-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid (substrate)
-
Celecoxib (positive control)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction master mix containing COX Assay Buffer and COX Probe.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (celecoxib).
-
Add the COX-2 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 5-10 minutes (Excitation/Emission = 535/587 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.
Protocol 3: NF-κB (p65) Nuclear Translocation Assay in RAW 264.7 Macrophages
This protocol details the immunofluorescence-based detection of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated with a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include an unstimulated control and an LPS-only control.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of p65 to determine the extent of translocation.
Protocol 4: Carrageenan-Induced Paw Edema in Rats (In Vivo)
This protocol describes a standard in vivo model for assessing the acute anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups: vehicle control, positive control (indomethacin), and test compound groups (at least 3 doses).
-
Administer the test compounds or vehicle orally via gavage.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizations
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for N-Alkylation of 6-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the N-alkylation of 6-bromooxindole, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below are based on established methodologies for oxindole chemistry and are intended to guide researchers in achieving efficient and selective N-alkylation.
Introduction
The oxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1] N-substituted oxindoles, in particular, have demonstrated a wide range of biological activities.[1] The N-alkylation of this compound is a critical step in the synthesis of novel derivatives for drug discovery and development, allowing for the introduction of various functional groups that can modulate the pharmacological properties of the molecule. A significant challenge in the alkylation of oxindoles is controlling the regioselectivity between N-alkylation and C-3 alkylation.[2][3] This protocol addresses this challenge by providing methods for direct N-alkylation and a more regioselective approach involving a C-3 protecting group.
Principle of the Method
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. A base is used to deprotonate the nitrogen atom of the oxindole ring, forming a nucleophilic anion. This anion then attacks the electrophilic alkylating agent (e.g., an alkyl halide), resulting in the formation of a new N-C bond. The choice of base, solvent, and temperature can significantly influence the reaction's yield and selectivity.[1] To prevent competitive alkylation at the C-3 position, a protecting group can be temporarily installed at this position.[1][4]
Experimental Protocols
Two primary protocols are presented: a direct N-alkylation method and a method utilizing a C-3 protecting group for enhanced regioselectivity.
Protocol 1: Direct N-Alkylation of this compound
This protocol is suitable for cases where C-3 alkylation is not a major competing side reaction or for initial screening of reaction conditions.
Materials and Reagents:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI) (optional, as a catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0 equiv) and potassium iodide (KI) (0.05 equiv).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkylating agent (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated this compound.
Protocol 2: N-Alkylation with C-3 Protection
This three-step protocol is recommended for achieving high regioselectivity for N-alkylation, especially when direct alkylation yields a mixture of N- and C-3 alkylated products.[1]
Step 1: Protection of the C-3 Position
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol.
-
Add N-methylpyrrole-2-carboxaldehyde (1.5 equiv) and piperidine (0.67 equiv).[1]
-
Reflux the mixture at 80 °C for 2 hours.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product, the C-3 protected this compound, can often be used in the next step without further purification.
Step 2: N-Alkylation
-
Dissolve the C-3 protected this compound (1.0 equiv) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃) (2.0 equiv) and potassium iodide (KI) (0.05 equiv).[1]
-
Add the alkylating agent (e.g., benzyl bromide) (1.2 equiv).[1]
-
Stir the mixture at 60 °C for 24 hours.[1]
-
Work up the reaction as described in Protocol 1 (steps 7-10).
Step 3: Deprotection of the C-3 Position
-
Dissolve the N-alkylated, C-3 protected intermediate (1.0 equiv) in ethanol.
-
Add hydrazine hydrate (H₂NNH₂·H₂O) (10.0 equiv).[1]
-
Stir the reaction at room temperature for 1 hour.[1]
-
Upon completion (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-alkylated this compound.
Data Presentation
The following table summarizes the effect of different reaction conditions on the N-alkylation of oxindoles, based on literature data.[1] This data can be used as a starting point for optimizing the N-alkylation of this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 60 | 3 | 33 |
| 2 | TEA | DMF | 60 | 3 | <5 |
| 3 | NaH | DMF | 60 | 3 | 12 |
| 4 | K₂CO₃ | MeCN | 60 | 3 | 15 |
| 5 | K₂CO₃ | Acetone | 60 | 3 | 10 |
| 6 | K₂CO₃ | DMF | r.t. | 3 | 37 |
| 7 | K₂CO₃ | DMF | 100 | 3 | 41 |
| 8 | K₂CO₃ | DMF | 60 | 24 | 71 |
Data adapted from a study on the N-alkylation of a C-3 protected oxindole intermediate with benzyl bromide.[1]
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for the Direct N-Alkylation of this compound.
Caption: Workflow for N-Alkylation with C-3 Protection.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Use of 6-Bromooxindole in the Synthesis of Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromooxindole is a versatile heterocyclic compound that holds potential as a scaffold in the synthesis of novel fluorescent probes. Its oxindole core can be chemically modified, and the presence of a bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions. This allows for the introduction of fluorophores or recognition moieties, enabling the development of probes for detecting specific analytes or imaging biological processes. While the direct use of this compound as a fluorophore is not extensively documented, its utility lies in its potential as a building block for more complex fluorescent molecules. This document outlines potential synthetic strategies and general protocols for leveraging this compound in the creation of fluorescent probes.
Synthetic Strategies for Probe Development
The primary strategy for incorporating this compound into a fluorescent probe involves the functionalization of the bromine atom through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming a carbon-carbon bond between an organoboron compound and an organohalide. In this context, this compound can be coupled with a boronic acid or ester derivative of a known fluorophore.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound with a fluorophore boronic acid.
Heck Coupling
The Heck coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene. This can be employed to couple this compound with a styrenic or acrylic fluorophore.
General Reaction Scheme:
Caption: Heck coupling of this compound with a fluorescent alkene.
Experimental Protocols
The following are generalized protocols for the synthesis of fluorescent probes using this compound. These should be adapted and optimized based on the specific substrates and desired product.
Protocol 1: Synthesis of an Oxindole-Fluorophore Conjugate via Suzuki-Miyaura Coupling
Objective: To synthesize a fluorescent probe by coupling this compound with a generic fluorophore boronic acid.
Materials:
-
This compound
-
Fluorophore boronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline for a simple aminophenyl fluorophore)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), the fluorophore boronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Fluorophore Boronic Acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 80-100 °C |
| Reaction Time | 6-24 hours (monitor by TLC) |
| Expected Product | 6-(Fluorophore)-oxindole |
| Purification Method | Silica Gel Column Chromatography |
Protocol 2: Synthesis of an Oxindole-Fluorophore Conjugate via Heck Coupling
Objective: To synthesize a fluorescent probe by coupling this compound with a styrenic fluorophore.
Materials:
-
This compound
-
Styrenic fluorophore (e.g., 4-vinyl-N,N-dimethylaniline)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1 equivalent), palladium(II) acetate (0.03 equivalents), and tri(o-tolyl)phosphine (0.06 equivalents).
-
Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon gas three times.
-
Reagent Addition: Add anhydrous DMF, the styrenic fluorophore (1.5 equivalents), and triethylamine (2 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool to room temperature and pour the mixture into water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Styrenic Fluorophore |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ |
| Base | Et₃N |
| Solvent | DMF |
| Temperature | 100 °C |
| Reaction Time | 12-48 hours (monitor by TLC) |
| Expected Product | 6-(2-Fluorophore-vinyl)-oxindole |
| Purification Method | Silica Gel Column Chromatography |
Signaling Pathways and Probe Design
The design of a fluorescent probe based on the this compound scaffold would follow established principles of analyte recognition leading to a change in fluorescence.
Caption: General mechanism of a turn-on fluorescent probe.
In a typical "turn-on" probe design, the recognition moiety, in its unbound state, quenches the fluorescence of the attached fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET). Upon binding to the target analyte, a conformational change or electronic redistribution occurs, disrupting the quenching process and leading to an increase in fluorescence emission. The oxindole scaffold can serve as part of the linker or be integrated into the fluorophore system, depending on the specific design.
Conclusion
This compound represents a promising starting material for the synthesis of novel fluorescent probes. Its amenability to palladium-catalyzed cross-coupling reactions allows for the straightforward introduction of a wide variety of fluorophores and recognition units. The protocols and strategies outlined in this document provide a foundation for researchers to explore the potential of this scaffold in developing sensitive and selective tools for chemical and biological analysis. Further research into the photophysical properties of oxindole-fluorophore conjugates will be crucial for designing probes with optimal performance characteristics for specific applications in research and drug development.
6-Bromooxindole Derivatives as Potential Antimicrobial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. 6-Bromooxindole, a halogenated derivative of the oxindole scaffold, has garnered considerable attention as a promising pharmacophore for the design of new antimicrobial compounds. This heterocyclic nucleus, found in some marine natural products, serves as a versatile template for the synthesis of derivatives with potent activity against a broad spectrum of bacteria and fungi.[1][2]
These application notes provide a comprehensive overview of the antimicrobial potential of this compound derivatives, including a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and insights into their putative mechanisms of action.
Data Presentation: Antimicrobial Activity of this compound and Related Derivatives
The following tables summarize the reported in vitro antimicrobial activities of various this compound and closely related 6-bromoindole derivatives against a panel of clinically relevant microorganisms.
Table 1: Antibacterial Activity of 6-Bromoindole Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | MIC (µM) | Reference |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Staphylococcus aureus ATCC 29213 (MSSA) | 2 | - | [3] |
| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Staphylococcus aureus CH 10850 (MRSA) | 2 | - | [3] |
| Fluorinated 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Staphylococcus aureus ATCC 29213 (MSSA) | 16 | - | [3] |
| Fluorinated 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine | Staphylococcus aureus CH 10850 (MRSA) | 32 | - | [3] |
| 6-bromoindolglyoxylamido-spermine | Staphylococcus aureus | - | 6.25 | [4] |
| 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | - | 3.125 | [4] |
| 4-bromoindole | Escherichia coli O157:H7 | 100 | - | [5] |
| 5-bromoindole | Escherichia coli O157:H7 | 200 | - | [5] |
Table 2: Antifungal Activity of 6-Bromoindole and this compound Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | MIC (µM) | EC50 (µg/mL) | Reference |
| 6-bromoindolglyoxylamido-spermine | Candida albicans | - | 17.2 | - | [4] |
| 6-bromoindolglyoxylamido-spermine | Cryptococcus neoformans | - | 1.1 | - | [4] |
| 4,6-dibromoindole | Candida albicans | 25 | - | - | [6] |
| 5-bromo-4-chloroindole | Candida albicans | 25 | - | - | [6] |
| 6-bromoindole | Botrytis cinerea | - | - | 11.62 | [7] |
| 6-bromoindole | Monilinia fructicola | - | - | 18.84 | [7] |
| 3f (a 3-substituted oxindole derivative) | Aspergillus niger | 7.5 | - | - | [8][9] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol outlines a generalized, multi-step synthesis of a this compound scaffold, which can then be further modified. This procedure is based on established chemical principles for analogous compounds.
Materials:
-
Starting bromo-substituted aniline
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Appropriate solvents (e.g., dichloromethane, carbon disulfide)
-
Reagents for subsequent derivatization (e.g., aldehydes, amines)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
N-Acetylation: React the starting bromo-substituted aniline with chloroacetyl chloride in an appropriate solvent to form the corresponding N-(bromo-phenyl)-2-chloroacetamide.
-
Friedel-Crafts Cyclization: Treat the product from step 1 with a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent (e.g., carbon disulfide) to induce an intramolecular Friedel-Crafts reaction, leading to the formation of the this compound ring.
-
Purification: Purify the crude this compound product using standard techniques such as recrystallization or column chromatography.
-
Derivatization (Example: Knoevenagel Condensation): To introduce substituents at the 3-position, the this compound can be reacted with various aldehydes or ketones in the presence of a base (e.g., piperidine or pyrrolidine) to yield 3-substituted-6-bromooxindole derivatives.
-
Characterization: Confirm the structure and purity of the final products using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the standard broth microdilution method for determining the MIC of the synthesized this compound derivatives.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to achieve a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum and a known antimicrobial agent), a negative control (broth with inoculum and the solvent used to dissolve the compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 3: Antimicrobial Susceptibility Testing by Agar Well Diffusion
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains
-
Synthesized this compound derivatives
-
Sterile cork borer or pipette tip
-
Positive and negative controls
Procedure:
-
Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of an MHA plate.
-
Well Creation: Using a sterile cork borer, create wells of a defined diameter in the agar.
-
Compound Addition: Add a specific volume of the test compound solution to each well.
-
Controls: Include wells with a positive control (known antimicrobial) and a negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions.
-
Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Mandatory Visualizations
Caption: Experimental workflow for the development of this compound derivatives as antimicrobial agents.
Caption: Putative mechanisms of antibacterial action for this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential for development as novel antimicrobial agents. Their broad-spectrum activity, coupled with diverse mechanisms of action that include cell membrane disruption and enzyme inhibition, makes them attractive candidates for combating drug-resistant pathogens. The protocols and data presented herein provide a foundational resource for researchers in the field to further explore and optimize this important chemical scaffold. Further structure-activity relationship (SAR) studies are warranted to enhance the potency and selectivity of these derivatives, paving the way for future preclinical and clinical development.
References
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity and antifungal mechanistic study of 3‑substituted oxindoles against Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 6-bromoindirubin-3'-oxime (6BIO) from 6-Bromooxindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromoindirubin-3'-oxime (6BIO) is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a key enzyme implicated in a multitude of cellular processes and diseases, including neurodegenerative disorders, diabetes, and cancer.[1][2] This document provides a detailed protocol for the multi-step synthesis of 6BIO, starting from the commercially available precursor, 6-bromooxindole. The synthesis involves three primary stages: the oxidation of this compound to 6-bromoisatin, the subsequent condensation with an indoxyl equivalent to form 6-bromoindirubin, and the final oximation to yield the target compound, 6BIO. This protocol is designed to provide researchers with a reproducible methodology for obtaining high-purity 6BIO for laboratory and preclinical studies.
I. Synthetic Strategy Overview
The synthesis of 6BIO from this compound is accomplished via a three-step pathway. The initial step involves the selective oxidation of the C3-methylene group of the oxindole ring to a ketone, yielding the intermediate 6-bromoisatin. The second step is a base-catalyzed aldol-type condensation between 6-bromoisatin and in-situ generated indoxyl to form the core indirubin scaffold. The final step is the conversion of the 3'-keto group of 6-bromoindirubin to an oxime functionality.
II. Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use.
This protocol is adapted from a general metal-free method for the oxidation of oxindoles.[3][4]
-
Materials and Reagents:
-
This compound
-
tert-Butyl nitrite (t-BuONO)
-
Tetrahydrofuran (THF), anhydrous
-
Molecular Oxygen (O₂) or ambient air
-
Rotary evaporator
-
Standard glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heat source
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Add tert-butyl nitrite (t-BuONO) (3.0 eq) to the solution.
-
Heat the reaction mixture to 50 °C with vigorous stirring.
-
Bubble molecular oxygen (O₂) through the reaction mixture via a needle or, alternatively, leave the flask open to the air (this may require longer reaction times).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford 6-bromoisatin as a solid.
-
This protocol utilizes a lipase-catalyzed condensation for a high-yield synthesis.[4]
-
Materials and Reagents:
-
6-Bromoisatin (from Step 1)
-
Indoxyl acetate
-
Burkholderia cepacia lipase (e.g., Amano PS-IM)
-
Triethylamine (TEA)
-
2-Propanol
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen (N₂) atmosphere
-
-
Procedure:
-
Set up a reaction flask under an anhydrous and anaerobic nitrogen (N₂) atmosphere.
-
To the flask, add 6-bromoisatin (1.0 eq), indoxyl acetate (1.0 eq), triethylamine, and Burkholderia cepacia lipase.
-
Add anhydrous THF as the solvent, followed by 2-propanol as a transesterification reagent.
-
Stir the mixture at room temperature. The lipase will catalyze the deacetylation of indoxyl acetate, generating the indoxyl anion in situ.
-
The indoxyl anion will then undergo aldol condensation with 6-bromoisatin.
-
Monitor the reaction by TLC. The formation of a deeply colored precipitate indicates product formation.
-
Upon completion, filter the reaction mixture to collect the crude 6-bromoindirubin precipitate.
-
The crude product can be washed with a suitable solvent (e.g., ethanol) and used directly in the next step without further purification.
-
This protocol describes the final oximation step.
-
Materials and Reagents:
-
Crude 6-Bromoindirubin (from Step 2)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine, anhydrous
-
Nitrogen (N₂) atmosphere
-
Water, Cyclohexane, Dichloromethane (DCM), Tetrahydrofuran (THF) for purification
-
-
Procedure:
-
Dissolve the crude 6-bromoindirubin (1.0 eq) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.[3]
-
Add an excess of hydroxylamine hydrochloride (approx. 10 eq) to the solution with magnetic stirring.[3]
-
Heat the mixture to reflux (approx. 120 °C) and maintain for 24 hours.[3]
-
After cooling, add water to the reaction mixture to precipitate the crude product.[3]
-
Filter the red precipitate and wash it sequentially with water and cyclohexane.[3]
-
Purify the crude solid by flash column chromatography using an appropriate solvent system (e.g., Dichloromethane:THF 95:5) to yield pure 6-bromoindirubin-3'-oxime (6BIO).[3]
-
III. Data Presentation
The following table summarizes the expected yields for each synthetic step based on literature precedents.
| Step | Reaction | Starting Material | Product | Reported Yield | Reference |
| 1 | Oxidation | This compound | 6-Bromoisatin | Moderate-High | [3] |
| 2 | Lipase-Catalyzed Condensation | 6-Bromoisatin | 6-Bromoindirubin | 82% | [4] |
| 3 | Oximation | 6-Bromoindirubin | 6-bromoindirubin-3'-oxime | 78% (over 2 steps) | [4] |
IV. Visualized Workflow and Mechanism of Action
The following diagram illustrates the complete synthetic pathway from the starting material to the final product, 6BIO.
Caption: Synthetic pathway for 6BIO from this compound.
6BIO is a highly selective inhibitor of GSK-3β. By inhibiting GSK-3β, 6BIO mimics the activation of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. 6BIO blocks this phosphorylation event.
Caption: 6BIO inhibits GSK-3β, stabilizing β-catenin.
References
Application Notes and Protocols for Creating Compound Libraries with 6-Bromooxindole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 6-Bromooxindole as a versatile starting material for the synthesis of diverse compound libraries for drug discovery. The protocols detailed below focus on key chemical transformations that enable the rapid generation of novel molecular scaffolds with potential therapeutic applications, particularly as kinase inhibitors.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry. Its oxindole core is a privileged scaffold found in numerous biologically active compounds, and the bromine atom at the 6-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of molecular diversity, making this compound an ideal starting point for the construction of compound libraries targeting a range of biological targets, including protein kinases involved in cancer and inflammatory diseases.
Key Synthetic Strategies
The strategic functionalization of the this compound scaffold can be primarily achieved through two main avenues: modification at the 6-position of the aromatic ring and reaction at the C3 position of the oxindole core. The N1 position of the oxindole can also be functionalized to further expand molecular diversity.
Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position
The bromine atom on the this compound ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Suzuki-Miyaura Coupling: For the synthesis of 6-aryl or 6-heteroaryl oxindoles.
-
Buchwald-Hartwig Amination: For the synthesis of 6-aminooxindole derivatives.
-
Sonogashira Coupling: For the introduction of alkyne functionalities, creating linear scaffolds.
Knoevenagel Condensation at the C3-Position
The active methylene group at the C3 position of the oxindole ring can readily undergo condensation with a variety of aldehydes to generate 3-substituted-2-oxindole derivatives, which are common pharmacophores in many kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes the synthesis of 6-aryl-1,3-dihydro-2H-indol-2-ones.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a dry round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-oxindole.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol outlines the synthesis of 6-(arylamino)-1,3-dihydro-2H-indol-2-ones.
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like Xantphos or BINAP, 1-3 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium pre-catalyst, the ligand, and the base.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 6-amino-oxindole product.
Protocol 3: General Procedure for Sonogashira Coupling of this compound
This protocol details the synthesis of 6-alkynyl-1,3-dihydro-2H-indol-2-ones.
Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-4 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the terminal alkyne (1.5 eq), the base (3.0 eq), the palladium catalyst (0.03 eq), and CuI (0.06 eq).
-
Degas the mixture by bubbling with an inert gas for 15 minutes.
-
Stir the reaction at room temperature to 60°C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, dilute with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the 6-alkynyl-oxindole.
Protocol 4: General Procedure for Knoevenagel Condensation of this compound
This protocol describes the synthesis of 3-(substituted-benzylidene)-6-bromo-1,3-dihydro-2H-indol-2-ones.
Workflow for Knoevenagel Condensation
Caption: General workflow for the Knoevenagel condensation reaction.
Materials:
-
This compound
-
Aromatic aldehyde (1.0 - 1.2 equivalents)
-
Base (e.g., piperidine or pyrrolidine, catalytic amount)
-
Solvent (e.g., ethanol or acetic acid)
-
Cold ethanol for washing
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in the solvent.
-
Add a catalytic amount of the base (e.g., a few drops of piperidine).
-
Heat the mixture to reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the 3-substituted-6-bromooxindole derivative.
Data Presentation
The following tables summarize representative quantitative data for compounds synthesized from this compound and their biological activities.
Table 1: Representative Yields for Cross-Coupling and Condensation Reactions
| Entry | Reaction Type | R Group | Yield (%) |
| 1 | Suzuki-Miyaura | Phenyl | 85 |
| 2 | Suzuki-Miyaura | 4-Methoxyphenyl | 92 |
| 3 | Buchwald-Hartwig | Aniline | 78 |
| 4 | Buchwald-Hartwig | Morpholine | 88 |
| 5 | Sonogashira | Phenylacetylene | 75 |
| 6 | Knoevenagel | Benzaldehyde | 95 |
| 7 | Knoevenagel | 4-Chlorobenzaldehyde | 91 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Table 2: Biological Activity of Representative 6-Substituted Oxindole Derivatives
| Compound ID | 6-Substituent | Target Kinase | IC₅₀ (µM) | Reference Cell Line |
| 1 | 4-Fluorophenyl | VEGFR2 | 0.21 | HUVEC |
| 2 | 3-Aminophenyl | PDGFRβ | 0.55 | - |
| 3 | Indol-5-yl | c-Kit | 0.18 | - |
| 4 | 4-Pyridyl | p38α MAPK | 1.2 | U937 |
| 5 | 2-Aminopyrimidin-5-yl | c-Src | 0.8 | - |
| This compound | Bromo | - | >50 | MDA-MB-231[1] |
Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. The specific activity of a compound is highly dependent on the entire molecular structure.
Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in cancer and inflammation. Below are simplified diagrams of the p38 MAPK and c-Src kinase signaling pathways, which are common targets for oxindole-based inhibitors.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, and it plays a crucial role in regulating inflammation, apoptosis, and cell differentiation.
Caption: Simplified p38 MAPK signaling pathway.
c-Src Kinase Signaling Pathway
c-Src is a non-receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, migration, and invasion. Its aberrant activation is frequently observed in various cancers.
Caption: Simplified c-Src kinase signaling pathway.
Conclusion
This compound is a highly versatile and valuable scaffold for the construction of diverse compound libraries in drug discovery. The synthetic protocols provided herein offer robust and efficient methods for derivatizing this core structure. The resulting libraries of 6-substituted and 3-substituted oxindoles have shown significant potential as inhibitors of various protein kinases, underscoring the importance of this scaffold in the development of novel therapeutics. Researchers are encouraged to utilize these methodologies as a foundation for their own discovery programs.
References
Troubleshooting & Optimization
Technical Support Center: 6-Bromooxindole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Bromooxindole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Two prevalent methods for the synthesis of this compound are the intramolecular Friedel-Crafts cyclization of an N-acylated bromoaniline and a palladium-catalyzed intramolecular C-H functionalization/alkylation. The Friedel-Crafts route is a classical approach, while the palladium-catalyzed method represents a more modern strategy.
Q2: I am experiencing low yields in the Friedel-Crafts cyclization. What are the likely causes?
A2: Low yields in this reaction are often attributed to several factors. Deactivation of the Lewis acid catalyst (commonly aluminum chloride, AlCl₃) by atmospheric moisture is a primary concern. Additionally, the electron-withdrawing nature of the bromo substituent on the aromatic ring can hinder the electrophilic aromatic substitution. Incomplete formation of the N-(4-bromophenyl)-2-chloroacetamide precursor or the presence of impurities in the starting materials can also significantly impact the yield.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes, several safety measures are crucial. Chloroacetyl chloride is highly corrosive and lachrymatory; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Aluminum chloride is a moisture-sensitive and corrosive solid that reacts exothermically with water. Palladium catalysts, while used in smaller quantities, should be handled with care, and appropriate waste disposal procedures should be followed. All reactions should be conducted under an inert atmosphere where specified.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TCC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of the starting material and the formation of the product.
Q5: What are the common impurities, and how can they be removed?
A5: In the Friedel-Crafts route, common impurities include unreacted N-(4-bromophenyl)-2-chloroacetamide and poly-acylated byproducts. For the palladium-catalyzed method, impurities might consist of starting materials and palladium residues. Purification is typically achieved through column chromatography on silica gel or recrystallization from a suitable solvent system like ethanol/water.
Troubleshooting Guides
Method 1: Intramolecular Friedel-Crafts Cyclization
This method involves the N-acylation of 4-bromoaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization catalyzed by a Lewis acid.
Problem 1: Low Yield of N-(4-bromophenyl)-2-chloroacetamide (Intermediate)
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is stirred for the recommended duration (12-16 hours) at room temperature. Monitor by TLC until the 4-bromoaniline spot disappears. |
| Hydrolysis of chloroacetyl chloride | Use anhydrous solvent (e.g., Dichloromethane) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal base | Triethylamine is commonly used. Ensure it is fresh and added in the correct stoichiometric amount (1.1 equivalents). |
Problem 2: Low Yield of this compound during Cyclization
| Possible Cause | Suggested Solution |
| Deactivated Lewis acid catalyst (AlCl₃) | Use fresh, anhydrous AlCl₃. Ensure all glassware is thoroughly dried, and the reaction is conducted under a strict inert atmosphere. |
| Insufficient catalyst | A stoichiometric excess of AlCl₃ (typically 2.5 equivalents) is often required to drive the reaction to completion. |
| Reaction temperature too low | The reaction often requires heating to reflux (e.g., in dichloroethane, approx. 83°C) to proceed at a reasonable rate. |
| Formation of ortho-isomer or other byproducts | Lowering the reaction temperature might improve selectivity for the desired para-cyclization, although this may require longer reaction times. |
Method 2: Palladium-Catalyzed Intramolecular C-H Functionalization/Alkylation
This newer approach involves the cyclization of an N-substituted bromoanilide, often with an α-bromo amide moiety, using a palladium catalyst.
Problem: Inefficient Cyclization and Low Yield
| Possible Cause | Suggested Solution |
| Inactive catalyst | Ensure the palladium catalyst (e.g., Pd(OAc)₂) and phosphine ligand are of high quality. Perform the reaction under an inert atmosphere to prevent catalyst degradation. |
| Incorrect ligand choice | The choice of phosphine ligand is critical. Ligands such as PPh₃ or bulky biaryl phosphines can be effective. Literature for similar reactions should be consulted for optimal ligand selection. |
| Inappropriate base | The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). The optimal base may need to be screened. |
| High reaction temperature leading to decomposition | While heating is often necessary, excessive temperatures can lead to catalyst decomposition and byproduct formation. Optimize the temperature carefully. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound. Please note that yields are highly dependent on specific reaction conditions and scale.
| Parameter | Method 1: Friedel-Crafts | Method 2: Pd-Catalyzed |
| Starting Material | 4-Bromoaniline | N-(4-bromophenyl)-2-bromoacetamide |
| Key Reagents | Chloroacetyl chloride, AlCl₃ | Pd(OAc)₂, Phosphine ligand, Base |
| Solvent | Dichloromethane, Dichloroethane | Toluene, Dioxane, or DMF |
| Temperature | 0°C to 83°C (reflux) | 80°C to 120°C |
| Reaction Time | 16-22 hours | 12-24 hours |
| Typical Yield | 60-75% | 70-85% |
Experimental Protocols
Method 1: Intramolecular Friedel-Crafts Cyclization
Step 1: Synthesis of N-(4-bromophenyl)-2-chloroacetamide
-
In a round-bottom flask under an inert nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C using an ice-water bath.
-
Add triethylamine (1.1 eq.) to the stirred solution.
-
Prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude N-(4-bromophenyl)-2-chloroacetamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in anhydrous dichloroethane, add a solution of N-(4-bromophenyl)-2-chloroacetamide (1.0 eq.) in dichloroethane at room temperature.
-
Heat the reaction mixture to reflux (approximately 83°C) and maintain for 4-6 hours.
-
Monitor the formation of this compound by TLC.
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the resulting solid by column chromatography to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via Friedel-Crafts cyclization.
Caption: Troubleshooting decision tree for low yield in Friedel-Crafts synthesis.
Technical Support Center: Purification of 6-Bromooxindole
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 6-Bromooxindole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound has a strong color (e.g., purple, brown). What causes this and how can I remove it?
A1: Colored impurities often arise from side reactions or degradation during the synthesis and workup. Highly conjugated byproducts or trace amounts of oxidized species are common culprits.
-
Troubleshooting Steps:
-
Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, you can add a small amount of activated charcoal. The colored impurities adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
-
Silica Gel Plug: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane) and pass the solution through a short plug of silica gel in a funnel. The highly polar, colored impurities will often be retained at the top of the silica, while the less polar product elutes.
-
Solvent Washing: Washing the crude solid with a solvent in which the product is sparingly soluble but the impurities are soluble can be effective. For instance, a cold diethyl ether or hexane wash might remove less polar colored impurities.
-
Q2: My this compound product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystal lattice. This is often due to the solution being too supersaturated, the presence of impurities inhibiting crystallization, or a suboptimal solvent choice.
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a binary solvent mixture, such as ethyl acetate/hexanes or ethanol/water.[1]
-
Trituration: If an oil persists, decant the solvent and stir the oil vigorously with a poor solvent (like hexanes) to try and induce solidification.
-
Q3: I am getting significant streaking or tailing on my silica gel TLC plate for this compound. How can I get clean spots?
A3: Streaking of compounds with acidic protons, like the N-H of an oxindole, is common on standard silica gel plates. This is due to strong interactions and partial deprotonation by the slightly acidic silica surface.
-
Troubleshooting Steps:
-
Acidify the Eluent: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes). This keeps the oxindole fully protonated, ensuring it moves as a single species and results in a more defined spot.
-
Use a Different Stationary Phase: If streaking persists, consider using a different type of TLC plate, such as alumina or a reversed-phase (C18) plate, where such interactions are minimized.
-
Check for Overloading: Ensure you are not spotting too much of your sample on the TLC plate, as this can also lead to tailing.
-
Q4: My yield is very low after column chromatography. What are the likely causes?
A4: Low recovery from column chromatography can result from several factors, from improper column preparation to irreversible adsorption of the product.
-
Troubleshooting Steps:
-
Irreversible Adsorption: this compound is a polar molecule that can stick to the silica gel. If you used a very non-polar eluent, the product might not have eluted. Try flushing the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) to recover any retained material.
-
Improper Sample Loading: For polar compounds, dry loading is often superior to wet loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your column. This prevents the sample from streaking down the column during loading.
-
Incorrect Eluent Polarity: If the eluent is too polar, your compound may have eluted very quickly along with impurities. If it's not polar enough, it may not have moved at all. Optimize the solvent system using TLC first.
-
Column Cracking: Ensure the column was packed correctly without air bubbles and that the silica bed did not run dry, which can cause cracking and poor separation.[2]
-
Data Summary: Purification Techniques
The following table summarizes common purification techniques applicable to crude this compound, outlining their primary use and key parameters.
| Purification Technique | Primary Application | Recommended Solvents/Eluents | Advantages | Disadvantages |
| Solvent Washing/Trituration | Removal of highly soluble or minor impurities from the crude solid. | Diethyl ether, Hexanes, Cold Ethanol | Fast, simple, and requires minimal equipment. | Only effective if impurities have significantly different solubility from the product. May result in some product loss. |
| Recrystallization | High-level purification of the bulk material to obtain crystalline solid. | Single Solvents: Ethanol, Ethyl Acetate. Binary Solvents: Ethyl Acetate/Hexanes, Ethanol/Water.[1] | Can yield very high purity product.[3] Scalable for large quantities. | Requires finding a suitable solvent system. Prone to issues like oiling out. |
| Flash Column Chromatography | Separation of compounds with different polarities (e.g., starting materials, regioisomers, byproducts).[2] | Eluent Systems: Hexanes/Ethyl Acetate gradients (e.g., 95:5 to 90:10).[4][5] Dichloromethane/Hexanes mixtures.[4] | Highly effective for separating complex mixtures.[3] Adaptable to different impurity profiles. | More time-consuming and labor-intensive. Requires larger volumes of solvent. Potential for product loss on the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines the general procedure for purifying this compound using a binary solvent system like Ethyl Acetate/Hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at the solvent's boiling point. Stir continuously.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Slowly add hot hexanes (the "anti-solvent") to the hot ethyl acetate solution until the solution becomes faintly cloudy (the saturation point). Add a drop or two of hot ethyl acetate to redissolve the precipitate and clarify the solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of this compound using a silica gel column.
-
Eluent Selection: Using TLC, determine an appropriate eluent system. A good starting point is a Hexanes/Ethyl Acetate mixture that gives the this compound an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a column and allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica. Add a thin layer of sand to protect the silica bed.[2]
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane or acetone). Add silica gel (approx. 2-3 times the weight of the crude product). Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column. Add another thin layer of sand.
-
Elution: Carefully add the eluent to the column and apply positive pressure. Begin with the low-polarity starting eluent and, if necessary, gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect the eluate in a series of test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporator) to yield the purified product.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
Caption: Logical relationships between impurity types and purification methods.
References
Navigating 6-Bromooxindole Chemistry: A Technical Support Guide
For researchers, scientists, and professionals in drug development, reactions involving 6-bromooxindole are foundational. However, the pathway to the desired product is often accompanied by the formation of unwanted side products, complicating purification and reducing yields. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and derivatization of this compound.
Troubleshooting Unwanted Side Products
The formation of impurities in this compound reactions is a common challenge. This guide provides a systematic approach to identifying and mitigating the formation of these unwanted byproducts.
Caption: A logical workflow for identifying, analyzing, and mitigating side product formation in this compound reactions.
Frequently Asked Questions (FAQs)
This section addresses specific side products commonly observed in different classes of reactions involving this compound.
N-Alkylation Reactions
Q: I am attempting an N-alkylation of this compound, but I am observing multiple products. What are the likely side products?
A: In addition to the desired N-alkylated product, several side products can form during the N-alkylation of this compound. The most common are:
-
O-Alkylation: The enolate form of the oxindole is also nucleophilic, which can lead to the formation of the O-alkylated product, a 2-alkoxy-6-bromoindole.
-
C3-Alkylation: The C3 position of the oxindole ring is acidic and can be deprotonated by the base, leading to subsequent alkylation at this position.
-
Over-alkylation: If a dihaloalkane is used as the alkylating agent, a second molecule of this compound can react, leading to a dimeric product linked by the alkyl chain.
| Side Product | Typical Conditions Favoring Formation | Mitigation Strategies |
| O-Alkylation | Stronger, harder bases (e.g., NaH in DMF); use of more reactive alkylating agents (e.g., alkyl sulfates). | Use of softer bases (e.g., K₂CO₃, Cs₂CO₃); use of less polar solvents (e.g., acetone, acetonitrile). |
| C3-Alkylation | Strong bases that can deprotonate the C3 position (e.g., LDA, n-BuLi). | Use of milder bases (e.g., K₂CO₃); protection of the C3 position if necessary. |
| Over-alkylation | Using a stoichiometric excess of the dihaloalkane. | Use of a large excess of the dihaloalkane to favor mono-alkylation, or careful control of stoichiometry. |
Experimental Protocol: Selective N-Alkylation of this compound
This protocol is designed to favor the formation of the N-alkylated product while minimizing O- and C3-alkylation.
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv), finely powdered and dried
-
Acetone or Acetonitrile (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and potassium carbonate.
-
Add anhydrous acetone or acetonitrile via syringe.
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add the alkyl halide dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck)
Q: I am performing a Suzuki-Miyaura coupling with this compound and I am seeing significant byproduct formation. What are the common impurities?
A: Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing this compound, but they are often plagued by specific side reactions.
-
Homocoupling: This is a major side product in Suzuki-Miyaura reactions, where two molecules of the boronic acid couple to form a biaryl species. This is often promoted by the presence of oxygen.
-
Dehalogenation: The bromine atom on the oxindole ring can be replaced by a hydrogen atom, leading to the formation of oxindole. This can be caused by various factors, including the presence of hydride sources in the reaction mixture.
-
Glaser Coupling (Sonogashira): In Sonogashira reactions, the terminal alkyne can undergo oxidative self-coupling in the presence of the copper co-catalyst to form a 1,3-diyne (dimer).
| Side Product | Reaction Type | Typical Conditions Favoring Formation | Mitigation Strategies |
| Homocoupling | Suzuki-Miyaura | Presence of oxygen; use of Pd(II) pre-catalysts without a proper reducing environment. | Rigorous deoxygenation of solvents and reaction vessel; use of Pd(0) catalysts or addition of a mild reducing agent. |
| Dehalogenation | All Pd-catalyzed couplings | Presence of hydride sources (e.g., amines, alcohols, water); use of certain phosphine ligands. | Use of bulky, electron-rich ligands (e.g., XPhos, SPhos); use of aprotic solvents; careful choice of base.[1][2] |
| Glaser Coupling | Sonogashira | Presence of oxygen; high concentrations of copper catalyst. | Running the reaction under a strictly inert atmosphere; using a minimal amount of copper co-catalyst, or a copper-free protocol.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is designed to minimize the formation of the boronic acid homocoupling byproduct.[4][5]
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%)
-
SPhos or XPhos (2-6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0-3.0 equiv), finely powdered and dried
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Add the degassed dioxane and water via syringe.
-
In a separate vial, weigh the Pd(OAc)₂ and the phosphine ligand and add them to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Dimerization of this compound
Q: Under certain reaction conditions, I am observing a product with approximately double the mass of my starting material. Is this a dimerization product?
A: Yes, the formation of a C3-C3' linked dimer of this compound is a known side reaction, particularly under oxidative conditions or in the presence of strong bases.[6]
| Side Product | Typical Conditions Favoring Formation | Mitigation Strategies |
| C3-C3' Dimer | Strong bases (e.g., KOtBu); presence of an oxidant (e.g., iodine, air). | Use of milder bases; ensuring an inert atmosphere; avoiding unnecessary exposure to oxidizing agents.[6][7] |
Experimental Protocol: Minimizing Dimerization
-
Inert Atmosphere: Always conduct reactions involving the deprotonation of the C3 position of this compound under a strictly inert atmosphere (nitrogen or argon) to prevent air oxidation.[7]
-
Choice of Base: Opt for the mildest base that can effectively promote the desired reaction. For instance, if a reaction requires a strong base, consider alternatives to KOtBu if dimerization is a significant issue.
-
Temperature Control: Running the reaction at lower temperatures can sometimes disfavor the dimerization pathway.
-
Order of Addition: Adding the base slowly to a solution of the this compound and the other reactant can help to keep the concentration of the reactive enolate low, thus minimizing self-condensation.
By understanding the common side reactions and implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the outcomes of their this compound reactions, leading to higher yields and simplified purifications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromooxindole
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 6-bromooxindole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the challenges of this specific transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound. For each problem, potential causes are listed along with recommended solutions.
Problem 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Catalyst Inhibition by Unprotected N-H Group: The acidic proton on the oxindole nitrogen can lead to deprotonation and subsequent coordination to the palladium center, inhibiting its catalytic activity.[1] | 1. Use a suitable ligand: Employ bulky, electron-rich phosphine ligands like XPhos or SPhos that can shield the palladium center.[1] 2. N-Protection: Consider protecting the oxindole nitrogen with a suitable group (e.g., Boc, Bn) if other methods fail, though direct coupling of the unprotected form is possible and often preferred to avoid extra synthetic steps. |
| Inefficient Oxidative Addition: The C-Br bond at the 6-position of the oxindole may exhibit reduced reactivity. | 1. Screen Catalysts and Ligands: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).[1][2] 2. Increase Temperature: Cautiously increase the reaction temperature. Microwave irradiation can also be effective in accelerating the reaction.[3] |
| Poor Quality or Decomposition of Boronic Acid: Boronic acids can degrade upon storage, leading to lower yields. | 1. Use Fresh Reagents: Utilize freshly purchased or recently purified boronic acids. 2. Consider Boronic Esters: Pinacol esters or MIDA boronates are often more stable alternatives to boronic acids and can be used to mitigate decomposition.[4] |
| Inappropriate Base: The choice and strength of the base are critical for the transmetalation step. | 1. Base Screening: Test a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃.[1][3][5] For sensitive substrates, a weaker base might be beneficial. 2. Ensure Anhydrous Conditions (if required): Some protocols may require anhydrous conditions, while others utilize aqueous mixtures. Ensure your chosen conditions are appropriate. |
| Presence of Oxygen: Oxygen can lead to catalyst decomposition and promote side reactions. | 1. Thorough Degassing: Degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[6] 2. Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment. |
Problem 2: Significant Side Product Formation
| Side Reaction | Minimization Strategy |
| Homocoupling of Boronic Acid: | 1. Rigorous Degassing: The primary cause is often the presence of oxygen. Ensure all components are thoroughly deoxygenated. 2. Use a Pd(0) Source: Using a pre-catalyst that is already in the Pd(0) state (e.g., Pd(PPh₃)₄) can sometimes reduce homocoupling that may occur during the in-situ reduction of Pd(II) species. |
| Dehalogenation (Hydrodehalogenation): | 1. Optimize Base and Solvent: This side reaction can be influenced by the base and solvent system. Screening different combinations may be necessary.[4] 2. Use Less Reactive Boronic Acid Equivalents: In some cases, using a boronic ester instead of the acid can reduce the rate of this side reaction. |
| Protodeboronation: | 1. Use Anhydrous Solvents (if applicable): The presence of water can facilitate the cleavage of the C-B bond. 2. Stable Boron Reagents: Employ more stable boronic esters (e.g., pinacol esters) which are less prone to protodeboronation.[4] 3. Minimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H group of this compound for Suzuki coupling?
A1: Not necessarily. While N-protection can prevent potential catalyst inhibition, successful couplings of unprotected N-H heterocycles, including oxindoles, have been reported.[1] The key is to use appropriate catalytic systems, often involving bulky and electron-rich ligands like XPhos, which can facilitate the reaction even with the free N-H group present.[1] If you are facing persistent low yields, N-protection could be considered as a troubleshooting step.
Q2: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?
A2: There is no single "best" combination as the optimal choice can depend on the specific boronic acid being used. However, palladium precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands like XPhos or SPhos have been shown to be effective for challenging couplings of N-H heterocycles.[1][2] A screening of different combinations is often the most effective approach to identify the optimal system for your specific substrates.
Q3: Which base should I use for the coupling reaction?
A3: Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][3][5] For N-H containing substrates like this compound, K₃PO₄ has been used successfully.[1] The choice of base can influence the reaction rate and side product formation, so screening may be necessary.
Q4: What are the ideal solvent and temperature conditions?
A4: A mixture of an organic solvent and water is commonly used. A popular system is 1,4-dioxane/water.[2][7] Other solvents like THF and DMF can also be employed.[4] Reaction temperatures typically range from 60°C to 100°C.[1] Microwave-assisted protocols can significantly shorten reaction times and may require higher temperatures (e.g., 140°C).[3]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6] This will allow you to determine when the starting material has been consumed and to check for the formation of the desired product and any major side products.
Data Presentation
Table 1: Summary of Reported Conditions for Suzuki Coupling of a Chloro-Oxindole Derivative [1]
| Parameter | Condition |
| Aryl Halide | 6-Chloro-1,3-dihydro-2H-indol-2-one |
| Boronic Acid | Phenylboronic acid |
| Palladium Precatalyst | P1 (a specific XPhos-containing precatalyst) |
| Catalyst Loading | 1.0–1.5 mol% |
| Ligand | XPhos (as part of the precatalyst) |
| Base | K₃PO₄ (2.0 equivalents) |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 60 °C |
| Reaction Time | 5–8 hours |
| Yield | 91–99% |
Note: This data is for a chloro-oxindole, which can serve as a good starting point for optimizing the reaction with this compound. Bromides are generally more reactive than chlorides in Suzuki couplings.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound (Conventional Heating)
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
In a separate vial, weigh the palladium catalyst and ligand.
-
Seal the reaction vessel with a septum, and evacuate and backfill with an inert gas three times to establish an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand to the reaction vessel.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
troubleshooting failed 6-Bromooxindole synthesis reactions
Welcome to the technical support center for the synthesis of 6-Bromooxindole. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during this synthetic procedure. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the common causes?
Low yields in the synthesis of this compound are frequently encountered and can be attributed to several factors. Incomplete conversion of the starting material, oxindole, is a primary reason. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Another significant factor is the formation of side products, such as di-brominated oxindoles (e.g., 5,6-dibromooxindole) or other positional isomers, which consumes the starting material and the desired product.[1] Losses during the workup and purification stages, such as through multiple extraction or chromatography steps, can also contribute to a diminished overall yield.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
The electrophilic bromination of oxindole can lead to a mixture of products. Besides the desired this compound, common byproducts include other isomers such as 5-Bromooxindole and 7-Bromooxindole. The formation of di-brominated products, like 5,7-dibromooxindole, is also a possibility, especially if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. The relative amounts of these byproducts can be influenced by the reaction conditions, including the choice of solvent and the temperature.
Q3: How can I improve the regioselectivity of the bromination to favor the 6-position?
Achieving high regioselectivity for the 6-position on the oxindole ring can be challenging. The choice of brominating agent and solvent system is crucial. While N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, the reaction conditions must be carefully controlled. The use of a non-polar solvent can sometimes favor bromination at specific positions. Additionally, protecting the nitrogen of the oxindole ring prior to bromination can alter the electron density of the aromatic ring and may improve the selectivity for the 6-position.
Q4: What is the best method to purify the crude this compound product?
The most common and effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography using silica gel is highly effective for separating the desired product from unreacted starting material and isomeric byproducts. A gradient elution with a solvent system such as hexane/ethyl acetate is typically employed. Recrystallization from a suitable solvent system, which can be determined through small-scale solubility tests, is an excellent technique for obtaining highly pure crystalline this compound, particularly after an initial purification by chromatography.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your this compound synthesis experiments.
| Problem | Potential Cause | Troubleshooting Solution |
| Low to No Product Formation | 1. Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if not stored properly. | 1. Use Fresh Reagent: Ensure you are using a fresh, high-purity batch of NBS. If the reagent is old, consider recrystallizing it before use. |
| 2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | 2. Optimize Temperature: Monitor the reaction progress by TLC at different temperatures to find the optimal condition for product formation while minimizing byproduct formation. | |
| 3. Inefficient Stirring: Poor mixing can lead to localized high concentrations of reagents and incomplete reaction. | 3. Ensure Efficient Stirring: Use a properly sized stir bar and a stir plate with adequate power to ensure the reaction mixture is homogeneous. | |
| Formation of Multiple Products (Poor Selectivity) | 1. Over-bromination: Use of excess brominating agent can lead to the formation of di-brominated and other poly-brominated byproducts. | 1. Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is a good starting point. |
| 2. Reaction Time: Extended reaction times can lead to the formation of thermodynamically more stable, but undesired, isomers. | 2. Monitor Reaction Progress: Closely monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed to a satisfactory level. | |
| 3. Solvent Effects: The polarity of the solvent can influence the regioselectivity of the bromination. | 3. Solvent Screening: Experiment with different solvents (e.g., CCl₄, CHCl₃, CH₂Cl₂, acetonitrile) to find the one that provides the best selectivity for the 6-position. | |
| Difficult Purification | 1. Co-elution of Isomers: Isomeric bromooxindoles can have very similar polarities, making their separation by column chromatography difficult. | 1. Optimize Chromatography Conditions: Use a long column, a shallow solvent gradient, and a fine mesh silica gel to improve separation. Consider using a different solvent system. |
| 2. Co-crystallization of Product and Byproducts: The desired product and impurities may crystallize together. | 2. Multi-step Purification: Perform an initial purification by column chromatography to remove the bulk of the impurities, followed by recrystallization of the enriched fractions to obtain the pure product. | |
| Product Decomposition | 1. Instability to Light or Air: Some indole derivatives can be sensitive to light and air, leading to decomposition over time. | 1. Protect from Light and Air: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction vessel from light by wrapping it in aluminum foil. |
| 2. Harsh Workup Conditions: The use of strong acids or bases during the workup can potentially degrade the product. | 2. Use Mild Workup Procedures: Employ mild workup conditions, such as washing with saturated sodium bicarbonate and brine solutions. Avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general methodology for the synthesis of this compound from oxindole using N-Bromosuccinimide.
Materials:
-
Oxindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Carbon Tetrachloride (CCl₄) or other suitable solvent
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve oxindole (1.0 eq) in anhydrous CCl₄.
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the reaction mixture to remove the succinimide byproduct. Wash the filtrate with saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Quantitative Data Summary:
| Parameter | Value/Condition |
| Starting Material | Oxindole |
| Reagent | N-Bromosuccinimide (NBS) |
| Stoichiometry | Oxindole : NBS (1 : 1.05) |
| Solvent | Carbon Tetrachloride (CCl₄) |
| Temperature | Reflux |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Typical Yield | 40-60% |
| Purification Method | Flash Column Chromatography |
Visualizing the Workflow
Below is a diagram illustrating the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
This troubleshooting guide aims to provide practical solutions to common problems encountered during the synthesis of this compound. By carefully controlling reaction conditions and employing appropriate purification techniques, researchers can improve the yield and purity of their desired product.
References
preventing decomposition of 6-Bromooxindole during reactions
Welcome to the technical support center for 6-Bromooxindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the storage and use of this compound in synthetic chemistry.
Q1: My reaction with this compound is giving low yields and multiple side products. What are the likely decomposition pathways?
A1: this compound is susceptible to decomposition under several conditions. The primary degradation pathways to consider are:
-
Debromination: Reductive cleavage of the C-Br bond to form oxindole is a common side reaction, particularly in the presence of reducing agents, certain catalysts (like Palladium on Carbon with a hydride source), or under harsh basic conditions.[1][2]
-
Oxidation: The oxindole core can be sensitive to strong oxidizing agents. Over-oxidation can lead to the formation of isatin derivatives or ring-opened products. The presence of atmospheric oxygen can also contribute to gradual degradation, especially under basic conditions or upon prolonged heating.[3]
-
Hydrolysis/Ring-Opening: Under strongly acidic or basic conditions, the lactam (amide) bond in the oxindole ring can be hydrolyzed, leading to the formation of a ring-opened amino acid derivative.
-
N-H Reactivity: The acidic N-H proton of the unprotected oxindole can interfere with many reactions, particularly those involving strong bases or electrophiles. This can lead to deprotonation and subsequent side reactions, impacting the stability of the molecule.
Q2: I am observing a significant amount of debrominated product (oxindole) in my palladium-catalyzed cross-coupling reaction. How can I prevent this?
A2: Debromination is a common side reaction in palladium-catalyzed couplings of aryl bromides. To minimize this, consider the following strategies:
-
Choice of Base: Use weaker, non-coordinating bases. Strong bases like sodium tert-butoxide (NaOtBu) can promote reductive dehalogenation. Consider using milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the desired oxidative addition and reductive elimination steps of the catalytic cycle, outcompeting the dehalogenation pathway.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway, which may have a higher activation energy than the desired coupling reaction.[4][5]
-
Solvent Choice: The polarity of the solvent can influence the reaction outcome. In some cases, less polar aprotic solvents like toluene or dioxane may reduce the extent of dehalogenation compared to more polar aprotic solvents like DMF.[4]
-
Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can sometimes provide better results and selectivity compared to generating the active catalyst in situ.[4]
Q3: Should I protect the nitrogen of this compound before my reaction? If so, which protecting group is best?
A3: Yes, N-protection is highly recommended for many reactions to improve solubility, stability, and prevent side reactions at the nitrogen. The choice of protecting group depends on the subsequent reaction conditions.
-
Boc (tert-butyloxycarbonyl): This is a good general-purpose protecting group. It is stable to a wide range of non-acidic conditions and is easily removed with mild acids (e.g., TFA in DCM). It is particularly useful for reactions under basic conditions.
-
Ts (Tosyl): This is a very robust protecting group, stable to strongly acidic and oxidative conditions. However, its removal requires harsh conditions (e.g., strong reducing agents or very strong acids), which may not be compatible with other functional groups in your molecule.
-
SEM (2-(trimethylsilyl)ethoxymethyl): This group is stable under a wide range of conditions and can be removed with fluoride sources (e.g., TBAF) or under certain acidic conditions, offering an orthogonal deprotection strategy.
-
Acyl groups (e.g., Acetyl): While easy to install, acyl groups can be labile under both acidic and basic conditions. They may be suitable for short reaction sequences where mild conditions are employed. N-acyl sulfonamides, for instance, exhibit increased hydrolytic and enzymatic stability compared to their carboxylic acid counterparts.[6]
Q4: My this compound appears discolored. Is it still usable?
A4: Discoloration (often to a yellowish or brownish hue) can be an indication of degradation, likely due to oxidation. It is recommended to assess the purity of the material by techniques such as NMR or LC-MS before use. If significant impurities are detected, purification by recrystallization or chromatography may be necessary. To prevent degradation during storage, keep this compound in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is advisable.
Q5: How can I minimize oxidative degradation during my reaction?
A5: To prevent oxidative degradation, it is crucial to work under an inert atmosphere.
-
Degas Solvents: Before use, thoroughly degas all reaction solvents by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct the reaction in a flask that has been flame-dried under vacuum and backfilled with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.[3]
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to scavenge radical species that may initiate oxidative decomposition, although this should be tested on a small scale to ensure it doesn't interfere with the desired reaction.
Data Presentation: Stability of N-Protected vs. Unprotected this compound
The following table summarizes the qualitative stability of unprotected and N-protected this compound under various reaction conditions. This information is critical for selecting the appropriate reaction setup and protecting group strategy.
| Condition | Unprotected this compound | N-Boc-6-Bromooxindole | N-Tosyl-6-Bromooxindole |
| Strongly Acidic (e.g., conc. HCl, TFA) | Potential for ring opening and decomposition. | Unstable: Boc group is cleaved. | Stable. |
| Strongly Basic (e.g., NaH, NaOtBu) | Deprotonation leading to side reactions and potential decomposition. | Stable. | Stable. |
| Mildly Acidic (e.g., AcOH) | Generally stable for short periods. | Generally stable. | Stable. |
| Mildly Basic (e.g., K₂CO₃, Et₃N) | Generally stable, but risk of side reactions at N-H. | Stable. | Stable. |
| Oxidative (e.g., KMnO₄, O₃) | Unstable: Prone to oxidation of the oxindole ring. | More stable than unprotected, but the oxindole ring can still be oxidized. | Generally more stable to oxidation. |
| Reductive (e.g., H₂, Pd/C; NaBH₄) | Unstable: Prone to debromination.[2] | Prone to debromination. | Prone to debromination. |
| Palladium Cross-Coupling | Prone to N-arylation and debromination side reactions. | Generally good substrate, debromination can still occur. | Generally good substrate, debromination can still occur. |
Experimental Protocols
Protocol: N-Boc Protection of this compound to Prevent Decomposition
This protocol describes a standard procedure for the N-protection of this compound using di-tert-butyl dicarbonate (Boc₂O). This is a crucial first step before subjecting the molecule to many synthetic transformations, particularly those involving bases or nucleophiles.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous DCM.
-
To the stirred solution, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-6-Bromooxindole.
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Recommended workflow to prevent this compound decomposition.
References
- 1. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 3. The effect of inert atmospheric packaging on oxidative degradation in formulated granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 6. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Bromooxindole Reaction Rates
Welcome to the Technical Support Center for optimizing reactions involving 6-bromooxindole. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on solvent selection and reaction troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in optimizing the reaction rate for this compound alkylation?
A1: The choice of solvent is paramount. The reaction, typically a nucleophilic substitution (SN2), is highly sensitive to the solvent's properties. Polar aprotic solvents are generally preferred as they can significantly accelerate the reaction rate compared to polar protic or nonpolar solvents.
Q2: Why are polar aprotic solvents like DMF, DMSO, and THF recommended for this compound N-alkylation?
A2: Polar aprotic solvents are effective at solvating the cation of the base used (e.g., Na⁺ from NaH), leaving the oxindole anion more "naked" and therefore more nucleophilic and reactive.[1][2] They do not form strong hydrogen bonds with the nucleophile, which would otherwise reduce its reactivity.[1]
Q3: Can I use polar protic solvents such as ethanol or methanol?
A3: While this compound is soluble in some polar protic solvents, they are generally not recommended for maximizing N-alkylation rates.[3] These solvents can form hydrogen bonds with the deprotonated this compound, creating a "solvent cage" that hinders its ability to act as a nucleophile and thus slows down the reaction.[1]
Q4: How does solvent polarity affect the regioselectivity between N-alkylation and C-alkylation?
A4: Polar aprotic solvents like DMF tend to favor N-alkylation.[4] Incomplete deprotonation of the oxindole nitrogen can lead to a higher proportion of C-alkylation, as the neutral oxindole is more likely to react at the C3 position. A strong base in a suitable polar aprotic solvent ensures complete formation of the N-anion, promoting N-alkylation.[4]
Q5: What are common side reactions to be aware of when working with this compound?
A5: Besides C-alkylation, potential side reactions include dialkylation (if a strong base and excess alkylating agent are used) and reactions involving the bromo-substituent under certain conditions (e.g., cross-coupling reactions if a palladium catalyst is present). The stability of the starting material and product under the reaction conditions should also be considered to avoid degradation.
Troubleshooting Guide
Problem 1: Low or no conversion of this compound.
-
Possible Cause: Incomplete deprotonation of the oxindole nitrogen.
-
Solution: Ensure a sufficiently strong base (e.g., sodium hydride) is used in an appropriate stoichiometric amount (typically 1.1-1.5 equivalents). Allow adequate time for the deprotonation to complete before adding the alkylating agent.[4]
-
-
Possible Cause: Presence of water or other protic impurities.
-
Solution: Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Possible Cause: Low reaction temperature.
-
Solution: While some reactions proceed at room temperature, heating may be necessary to increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.[5]
-
Problem 2: Significant formation of the C3-alkylation byproduct.
-
Possible Cause: Incomplete deprotonation or use of a less suitable solvent.
-
Solution: Switch to a strong base like sodium hydride in a polar aprotic solvent such as DMF. This combination promotes the formation of the N-anion, which is a softer nucleophile and preferentially attacks the alkylating agent at the nitrogen.[4]
-
-
Possible Cause: The reaction is under kinetic control at a low temperature.
-
Solution: Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[4]
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Problem 3: Difficulty in purifying the product from the reaction mixture.
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Possible Cause: High-boiling point solvents like DMF or DMSO are used.
-
Solution: After quenching the reaction, perform an aqueous workup to remove the bulk of the high-boiling point solvent. The product can then be extracted into a lower-boiling organic solvent (e.g., ethyl acetate) for easier removal under reduced pressure.
-
-
Possible Cause: The product is contaminated with unreacted starting material or byproducts.
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Solution: Optimize the reaction conditions to drive the reaction to completion. For purification, column chromatography on silica gel is often effective.
-
Data Presentation: Solvent Effects on Reaction Rates
While specific kinetic data for this compound reactions are not extensively published, the following table provides a qualitative and estimated quantitative comparison of relative reaction rates based on general principles of SN2 reactions and data from analogous systems. The N-alkylation of an indole derivative is used as a model.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (k_rel) | Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~2000 | Excellent at solvating cations, leading to a highly reactive "naked" anion.[2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | ~1500 | A very common and effective solvent for N-alkylation.[4] |
| Acetonitrile (ACN) | Polar Aprotic | 37 | ~500 | Good alternative to DMF and DMSO, though generally results in slightly lower rates. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | ~100 | Less polar than DMF and DMSO, may result in lower solubility of the oxindole salt.[4] |
| Acetone | Polar Aprotic | 21 | ~50 | Lower polarity and can sometimes participate in side reactions. |
| Ethanol | Polar Protic | 25 | ~10 | Solvates the nucleophile via hydrogen bonding, reducing its reactivity.[1] |
| Methanol | Polar Protic | 33 | ~1 | Strong hydrogen bonding significantly slows the reaction rate.[1] |
| Toluene | Nonpolar | 2.4 | < 1 | Poor at solvating charged intermediates, leading to very slow reaction rates. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | ~20 | Moderate polarity, can be a suitable solvent for some reactions. |
Note: The relative rate constants are estimates based on trends observed in SN2 reactions and may vary depending on the specific alkylating agent, base, and temperature used.
Experimental Protocols
General Protocol for N-Alkylation of this compound
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
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Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the this compound.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
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Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Kinetic Monitoring of the Reaction
To determine the reaction rate, aliquots of the reaction mixture can be taken at various time points, quenched, and analyzed by a suitable analytical technique.
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Reaction Setup: Follow the general N-alkylation protocol in a thermostated reaction vessel to maintain a constant temperature.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a mixture of a suitable organic solvent and a weak acid).
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Analysis: Analyze the quenched samples by a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and product.
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Data Processing: Plot the concentration of the reactant or product versus time to determine the reaction rate and calculate the rate constant.
Visualizations
Caption: Workflow for solvent selection to optimize this compound reaction rates.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
Technical Support Center: Efficient Cross-Coupling of 6-Bromooxindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of 6-bromooxindole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cross-coupling reactions involving this compound, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Issue 1: Low or No Product Yield
Low or no yield of the desired cross-coupled product is a common issue. The following workflow can help diagnose and resolve the problem.
managing reaction temperature for 6-Bromooxindole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction temperature during the synthesis of 6-Bromooxindole.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound where temperature management is critical?
A common method involves the cyclization of an N-substituted bromoaniline precursor. A key intermediate is often N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide, which undergoes an intramolecular Friedel-Crafts cyclization to form the oxindole ring. Temperature control is crucial during the formation of the acetamide and the subsequent cyclization to prevent side reactions and ensure a good yield.
Q2: Why is temperature control so important in the synthesis of this compound?
Temperature control is critical to minimize the formation of byproducts, such as di- or tri-brominated compounds, and to prevent the occurrence of side reactions like the Claisen rearrangement in similar syntheses.[1] Maintaining the optimal temperature for each step ensures higher purity of the final product and improves the overall yield.
Q3: What are the general temperature ranges for the key steps in this compound synthesis?
For the acylation step to form the N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide intermediate, the reaction is typically initiated at a low temperature, around 0°C, and then allowed to warm to room temperature.[2] The subsequent intramolecular Friedel-Crafts cyclization often requires heating to reflux, with the exact temperature depending on the solvent used, for instance, approximately 83°C in dichloroethane.[2]
Q4: How can I effectively monitor the reaction temperature?
It is essential to use a calibrated thermometer placed directly in the reaction mixture. For reactions requiring cooling, an ice-water bath is common.[2] For heating, a temperature-controlled heating mantle or oil bath is recommended to ensure uniform and stable heat distribution. Continuous monitoring is crucial, especially during the addition of reagents that can cause exothermic reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to reaction temperature during the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Cyclization: The reaction temperature during the Friedel-Crafts cyclization may be too low or the reaction time too short. | Gradually increase the reflux temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[2] |
| Suboptimal Acylation Temperature: Incorrect temperature during the formation of the chloroacetamide precursor can lead to incomplete reaction. | Ensure the initial addition of chloroacetyl chloride is performed at 0°C and then allow the reaction to proceed at room temperature for the specified time.[2] | |
| Formation of Impurities | Over-bromination: If starting from a non-brominated precursor, high temperatures during bromination can lead to multiple brominated products. | Lower the reaction temperature and consider the slow, dropwise addition of the brominating agent to improve selectivity.[1] |
| Side Reactions: High temperatures can promote unwanted side reactions. | Run the reaction at the lowest effective temperature to minimize the formation of byproducts.[1] | |
| Reaction is Uncontrolled (Exothermic) | Rapid Addition of Reagents: Adding reagents too quickly, especially in exothermic steps, can cause the temperature to rise uncontrollably. | Add reagents dropwise over a period of time while monitoring the internal temperature of the reaction.[2] |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide
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In a round-bottom flask under an inert nitrogen atmosphere, dissolve 2-amino-5-bromophenol (1.0 eq.) in anhydrous dichloromethane (DCM).
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Cool the solution to 0°C using an ice-water bath.
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Add triethylamine (1.1 eq.) to the stirred solution.
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Prepare a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature is maintained at 0°C.[2]
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After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.[2]
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Monitor the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of water.
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Perform a standard aqueous workup and purify the crude product by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization to form 6-bromo-4-hydroxy-1,3-dihydro-indol-2-one
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To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in anhydrous dichloroethane, add a solution of N-(4-bromo-2-hydroxyphenyl)-2-chloroacetamide (1.0 eq.) in dichloroethane at room temperature.
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Heat the reaction mixture to reflux (approximately 83°C) and maintain for 4-6 hours.[2]
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Monitor the formation of the product by TLC.[2]
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Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
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Extract the product with ethyl acetate, wash the combined organic extracts, and dry over anhydrous Na₂SO₄.
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Concentrate the solvent under reduced pressure and purify the resulting solid to obtain 6-bromo-4-hydroxyindolin-2-one.[2]
Note: The final conversion to this compound would involve a subsequent reduction step, which also requires careful temperature control.
Visualizing the Process
Caption: Workflow for the synthesis of a this compound precursor.
Caption: Decision tree for troubleshooting temperature-related issues.
References
workup procedure for isolating 6-Bromooxindole from a reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful workup and isolation of 6-bromooxindole from a reaction mixture.
Troubleshooting and FAQs
Q1: My this compound product is not precipitating from the reaction mixture upon cooling or addition of an anti-solvent. What should I do?
A1: This issue can arise from several factors, including low product concentration, the presence of solubilizing impurities, or an inappropriate choice of anti-solvent.
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Concentrate the solution: Carefully reduce the volume of the solvent under reduced pressure to increase the concentration of your product.
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Induce crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface. Alternatively, add a seed crystal of pure this compound if available.
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Re-evaluate the anti-solvent: If you are using an anti-solvent, ensure it is one in which this compound has very low solubility. Hexanes or petroleum ether are common choices to precipitate polar compounds from more polar solvents like ethyl acetate or dichloromethane.
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Perform an extractive workup: If precipitation is unsuccessful, proceed with a liquid-liquid extraction to isolate the crude product from the reaction mixture.
Q2: After an aqueous workup, my crude product is a dark oil or gum instead of a solid. How can I solidify it?
A2: The formation of an oil or gum, a phenomenon known as "oiling out," often indicates the presence of impurities that are inhibiting crystallization.[1]
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Trituration: Vigorously stir the oil with a solvent in which this compound is poorly soluble (e.g., hexanes, diethyl ether, or a cold mixture of ethyl acetate/hexanes).[1] This can wash away soluble impurities and induce the product to solidify.
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Solvent Removal: Ensure all residual solvents from the extraction (e.g., ethyl acetate, dichloromethane) have been thoroughly removed under high vacuum.
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Purification: If trituration fails, the oil will likely need to be purified by column chromatography to remove the impurities preventing crystallization.
Q3: My this compound is streaking badly on the silica gel TLC plate, making it difficult to assess purity and choose a solvent system for chromatography. What is causing this and how can I fix it?
A3: Streaking of nitrogen-containing heterocyclic compounds like oxindoles on silica gel TLC plates is a common issue. It can be caused by strong interactions between the slightly acidic N-H group of the lactam and the acidic silica gel surface.[1]
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Add a modifier to the eluent: To suppress this interaction and obtain sharp spots, add a small amount of a polar modifier to your eluting solvent system.
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For neutral or slightly basic modifiers, try adding 0.5-1% triethylamine (Et₃N).
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For acidic modifiers, which can also be effective, consider adding 0.5-1% acetic acid (AcOH) or formic acid.[1]
-
-
Baseline TLC: It is also possible that your crude material is simply overloaded on the TLC plate. Try spotting a more dilute solution.
Q4: I am having trouble separating this compound from a non-polar impurity by column chromatography. What should I do?
A4: The key to good separation is to find a solvent system that provides a significant difference in the retention factors (Rf) of the compounds you wish to separate.
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Optimize the solvent system:
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Start with a relatively non-polar eluent, such as a mixture of hexanes and ethyl acetate.
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Gradually increase the polarity by increasing the proportion of ethyl acetate.
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Aim for an Rf value of approximately 0.2-0.4 for this compound on the TLC plate, as this often provides the best separation on a column.
-
-
Consider a different solvent system: If hexanes/ethyl acetate is not effective, try a system with a different selectivity, such as dichloromethane/methanol or toluene/acetone.
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Use gradient elution: Start with a non-polar solvent system to elute the non-polar impurity first, then gradually increase the polarity of the eluent to wash out your more polar product, this compound.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Water | DMSO | Ethanol | Acetone | Dichloromethane | Ethyl Acetate | Hexanes |
| This compound | Insoluble | Soluble (100 mg/mL)[2] | Soluble | Soluble | Moderately Soluble | Moderately Soluble | Insoluble |
| 6-Bromoindole | Sparingly soluble[3] | Good solubility | Good solubility[3] | Good solubility[3] | Soluble | Soluble | Sparingly soluble |
Note: Solubility data for this compound in common organic solvents other than DMSO is qualitative, based on general principles for similar structures.
Table 2: Suggested Solvent Systems for Flash Column Chromatography of this compound
| Solvent System (v/v) | Typical Rf of this compound | Notes on Potential Impurities |
| Hexanes / Ethyl Acetate (4:1 to 1:1) | 0.2 - 0.5 | Good for separating non-polar impurities (higher Rf) and very polar baseline impurities (lower Rf).[3][4] |
| Dichloromethane / Methanol (99:1 to 95:5) | 0.3 - 0.6 | Useful if impurities are not well-resolved with ethyl acetate systems. |
| Hexanes / Acetone (3:1 to 1:1) | 0.2 - 0.4 | Acetone provides different selectivity compared to ethyl acetate and can improve separation in some cases. |
Experimental Protocols
Protocol 1: General Extractive Workup
This protocol is designed to isolate crude this compound from a reaction mixture after quenching.
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Quench the Reaction: Cool the reaction mixture to room temperature or 0 °C in an ice bath. Slowly add water or a saturated aqueous solution (e.g., NH₄Cl or NaHCO₃, depending on the reaction chemistry) to quench any remaining reagents.
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Dilute and Transfer: Dilute the quenched mixture with an organic solvent suitable for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Transfer the mixture to a separatory funnel.
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Extract the Product: Allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
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Combine and Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:
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Water (2x)
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Saturated aqueous NaHCO₃ solution (1x) (to remove acidic impurities)
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Brine (saturated aqueous NaCl solution) (1x) (to aid in drying)[3]
-
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Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Recrystallization of this compound
This method is used to purify the crude solid product obtained from the extractive workup.
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Choose a Solvent System: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot. A binary solvent system, such as ethyl acetate/hexanes or ethanol/water, is often effective.[5]
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Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot, more polar solvent (e.g., ethyl acetate) until the solid just dissolves.
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Induce Crystallization: Slowly add the less polar anti-solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the hot polar solvent to redissolve the precipitate and obtain a clear solution.
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Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
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Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
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Dry the Product: Dry the crystals under high vacuum to remove any residual solvent.
Protocol 3: Flash Column Chromatography
This is the most common method for purifying this compound when recrystallization is ineffective.
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Prepare the Column:
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Choose an appropriate column size based on the amount of crude material.
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Prepare a slurry of silica gel in the initial, non-polar eluent.[6]
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6] Add a thin layer of sand to the top of the silica bed.[1]
-
-
Sample Loading (Dry Loading):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
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Add a small amount of silica gel to this solution.
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Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
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Carefully add this powder to the top of the packed column.[1]
-
-
Elution and Fraction Collection:
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Carefully add the eluent to the column.
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Apply positive pressure and begin collecting fractions.
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Monitor the elution process by TLC analysis of the collected fractions.
-
-
Combine and Concentrate: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Visualization
Caption: Troubleshooting workflow for the isolation and purification of this compound.
References
Technical Support Center: Multi-Step Synthesis of 6-Bromooxindole Derivatives
Welcome to the technical support center for the synthesis of 6-bromooxindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this important class of compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
General Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting any synthetic challenge. The following diagram outlines a systematic approach to identifying and resolving experimental problems.
Caption: A logical workflow for systematic troubleshooting of synthetic chemistry problems.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis and derivatization of this compound.
Part 1: Synthesis of the this compound Core
Question 1: My initial bromination of the aromatic precursor gives a low yield or multiple products. How can I improve this?
Answer: This is a common issue arising from the high reactivity of some aromatic precursors, like phenols.[1]
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Incomplete Bromination: If starting material remains, the cause could be an insufficient amount of the brominating agent (e.g., N-Bromosuccinimide, NBS) or suboptimal temperature.[1] Ensure you are using at least 1.05 equivalents of NBS and consider gentle heating to drive the reaction to completion.[1]
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Formation of Multiple Products: The generation of di- or tri-brominated byproducts occurs when the aromatic ring is highly activated. To enhance selectivity for the desired mono-brominated product, try lowering the reaction temperature (e.g., maintain at 0-5 °C during addition).[1] A slow, portion-wise addition of the brominating agent can also help control the reaction and improve selectivity.[1]
Question 2: I am having trouble with the intramolecular cyclization to form the oxindole ring. What should I check?
Answer: The intramolecular Friedel-Crafts cyclization is a critical step that can be sensitive to several factors.
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Lewis Acid Activity: This reaction often requires a strong Lewis acid like aluminum chloride (AlCl₃). Ensure your AlCl₃ is anhydrous and fresh, as it is highly hygroscopic and loses activity upon exposure to moisture.
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Solvent Choice: Anhydrous dichloroethane is a common solvent for this type of cyclization.[2] Ensure your solvent is completely dry.
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Reaction Temperature: The reaction typically requires heating to reflux to proceed efficiently.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Question 3: My reduction of this compound is leading to over-reduction and loss of the carbonyl group. How can this be avoided?
Answer: Over-reduction is a known challenge, particularly when aiming for an indolinol from an oxindole.[2][3]
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Choice of Reducing Agent: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can easily reduce the oxindole carbonyl to a methylene group (indoline).[2] If you wish to preserve the carbonyl or obtain an intermediate alcohol, a milder reducing agent may be necessary.
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Careful Monitoring: It is crucial to monitor the reaction progress carefully by TLC to avoid over-reduction, which can complicate purification.[3] Quenching the reaction as soon as the starting material is consumed can prevent the formation of undesired byproducts.
Part 2: Derivatization of this compound (C-C and C-N Coupling)
Question 4: My Suzuki-Miyaura cross-coupling reaction with this compound has low or no yield. What are the common causes?
Answer: The Suzuki-Miyaura coupling is a powerful reaction, but its success depends on the careful optimization of several components.[4][5]
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Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial. A common starting point is Pd(PPh₃)₄.[6] For more challenging couplings, specialized ligands like SPhos may be required.[4]
-
Base: The base plays a critical role in the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4][6] The choice of base can be substrate-dependent, so screening different bases may be necessary.
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Solvent System: Suzuki reactions can be run in various solvents, including biphasic systems (e.g., dioxane/water) or single organic solvents (e.g., ethanol).[4][6] The solvent choice can significantly impact reaction rate and yield.
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Reagent Quality: Ensure your boronic acid or boronate ester is pure and has not undergone significant protodeboronation. Aryltrifluoroborates can be a more robust alternative to boronic acids.[4][5]
Question 5: I am observing significant de-bromination of my this compound during the Suzuki coupling. How can I minimize this side reaction?
Answer: De-bromination is a common side reaction where the bromine atom is replaced by hydrogen. This is often caused by a competing hydrodehalogenation pathway.
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Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize this side reaction.
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Choice of Base and Solvent: The nature of the base and solvent can influence the rate of de-bromination. Switching to a different base or solvent system might be beneficial.
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Use of Additives: In some cases, the addition of specific additives can suppress hydrodehalogenation.
Question 6: The N-arylation of my this compound is inefficient. What strategies can I employ?
Answer: N-arylation of indole-type systems can be challenging due to the nucleophilicity of the indole nitrogen. Copper- and palladium-catalyzed methods are most common.
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Copper-Catalyzed (Ullmann-type) Reaction: This often requires a copper(I) or copper(II) source (e.g., CuI, CuO), a ligand (e.g., N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃, Cs₂CO₃).[7][8] The reaction may require high temperatures.
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Palladium-Catalyzed (Buchwald-Hartwig) Reaction: This involves a palladium catalyst and a specialized phosphine ligand (e.g., t-BuXPhos).[9] These reactions can often be performed under milder conditions than copper-catalyzed methods.[9]
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Protecting Groups: If side reactions are an issue, consider protecting other functional groups on the molecule before attempting the N-arylation.
Data Summary Tables
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Parameter | Common Problem | Potential Solution(s) |
| Catalyst/Ligand | Low conversion, catalyst decomposition. | Screen different Pd sources (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂) and phosphine ligands (e.g., PPh₃, SPhos, XPhos).[4][9] |
| Base | Reaction stalls, low yield. | Try different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is anhydrous and finely powdered.[4][6] |
| Solvent | Poor solubility, slow reaction. | Test various solvent systems (e.g., Dioxane/H₂O, Toluene, Ethanol, 2-MeTHF).[4][6][9] |
| Temperature | No reaction or decomposition. | Start at a moderate temperature (e.g., 60-80 °C) and adjust as needed. Microwave heating can sometimes accelerate the reaction.[4][6] |
| Boronic Acid | Low yield, de-boronation. | Use fresh boronic acid. Consider converting it to a more stable MIDA boronate or trifluoroborate salt.[4][5] |
| Atmosphere | Catalyst deactivation. | Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) by properly degassing the solvent. |
Table 2: Representative Yields in 6-Bromoindole/Oxindole Synthesis
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Condensation | 6-bromo-indole, 1-methylpiperidin-4-one | 6-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | 91.5% | [10] |
| Suzuki Coupling | 5-bromo-spiro[indole-2,2'-piperidin]-6'-one | 5-aryl-spiro[indole-2,2'-piperidin]-6'-one | Good to Excellent | [6] |
| N-Arylation | Methanesulfonamide, Aryl Bromides | N-Arylsulfonamide | >90% | [9] |
| Friedel-Crafts | 6-bromo indole, oxalyl chloride | 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl Chloride | ~78% (calculated from patent data) | [11] |
Experimental Protocols
Disclaimer: These are generalized protocols based on established chemical principles and published literature. They should be adapted and optimized for specific substrates and laboratory conditions. All work should be performed by qualified personnel in a suitable chemical laboratory with appropriate safety precautions.
Protocol 1: Synthesis of this compound (via Intramolecular Cyclization)
This protocol is a theoretical pathway based on analogous reactions.[2]
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N-Acylation: To a stirred solution of 2-amino-5-bromophenyl derivative (1.0 eq.) in anhydrous dichloromethane (DCM) at 0°C, add triethylamine (1.2 eq.). Add a solution of chloroacetyl chloride (1.1 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, quench with water, separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to get the crude N-(4-bromo-2-substituted-phenyl)-2-chloroacetamide.
-
Intramolecular Friedel-Crafts Cyclization: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (2.5 eq.) in anhydrous dichloroethane, add a solution of the chloroacetamide from the previous step (1.0 eq.). Heat the mixture to reflux (approx. 83°C) for 4-6 hours. Monitor by TLC. After completion, cool the reaction and pour it carefully onto crushed ice. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to yield this compound.
Protocol 2: Microwave-Promoted Suzuki-Miyaura Cross-Coupling
Adapted from literature procedures for similar substrates.[6]
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), cesium carbonate (Cs₂CO₃) (2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Solvent Addition: Add ethanol as the solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100°C for 25-40 minutes.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired 6-aryl-oxindole derivative.
Synthetic and Mechanistic Diagrams
Caption: A representative multi-step workflow for synthesizing a 6-bromoindole derivative.[11]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts [organic-chemistry.org]
- 10. 6-Bromo-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole synthesis - chemicalbook [chemicalbook.com]
- 11. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 6-Bromooxindole for Preclinical Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 6-bromooxindole intended for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up production of this compound?
A common and scalable approach involves a two-step process starting from the commercially available 4-bromo-2-nitrotoluene. This method includes a condensation reaction followed by a reductive cyclization.
Q2: What are the critical parameters to monitor during the synthesis?
Key parameters to monitor include reaction temperature, pH, and reaction completeness via techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Careful control of these parameters is crucial for ensuring high yield and purity.
Q3: What are the recommended purification methods for the final product?
For preclinical grade this compound, purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical to obtain high purity crystals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete reductive cyclization. | Ensure the reducing agent (e.g., iron powder) is of high quality and used in sufficient excess. Monitor the reaction closely by TLC until the starting material is fully consumed. The reaction may require extended heating. |
| Degradation of the product during workup. | Maintain a controlled temperature during workup and extraction. Avoid prolonged exposure to strong acids or bases. | |
| Formation of colored impurities | Oxidation of the oxindole ring. | Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents. |
| Presence of residual starting materials or intermediates. | Optimize the reaction time and temperature for the cyclization step. Ensure efficient removal of the catalyst and byproducts during the workup. | |
| Difficulty in filtering the product | Very fine particle size of the precipitate. | Allow the product to crystallize slowly from the reaction mixture by gradual cooling. Consider adding a co-solvent to improve crystal morphology. |
| Inconsistent purity between batches | Variability in the quality of starting materials. | Source high-purity 4-bromo-2-nitrotoluene and other reagents. Perform quality control checks on incoming materials. |
| Inconsistent reaction conditions. | Strictly adhere to the established standard operating procedure (SOP) for reaction parameters such as temperature, time, and stirring speed. |
Experimental Protocol: Proposed Scale-Up Synthesis of this compound
This protocol is a proposed method based on established chemical principles for analogous reactions.
Step 1: Condensation of 4-bromo-2-nitrotoluene with diethyl oxalate
-
To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a suitable reactor, add 4-bromo-2-nitrotoluene and diethyl oxalate at room temperature.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Filter the precipitated solid, wash with water, and dry to obtain ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization to this compound
-
Suspend the ethyl 2-(4-bromo-2-nitrophenyl)-2-oxoacetate in a mixture of acetic acid and ethanol.
-
Heat the suspension to 70-80 °C.
-
Add iron powder portion-wise, maintaining the temperature.
-
After the addition is complete, reflux the mixture for 2-3 hours, monitoring by TLC.
-
Once the reaction is complete, filter the hot reaction mixture to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the residue to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
| Parameter | Step 1: Condensation | Step 2: Reductive Cyclization & Purification | Overall |
| Expected Yield | 80-90% | 75-85% | 60-75% |
| Expected Purity (by HPLC) | >95% | >99% (after recrystallization) | >99% |
Visual Workflow for Synthesis
Caption: A visual representation of the two-step synthesis of this compound.
Troubleshooting Logic: Low Yield
Caption: A decision tree for troubleshooting low product yield.
Technical Support Center: 6-Bromooxindole Reaction Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 6-Bromooxindole using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: Which technique is better for monitoring my this compound reaction: TLC or LC-MS?
A1: The choice between TLC and LC-MS depends on the specific requirements of your analysis. TLC is a rapid, simple, and cost-effective technique ideal for quick qualitative checks of reaction progress at the bench.[1] LC-MS offers higher sensitivity, selectivity, and provides molecular weight information, making it suitable for more complex reaction mixtures, trace-level analysis, and confirmation of product identity.[2]
Q2: How can I visualize this compound and its derivatives on a TLC plate?
A2: this compound and many of its derivatives are UV-active due to the aromatic indole core. Therefore, the primary visualization method is using a UV lamp at 254 nm, where they will appear as dark spots on a fluorescent green background. If your compounds are not UV-active or for better visualization, you can use chemical staining reagents. A potassium permanganate (KMnO₄) stain is a good general stain for organic compounds and will show unsaturated compounds and alcohols as yellow spots.
Q3: What are the characteristic mass spectral features of this compound in LC-MS?
A3: Due to the presence of a bromine atom, this compound will exhibit a characteristic isotopic pattern in the mass spectrum. You will observe two major peaks for the molecular ion, [M]+ and [M+2]+, with a relative intensity ratio of approximately 1:1.[3] This is because bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[3]
Q4: My TLC plate shows streaking for the reaction mixture spot. What could be the cause?
A4: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture before spotting.[1][4][5][6]
-
Inappropriate Solvent System: The polarity of your developing solvent might not be suitable for the compounds, causing them to move as a streak rather than a distinct spot.[1][5]
-
Acidic or Basic Nature of Compounds: If your compounds are strongly acidic or basic, they can interact strongly with the silica gel, leading to streaking. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase can help to mitigate this.[4][6]
Q5: In my LC-MS analysis, I am observing poor peak shapes for my this compound derivative. What are the likely causes?
A5: Poor peak shapes in LC-MS can arise from several issues:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Secondary Interactions: Interactions between your analyte and the stationary phase can cause peak tailing.[3]
-
Column Contamination or Degradation: Buildup of contaminants or a void at the head of the column can distort peak shape.[3]
-
Inappropriate Injection Solvent: Using an injection solvent that is stronger than the mobile phase can lead to peak distortion.[3]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No spots are visible under UV light. | Sample concentration is too low.[1][4] | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[1][4] |
| Compound is not UV-active.[4] | Use a chemical stain (e.g., potassium permanganate) for visualization. | |
| The spotting line is below the solvent level in the developing chamber.[1][4] | Ensure the starting line where the sample is spotted is above the solvent level in the chamber.[1][4] | |
| Spots are streaked or elongated. | Sample is overloaded.[1][4][5][6] | Dilute the sample before spotting on the TLC plate.[4][5] |
| Mobile phase is not suitable. | Try a different mobile phase with a different polarity. | |
| The compound is acidic or basic.[4][6] | Add a small amount of acid (e.g., 0.1% acetic acid) or base (e.g., 0.1% triethylamine) to the mobile phase.[4][6] | |
| Rf values are too high (spots are near the solvent front). | The mobile phase is too polar.[4] | Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.[4] |
| Rf values are too low (spots are near the baseline). | The mobile phase is not polar enough.[4] | Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[4] |
| Spots are not well-separated. | The mobile phase does not provide enough selectivity. | Experiment with different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate). |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or very weak signal for the target compound. | The compound is not ionizing well. | Try a different ionization source (e.g., APCI instead of ESI) or adjust the mobile phase pH to promote ionization. |
| Ion suppression from the sample matrix.[3] | Dilute the sample, improve sample cleanup (e.g., solid-phase extraction), or modify the chromatography to separate the analyte from interfering matrix components.[3] | |
| The mass spectrometer is not tuned for the target mass. | Ensure the mass spectrometer is calibrated and the correct m/z values are being monitored. | |
| Poor peak shape (tailing, fronting, or splitting). | Column overload.[3] | Reduce the injection volume or dilute the sample. |
| Column contamination or void formation.[3] | Wash the column with a strong solvent, or if necessary, replace the column. | |
| Mismatch between injection solvent and mobile phase.[3] | Dissolve the sample in the initial mobile phase if possible. | |
| Retention time is shifting. | Changes in mobile phase composition or pH. | Prepare fresh mobile phase and ensure accurate composition. |
| Column temperature fluctuations. | Use a column oven to maintain a consistent temperature. | |
| Column degradation. | Replace the column if it has been used extensively. | |
| High background noise. | Contaminated mobile phase, solvent lines, or ion source. | Use high-purity solvents, clean the solvent lines, and clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
TLC Monitoring of N-Alkylation of this compound
This protocol describes the monitoring of the N-alkylation of this compound with an alkyl halide (e.g., benzyl bromide) using TLC.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). The optimal ratio may need to be determined experimentally.
-
Staining solution (optional): Potassium permanganate stain.
Procedure:
-
Prepare the TLC Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate. Mark three lanes on the starting line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
Spot the Plate:
-
SM Lane: Using a capillary tube, spot a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate) onto the leftmost mark.
-
Co Lane: Spot the this compound solution on the middle mark. Then, carefully spot the reaction mixture directly on top of the starting material spot.
-
RM Lane: Spot the reaction mixture on the rightmost mark.
-
-
Develop the Plate: Carefully place the TLC plate in the equilibrated developing chamber, ensuring the starting line is above the solvent level. Cover the chamber and allow the solvent front to move up the plate.
-
Visualize the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.
-
Interpret the Results: As the reaction progresses, the spot corresponding to the this compound in the RM lane should diminish, and a new spot corresponding to the N-alkylated product should appear. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.
LC-MS Monitoring of N-Alkylation of this compound
This protocol provides a general method for monitoring the N-alkylation of this compound using LC-MS.
Materials:
-
Liquid chromatograph coupled to a mass spectrometer (e.g., with an ESI source)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Sample vials and filters (0.22 µm)
Procedure:
-
Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Dilute the aliquot significantly with a mixture of water and acetonitrile (e.g., 1:1 v/v). Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.
-
LC-MS Method:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Target Ions: Monitor for the protonated molecular ions of this compound ([M+H]⁺ at m/z 211.96/213.96) and the expected N-alkylated product. For example, for N-benzylation, the expected [M+H]⁺ would be at m/z 301.01/303.01.
-
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z values of the starting material and the product. As the reaction proceeds, the peak area of the starting material should decrease while the peak area of the product should increase.
Visualizations
References
- 1. Frontiers | UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana [frontiersin.org]
- 2. Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles | MDPI [mdpi.com]
- 3. How To [chem.rochester.edu]
- 4. Screening for DNA Alkylation Mono and Cross-Linked Adducts with a Comprehensive LC-MS(3) Adductomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 6. TLC stains [reachdevices.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Bromooxindole and 6-Bromooxindole for Researchers and Drug Development Professionals
An objective comparison of the biological performance of 5-bromooxindole and 6-bromooxindole, complete with supporting experimental data, detailed protocols, and pathway visualizations to guide research and development in medicinal chemistry.
The strategic placement of a bromine atom on the oxindole scaffold significantly influences the molecule's biological activity. This guide provides a detailed comparison of 5-bromooxindole and this compound, two constitutional isomers with distinct pharmacological profiles. We will delve into their anticancer and anti-inflammatory properties, presenting quantitative data, experimental methodologies, and the signaling pathways they modulate.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data on the biological activities of 5-bromooxindole and this compound and their close derivatives.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| This compound | MDA-MB-231 (Breast Cancer) | Cytotoxicity Assay | 74.41 | [1] |
| 5-Bromo-spirooxindole derivatives | HepG2 (Liver Cancer) | Anti-proliferative Assay | 6.3 - 13.2 |
Note: Data for 5-bromooxindole's direct anticancer activity is limited; however, studies on its derivatives, such as 5-bromo-spirooxindoles, indicate that the presence of bromine at the C-5 position enhances anti-proliferative effects compared to unsubstituted analogs.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 (µM) | Citation |
| 6-Bromoindole | Nitric Oxide (NO) Inhibition | RAW264.7 | ~150 | |
| 5-Bromoisatin | Nitric Oxide (NO) Inhibition | RAW264.7 | 151.6 | |
| 6-Bromoindole | TNFα Inhibition | RAW264.7 | - | |
| 5-Bromoisatin | TNFα Inhibition | RAW264.7 | 38.05 |
*5-Bromoisatin is a closely related analog of 5-bromooxindole and is used here for comparative purposes due to the availability of direct comparative data with 6-bromoindole.
Key Biological Activities: A Head-to-Head Comparison
Anticancer Activity
This compound has demonstrated direct cytotoxic effects against the MDA-MB-231 human breast cancer cell line, with a reported IC50 value of 74.41 µM[1]. This indicates its potential as a lead compound for the development of novel anticancer agents.
5-Bromooxindole , while less studied for its direct cytotoxicity, has been shown to be a crucial pharmacophore in more complex molecules with potent anticancer properties. For instance, derivatives of 5-bromo-spirooxindole exhibit enhanced anti-proliferative activity against HepG2 liver cancer cells, with IC50 values in the low micromolar range. This suggests that the bromine atom at the 5-position is advantageous for anticancer efficacy. Furthermore, derivatives of 5-bromo-1H-indole-2-carboxylic acid have been identified as inhibitors of key receptor tyrosine kinases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical in cancer progression.
Anti-inflammatory Activity
A direct comparative study on the anti-inflammatory effects of brominated indoles revealed interesting structure-activity relationships. 6-Bromoindole was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. In the same study, 5-bromoisatin , a close structural analog of 5-bromooxindole, also inhibited NO production with a similar IC50 value. However, when assessing the inhibition of tumor necrosis factor-alpha (TNFα), 5-bromoisatin was found to be significantly more potent. The anti-inflammatory mechanism for these compounds is believed to involve the inhibition of the NF-κB signaling pathway. Additionally, this compound has been utilized in the synthesis of potent p38α mitogen-activated protein kinase (MAPK) inhibitors, a key target in inflammatory diseases.
Mandatory Visualizations: Signaling Pathways and Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
The Structural Dance: Unraveling the Structure-Activity Relationship of 6-Bromooxindole Derivatives
A comprehensive analysis of 6-bromooxindole derivatives reveals a fascinating interplay between chemical structure and biological function. These compounds have emerged as a privileged scaffold in drug discovery, demonstrating a wide range of activities including kinase inhibition, anticancer, and antimicrobial effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the design of novel therapeutics.
The this compound core, a bromine-substituted indole ring with a carbonyl group at the 2-position, offers a versatile platform for chemical modification. The bromine atom at the 6-position and the active methylene group at the 3-position are key handles for introducing molecular diversity, significantly influencing the compound's interaction with biological targets.[1]
Kinase Inhibition: A Primary Target
Numerous this compound derivatives have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Multi-Kinase Inhibitors
One of the most well-known applications of the oxindole scaffold is in the development of multi-kinase inhibitors. For instance, 3-alkenyl-oxindole derivatives have shown potent antiproliferative activity by targeting multiple kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[2] The substitution at the 3-position of the oxindole ring is critical for this activity.
A notable example is Nintedanib, a 3-alkenyl-oxindole derivative (though not a 6-bromo derivative itself), which is a potent inhibitor of VEGFR, FGFR, and PDGFR.[2] The general structure-activity relationship for these 3-substituted oxindoles indicates that the nature of the substituent at the 3-position directly modulates the inhibitory potency and selectivity.
p38α MAPK and c-Src Kinase Inhibition
The this compound scaffold has been specifically utilized in the development of inhibitors for p38α mitogen-activated protein kinase (MAPK) and c-Src kinase, both implicated in inflammatory diseases and cancer.[1] Synthetic strategies often involve Knoevenagel condensation at the 3-position to introduce various aromatic aldehydes, leading to 3-substituted ylideneindolin-2-one derivatives.[1]
Table 1: Comparative Inhibitory Activity of this compound Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound A | p38α MAPK | 0.05 | [1] |
| Compound B | c-Src Kinase | 0.12 | [1] |
| Compound C | VEGFR-2 | 0.034 | [2] |
Note: The specific structures for Compounds A and B are proprietary to the cited research but are 3-substituted ylideneindolin-2-one derivatives of this compound.
Anticancer Activity
The antiproliferative effects of this compound derivatives have been evaluated against various cancer cell lines. 6-Bromo-2-oxindole itself has demonstrated cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 74.41 μM.[3]
A series of novel oxindole-based derivatives bearing a pyridyl group were synthesized and screened for their anticancer activity. The study revealed that a 6-chloro substituent on the oxindole ring, hybridized with a 3-pyridyl moiety, resulted in a potent compound (5l) with significant growth inhibitory activity against leukemia and colon cancer cell lines, with average GI50 values of 3.39 µM and 5.97 µM, respectively.[4] This compound also showed potent dual inhibition of FLT3 and CDK2 kinases.[4] While this highlights the importance of the halogen at the 6-position, direct SAR comparison with a 6-bromo analogue was not provided in this specific study.
Antifungal and Antimicrobial Activities
While much of the focus has been on kinase inhibition and anticancer activity, derivatives of the closely related 6-bromoindole scaffold have shown significant antifungal and antimicrobial properties.
A study on 3-acyl-6-bromoindoles revealed a fascinating duality in their mechanism of action against the phytopathogenic fungi Botrytis cinerea and Monilinia fructicola. The parent compound, 6-bromoindole, was a potent inhibitor of mycelial growth, with EC50 values of 11.62 µg/mL and 18.84 µg/mL, respectively.[5] In contrast, the simple acetylated derivative, 3-acetyl-6-bromoindole, was a formidable inhibitor of spore germination.[5] This suggests that modification at the 3-position can switch the primary mechanism of antifungal action.
Furthermore, 6-bromoindolglyoxylamido derivatives have been identified as antimicrobial agents and antibiotic enhancers.[6][7] A derivative incorporating a spermine chain was found to be the most potent in a series, with its mechanism attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[6][7]
Table 2: Antifungal Activity of 6-Bromoindole Derivatives
| Compound | Target Fungus | EC50 (µg/mL) - Mycelial Growth | % Inhibition - Conidial Germination | Reference |
| 6-Bromoindole | B. cinerea | 11.62 | Ineffective | [5] |
| 6-Bromoindole | M. fructicola | 18.84 | Ineffective | [5] |
| 3-Acetyl-6-bromoindole | B. cinerea | - | 100% | [5] |
| 3-Acetyl-6-bromoindole | M. fructicola | - | 96% | [5] |
Experimental Protocols
Synthesis of 3-Substituted Ylideneindolin-2-one Derivatives (General Protocol)
This protocol describes a common method for synthesizing 3-substituted ylideneindolin-2-one derivatives, a key step in creating a library of compounds for SAR studies.[1]
Materials:
-
6-Bromoindolin-2-one (this compound)
-
Substituted aldehyde (e.g., 4-(Dimethylamino)benzaldehyde)
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
To a solution of 6-bromoindolin-2-one (1 mmol) in ethanol (20 mL), add the substituted aldehyde (1.1 mmol).
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and maintain for a specified time (typically 2-6 hours), monitoring the reaction by thin-layer chromatography.
-
After completion, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of this compound derivatives against a target kinase.
Materials:
-
Recombinant human kinase (e.g., p38α MAPK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader
Procedure:
-
Add the assay buffer to the wells of a 96-well microplate.
-
Add the test compound solution at various concentrations to the wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
To better understand the logical flow of SAR studies and the underlying biological pathways, the following diagrams are provided.
Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound derivatives.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway inhibited by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola | MDPI [mdpi.com]
- 6. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Kinase Assay Protocols for 6-Bromooxindole Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The discovery and characterization of novel kinase inhibitors are pivotal in the development of targeted therapeutics. The oxindole scaffold, and specifically 6-bromooxindole, represents a promising starting point for the design of potent and selective kinase inhibitors.[1][2] This guide provides a comparative overview of established in vitro kinase assay protocols suitable for evaluating the inhibitory potential of this compound and its derivatives against various kinases. Detailed methodologies for three common assay formats are presented, alongside illustrative data to guide researchers in selecting the most appropriate method for their screening and profiling needs.
Introduction to Kinase Inhibition by Oxindole Scaffolds
The oxindole core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with the ATP-binding site of a wide range of protein kinases.[1][3] Its structure can be readily modified to enhance potency and selectivity. The introduction of a bromine atom at the 6-position can significantly influence the electronic properties and binding interactions of the molecule, potentially leading to potent inhibition of key kinases implicated in diseases such as cancer.[4] Derivatives of the oxindole scaffold have demonstrated inhibitory activity against several important kinase targets, including Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3β (GSK-3β), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]
Comparison of In Vitro Kinase Assay Platforms
Several robust methods are available for measuring kinase activity and its inhibition by small molecules in vitro. The choice of assay platform depends on various factors, including the specific kinase, the required throughput, sensitivity, and cost. Below is a comparison of three widely used assay formats: Luminescence-based, Homogeneous Time-Resolved Fluorescence (HTRF), and Radiometric assays.
| Feature | Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™) | HTRF Assays | Radiometric Assays (e.g., Filter Binding) |
| Principle | Measures ATP depletion or ADP production via a luciferase-luciferin reaction, generating a light signal.[7][8] | Measures the phosphorylation of a substrate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a donor and an acceptor fluorophore.[9][10] | Measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[11][12] |
| Signal Detection | Luminescence | Time-Resolved Fluorescence | Scintillation Counting or Phosphorimaging |
| Throughput | High to Very High | High to Very High | Medium to High |
| Sensitivity | High | Very High | Very High |
| Cost | Moderate | High | Moderate (requires specialized handling and disposal) |
| Advantages | Homogeneous "mix-and-read" format, high signal-to-background ratio, readily automated.[13][14] | Homogeneous format, low background, robust and less prone to interference from colored or fluorescent compounds.[9][15] | Considered the "gold standard" for direct measurement of kinase activity, not susceptible to compound interference with detection reagents.[11][16] |
| Disadvantages | Indirect measurement of kinase activity, potential for interference from compounds that affect luciferase. | Requires specific antibodies and labeled substrates, can be expensive. | Use of radioactive materials requires special licensing, handling, and disposal procedures. |
Illustrative Inhibitory Activity of Oxindole Derivatives
To provide a context for evaluating this compound inhibitors, the following table summarizes reported IC50 values for various oxindole derivatives against key kinase targets. These values demonstrate the potential of this scaffold to yield potent inhibitors.
| Kinase Target | Oxindole Derivative | Reported IC50 (nM) |
| CDK2 | Bromo isatin derivative 5d | 37.8 |
| CDK2 | Oxindole-benzothiazole hybrid 9f | 200 |
| CDK2 | Oxindole-pyridine derivative 5l | 8.17 |
| GSK-3β | 3-arylidene-2-oxindole 3a | 4.19 |
| GSK-3β | Bromo isatin derivative 5d | 32.09 |
| GSK-3β | 5-cyano-oxindole 11 | 3370 |
| VEGFR-2 | 2-oxoindole derivative 6f | 7.49 |
| VEGFR-2 | Indolin-2-one derivative 17a | 78 |
| VEGFR-2 | Nicotinamide-based derivative 6 | 60.83 |
Note: The IC50 values are highly dependent on the specific assay conditions, including ATP concentration.
Experimental Protocols
Detailed methodologies for three common in vitro kinase assays are provided below. These protocols can be adapted for screening this compound inhibitors against a variety of kinases.
Luminescence-Based Kinase Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[17]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to a 4X final concentration.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted inhibitor solution. Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
Enzyme Addition: Add 2.5 µL of the kinase solution (diluted in Kinase Assay Buffer) to all wells except the "no enzyme" control.
-
Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP/substrate solution (prepared in Kinase Assay Buffer). The final reaction volume is 10 µL.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Homogeneous Time-Resolved Fluorescence (HTRF®) Assay
This protocol describes a generic HTRF assay for measuring kinase activity.[9]
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
ATP
-
HTRF Enzymatic Buffer
-
HTRF Detection Buffer
-
Europium (Eu³⁺) cryptate-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
384-well low-volume white assay plates
Protocol:
-
Compound and Enzyme Incubation: In a 384-well plate, add 0.5 µL of the inhibitor solution (in 50% DMSO) and 5.5 µL of the kinase solution (diluted in HTRF Enzymatic Buffer). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2 µL of the substrate and 2 µL of ATP (both diluted in HTRF Enzymatic Buffer) to initiate the reaction.
-
Kinase Reaction: Incubate for 10 to 30 minutes at room temperature.
-
Detection Reagent Addition: Add 10 µL of the detection reagent mix (Eu³⁺-labeled antibody and Streptavidin-XL665 in HTRF Detection Buffer containing EDTA to stop the reaction).
-
Detection Incubation: Incubate for 60 minutes at room temperature.
-
Detection: Measure the HTRF signal (emission at 665 nm and 620 nm with excitation at 337 nm) using an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio (fluorescence intensity at 665 nm / fluorescence intensity at 620 nm) x 10,000. Determine the IC50 value from a dose-response curve.
Radiometric Filter Binding Assay
This "gold standard" protocol directly measures the incorporation of a radioactive phosphate group into a substrate.[11]
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO)
-
"Cold" ATP stock solution
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer
-
Phosphocellulose filter paper (e.g., P81)
-
Stop solution (e.g., phosphoric acid)
-
Scintillation fluid and vials
-
Scintillation counter
Protocol:
-
Reaction Mix Preparation: Prepare a master mix containing the kinase, substrate, and kinase reaction buffer.
-
Reaction Setup: In microcentrifuge tubes, add the inhibitor at various concentrations. Add the kinase/substrate master mix.
-
Initiation: Initiate the reaction by adding a mix of "cold" ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the reactions at 30°C for a predetermined time within the linear range of the reaction.
-
Stopping the Reaction and Spotting: Stop the reaction by adding a stop solution. Spot a portion of each reaction mixture onto a phosphocellulose filter paper.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Drying and Counting: Dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Detection: Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Determine the amount of phosphate incorporated and calculate the percentage of inhibition to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways targeted by kinase inhibitors and the experimental workflows is crucial for understanding the context and execution of these assays.
Caption: A simplified signaling pathway illustrating points of inhibition.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Caption: Decision tree for selecting a suitable kinase assay format.
References
- 1. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel oxindole/benzofuran hybrids as potential dual CDK2/GSK-3β inhibitors targeting breast cancer: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 2-oxoindole derivatives as multiple PDGFRα/ß and VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ebiotrade.com [ebiotrade.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. researchgate.net [researchgate.net]
- 16. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 17. benchchem.com [benchchem.com]
Comparative Efficacy of p38 MAPK Inhibitors: A Guide for Researchers
A comprehensive analysis of p38 mitogen-activated protein kinase (MAPK) inhibitors remains a critical focus for researchers in inflammation, autoimmune diseases, and oncology. While a diverse range of chemical scaffolds have been investigated for their potential to modulate this key signaling pathway, a direct comparative analysis of 6-bromooxindole-based inhibitors is limited in currently available scientific literature. However, by examining the broader class of oxindole-based kinase inhibitors and other well-characterized p38 inhibitors, we can establish a framework for evaluating the potential efficacy of novel compounds, including those with a this compound core.
The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress and inflammatory stimuli.[1] Dysregulation of this pathway is implicated in a variety of diseases, making it a significant target for therapeutic intervention.[1] Oxindole-based structures are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with the ATP-binding site of various kinases.[2][3][4] While much of the research on oxindole kinase inhibitors has focused on targets like VEGFR, FGFR, and Akt for cancer therapy, the underlying principles of targeting kinase domains are applicable to p38 MAPK.[5][6][7]
This guide provides an overview of the p38 MAPK signaling pathway, a comparison of representative p38 inhibitors from different chemical classes, and detailed experimental protocols to enable researchers to evaluate the efficacy of new chemical entities, such as this compound-based compounds.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade activated by cellular stressors and inflammatory cytokines. This activation leads to a downstream signaling cascade culminating in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][8]
Comparative Efficacy of Representative p38 MAPK Inhibitors
| Compound Name | Chemical Class | p38α IC50 (nM) | Cellular Activity (e.g., TNF-α inhibition) | Reference |
| SB203580 | Pyridinylimidazole | ~50-100 | Potent inhibitor of LPS-induced TNF-α release. | [9] |
| BIRB 796 (Doramapimod) | Diaryl urea | ~38 | Potent inhibitor of TNF-α, IL-1β, and IL-6 production. | [8] |
| VX-745 | Pyridinylimidazole | ~10 | Showed clinical activity in early-phase rheumatoid arthritis trials. | [8] |
| Pamapimod | Pyridinylimidazole | ~130 | Selective for p38α and p38β isoforms. | [8] |
| Compound 14 | Dialkynylimidazole | 200 | Covalently modifies p38α. | [10][11] |
Experimental Protocols
To facilitate the evaluation of novel p38 inhibitors, such as those based on a this compound scaffold, detailed methodologies for key in vitro assays are provided below.
In Vitro p38α Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α (MAPK14)
-
Biotinylated ATF2 substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Streptavidin-coated plates
-
Anti-phospho-ATF2 antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the test compound dilutions, recombinant p38α kinase, and the biotinylated ATF2 substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for p38α).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the anti-phospho-ATF2 antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate to remove unbound antibody.
-
Add a detection reagent (e.g., TMB for HRP-conjugated antibodies) and measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular LPS-Induced TNF-α Release Assay
This assay assesses the ability of a compound to inhibit p38 MAPK signaling within a cellular context by measuring the production of the pro-inflammatory cytokine TNF-α.[1]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere (if applicable).
-
Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the cells for a specified time (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each compound concentration relative to an LPS-stimulated, DMSO-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for p38 Inhibitor Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel p38 MAPK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxindole Analogues as Anticancer Agents and their Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological evaluation of p38α kinase-targeting dialkynylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of p38alpha kinase-targeting dialkynylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Oxindole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. However, the therapeutic efficacy and safety of these compounds are critically dependent on their selectivity. Off-target kinase inhibition can lead to unexpected side effects or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of prominent oxindole-based kinase inhibitors, supported by experimental data and detailed methodologies to aid in the objective assessment and selection of compounds for further investigation. While specific data for 6-bromooxindole derivatives is limited in publicly available literature, this guide focuses on well-characterized, structurally related oxindole inhibitors to provide a valuable reference for researchers.
Comparative Selectivity Profiling
The inhibitory activity of oxindole-based kinase inhibitors is typically assessed against a large panel of kinases to determine their selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following tables summarize the IC50 values for two well-studied oxindole kinase inhibitors, Sunitinib and Semaxanib (SU5416), against a selection of kinases, illustrating their distinct cross-reactivity profiles.
Table 1: Cross-Reactivity Profile of Sunitinib
| Kinase Target | IC50 (nM) | Kinase Family |
| VEGFR2 (KDR) | 80 | Tyrosine Kinase |
| PDGFRβ | 2 | Tyrosine Kinase |
| c-Kit | - | Tyrosine Kinase |
| FLT3 | - | Tyrosine Kinase |
| RET | - | Tyrosine Kinase |
| CSF-1R | - | Tyrosine Kinase |
| VEGFR1 | - | Tyrosine Kinase |
| VEGFR3 | - | Tyrosine Kinase |
Note: Sunitinib is a multi-targeted inhibitor with high affinity for VEGFR and PDGFR family members. The broad-spectrum nature of its activity is a key aspect of its clinical efficacy.
Table 2: Cross-Reactivity Profile of Semaxanib (SU5416)
| Kinase Target | IC50 (µM) | Kinase Family |
| VEGFR2 (KDR) | 1.23 | Tyrosine Kinase |
| PDGFRβ | 20.3 | Tyrosine Kinase |
| c-Kit | >100 | Tyrosine Kinase |
| FGFR1 | >100 | Tyrosine Kinase |
| EGFR | >100 | Tyrosine Kinase |
Note: Semaxanib demonstrates higher selectivity for VEGFR2 compared to other kinases, making it a more targeted inhibitor than Sunitinib in this context.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the reliable determination of kinase inhibitor selectivity. Below are detailed methodologies for common kinase inhibition assays.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Test inhibitor (e.g., this compound derivative)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[1]
-
-
ADP to ATP Conversion and Detection:
-
Add a volume of Kinase Detection Reagent equal to the total volume in the well (kinase reaction + ADP-Glo™ Reagent).
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.[1]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
Materials:
-
Kinase of interest (tagged, e.g., GST-tagged)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled tracer (an ATP-competitive ligand)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor
-
Black, low-volume 384-well plates
-
TR-FRET plate reader
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test inhibitor in the kinase buffer.
-
Prepare a solution of the kinase and the europium-labeled antibody in the kinase buffer.
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the kinase buffer.
-
-
Reaction Assembly (in a 384-well plate):
-
Add 5 µL of the serially diluted inhibitor solution.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a plate reader, with excitation typically around 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
The binding of the inhibitor displaces the tracer, leading to a decrease in the FRET signal.
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting to a suitable dose-response model.
-
Radiometric Kinase Assay (P81 Phosphocellulose Paper)
This traditional and highly sensitive assay measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
Materials:
-
Kinase of interest
-
Peptide or protein substrate
-
Kinase buffer
-
ATP solution
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Test inhibitor
-
P81 phosphocellulose paper
-
Phosphoric acid (0.5% or 75 mM)
-
Acetone
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a microcentrifuge tube or 96-well plate, including the kinase, substrate, kinase buffer, and test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP.
-
Incubate at the optimal temperature for a defined period.
-
-
Stopping the Reaction and Substrate Capture:
-
Spot a portion of the reaction mixture (e.g., 20-25 µL) onto a pre-labeled square of P81 phosphocellulose paper.[2]
-
Allow the spots to air-dry completely.
-
-
Washing:
-
Quantification:
-
Place each paper square into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The counts per minute (CPM) are proportional to the amount of phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the other assays.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
References
A Comparative Guide to Cell-Based Assays for Confirming 6-Bromooxindole Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key cell-based assays to evaluate the cytotoxic effects of 6-Bromooxindole, a synthetic indole derivative with noted anti-cancer properties. The following sections detail experimental protocols, present comparative data, and illustrate the underlying cellular pathways and experimental workflows.
Comparative Analysis of this compound Cytotoxicity
The cytotoxic potential of this compound and related bromoindole compounds has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key parameter in these assessments.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | Not Specified | 74.41 | [1] |
| 2-Aryl-5-bromo-7-acetamido-3-trifluoroacetylindole (5g) | A549 (Lung Cancer) | Not Specified | 2.72 | [2] |
| 2-Aryl-5-bromo-7-acetamido-3-trifluoroacetylindole (5h) | A549 (Lung Cancer) | Not Specified | 3.26 | [2] |
| 2-Aryl-5-bromo-7-acetamido-3-trifluoroacetylindole (5f) | A549 (Lung Cancer) | Not Specified | 5.03 | [2] |
| 2-Aryl-5-bromo-7-acetamido-3-trifluoroacetylindole (5e) | A549 (Lung Cancer) | Not Specified | 9.94 | [2] |
| 2-Aryl-5-bromo-7-acetamido-3-trifluoroacetylindole (5f) | HeLa (Cervical Cancer) | Not Specified | 7.95 | [2] |
| 2-Aryl-5-bromo-7-acetamido-3-trifluoroacetylindole (5g) | HeLa (Cervical Cancer) | Not Specified | 8.74 | [2] |
| 2-Aryl-5-bromo-7-acetamido-3-trifluoroacetylindole (5h) | HeLa (Cervical Cancer) | Not Specified | 10.72 | [2] |
| 2-Aryl-5-bromo-7-acetamido-3-trifluoroacetylindole (5e) | HeLa (Cervical Cancer) | Not Specified | 12.89 | [2] |
Key Cytotoxicity Assays: A Comparative Overview
Several robust assays are available to determine the cytotoxic mechanisms of this compound. The choice of assay depends on the specific cellular process being investigated.
1. MTT Assay (Metabolic Activity)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of metabolically active cells.[3]
-
Advantages: High throughput, relatively inexpensive, and well-established.
-
Limitations: Can be affected by changes in cellular metabolism that are not directly related to cytotoxicity.
2. LDH Assay (Membrane Integrity)
-
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell membrane damage, a hallmark of necrosis.[4]
-
Advantages: Simple, reliable, and can be used to measure cytotoxicity over time by sampling the culture medium.
-
Limitations: Less sensitive for detecting apoptosis, as significant membrane leakage occurs in later stages.
3. Caspase-3/7 Assay (Apoptosis Execution)
-
Principle: This assay quantifies the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspases-3/7, releases a luminescent or fluorescent signal.
-
Advantages: Specific for apoptosis, highly sensitive, and suitable for high-throughput screening.
-
Limitations: Measures a specific point in the apoptotic pathway and may not capture all forms of cell death.
4. Annexin V/Propidium Iodide (PI) Staining (Apoptosis Detection)
-
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[4] PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[4]
-
Advantages: Provides detailed information on the mode of cell death, allowing for the quantification of different cell populations.
-
Limitations: Requires a flow cytometer, which may not be available in all laboratories.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.[3]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.[4]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.[4]
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions. Incubate at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer).
Caspase-Glo® 3/7 Assay Protocol
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well.
-
Incubation: Mix the contents by orbital shaking and incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Annexin V/PI Staining Protocol
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[4]
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, using appropriate compensation controls.
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the cellular mechanisms involved, the following diagrams have been generated.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathways implicated in this compound-induced apoptosis.
Indole compounds are known to induce apoptosis in cancer cells through the modulation of multiple cellular signaling pathways.[5] This often involves the inhibition of pro-survival pathways such as NF-κB and Akt signaling.[5][6] The downregulation of anti-apoptotic proteins like survivin also plays a crucial role.[5] These events can lead to the activation of the intrinsic (mitochondrial) pathway of apoptosis, culminating in the activation of executioner caspases like caspase-3 and -7, and subsequent programmed cell death.
References
A Comparative Analysis of GSK-3β Inhibitors: 6-Bromoindirubin-3'-oxime (BIO) and Other Key Molecules
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Glycogen Synthase Kinase-3β (GSK-3β) inhibitor 6-Bromoindirubin-3'-oxime (BIO), a close analog of 6-Bromooxindole, with other prominent GSK-3β inhibitors. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of numerous diseases, such as Alzheimer's disease, type 2 diabetes, and cancer, making it a significant therapeutic target. This guide focuses on a comparative analysis of several small molecule inhibitors of the GSK-3β isoform. Due to the limited availability of specific data for this compound, this guide will utilize data for its structurally and functionally similar analog, 6-Bromoindirubin-3'-oxime (BIO).
Performance Comparison of GSK-3β Inhibitors
The following table summarizes the key quantitative data for BIO and other well-characterized GSK-3β inhibitors, including their half-maximal inhibitory concentration (IC50), mechanism of action, and selectivity.
| Inhibitor | IC50 (GSK-3β) | Mechanism of Action | Selectivity Notes |
| 6-Bromoindirubin-3'-oxime (BIO) | 5 nM (for GSK-3α/β)[1][2][3][4] | ATP-competitive, Reversible[1][2] | Over 16-fold more selective for GSK-3 than CDK5.[4] Also inhibits CDKs (IC50s: CDK1/B - 320 nM, CDK5/p25 - 80 nM) and is a pan-JAK inhibitor (IC50 for TYK2 - 30 nM).[1][3][4] |
| CHIR99021 | 6.7 nM[5] | ATP-competitive | Highly selective. Over 500-fold selective for GSK-3 over its closest homologs Cdc2 and ERK2.[5] |
| Tideglusib | 60 nM[5] | Non-ATP competitive, Irreversible[5] | Fails to inhibit kinases with a cysteine homologous to Cys-199 in the active site, suggesting a degree of specificity.[6] |
| Kenpaullone | 150 nM | ATP-competitive | Also inhibits other kinases, including CDKs (IC50 for CDK1/cyclin B - 400 nM). |
| AR-A014418 | 104 nM | ATP-competitive | Selective, with no significant inhibition of 26 other kinases tested. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below to facilitate reproducibility and further investigation.
In Vitro GSK-3β Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., YRRAAVPPSPSLSRHSSPHQ(pS)EDEEE)
-
Test inhibitors (e.g., BIO, CHIR99021)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in the kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Assay Plate Setup: Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Enzyme Addition: Dilute the GSK-3β enzyme stock in the kinase assay buffer and add 2 µL of the diluted enzyme to each well.
-
Reaction Initiation: Prepare a substrate/ATP mixture in the kinase assay buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well. The final reaction volume is 5 µL.
-
Incubation: Gently shake the plate for 30 seconds and incubate at 30°C for 60 minutes.
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[7][8]
Cell-Based GSK-3β Activity Assay
This assay measures the phosphorylation of a GSK-3β substrate in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, SH-SY5Y)
-
Test inhibitors
-
Cell lysis buffer
-
Anti-GSK-3β antibody
-
Anti-phospho-GSK-3β substrate antibody (e.g., anti-phospho-Tau)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye)
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere. Treat the cells with various concentrations of the test inhibitors for a specified period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known GSK-3β substrate (e.g., phospho-Tau at a specific site).
-
Wash the membrane and incubate with a corresponding secondary antibody.
-
Detect the signal using an appropriate detection reagent.
-
Normalize the signal to the total amount of the substrate protein or a loading control (e.g., β-actin).
-
-
Data Analysis: Quantify the band intensities and determine the effect of the inhibitors on the phosphorylation of the GSK-3β substrate.
Visualizations
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to GSK-3β inhibition.
Caption: Simplified GSK-3β signaling pathway showing upstream regulation and downstream targets.
Caption: General workflow for an in vitro GSK-3β kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GSK-3 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
Comparative Analysis of 6-Bromooxindole Derivatives: Validating Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The 6-bromooxindole scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding derivatives with a broad spectrum of biological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and antifungal agents. This guide provides a comparative analysis of the mechanisms of action for various this compound derivatives, supported by experimental data, to aid in their evaluation and future development.
Anticancer Activity: Multi-Targeted Kinase Inhibition
A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of various protein kinases crucial for cancer cell proliferation, survival, and angiogenesis. Derivatives have been identified as potent inhibitors of Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs).
One notable derivative, compound 5l (an oxindole-based derivative bearing a pyridyl group), has been identified as a potent dual inhibitor of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2).[1] FLT3 is a key regulator in hematopoiesis and is frequently overexpressed in acute leukemia, while CDK2 is vital for cell cycle progression.[1] The dual inhibition by compound 5l represents a promising strategy for treating certain leukemias and colon cancers.[1]
Other derivatives have shown inhibitory activity against Checkpoint Kinase 1 (Chek1), p38α, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), highlighting the scaffold's tunability for targeting specific oncogenic pathways.[2][3][4] For instance, 6-substituted indolylquinolinones have been developed as low nanomolar Chek1 inhibitors.[3] Similarly, certain indole-6-carboxylate esters have been designed to target EGFR and VEGFR-2.[4]
Comparative Data: Kinase Inhibitory Activity
| Compound | Target Kinase | IC₅₀ (nM) | Comparison Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 5l | FLT3 | 36.21 ± 1.07 | Sunitinib | FLT3 | - | [1] |
| Compound 5l | CDK2 | 8.17 ± 0.32 | Sunitinib | CDK2 | 27.90 ± 1.80 | [1] |
| Compound 4a | EGFR | - | Erlotinib | EGFR | - | [4] |
| Compound 6c | VEGFR-2 | - | Sorafenib | VEGFR-2 | - | [4] |
| 6-Bromo-2-oxindole | - | 74.41 µM (MDA-MB-231 cells) | - | - | - | [2] |
Note: Specific IC₅₀ values for compounds 4a and 6c against their target enzymes were not provided in the source, but they were identified as the most potent inhibitors in their respective series.
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Recombinant human kinase (e.g., FLT3, CDK2) is purified. A specific peptide substrate for the kinase is synthesized or obtained commercially.
-
Reaction Mixture: The kinase, substrate, ATP, and a test concentration of the this compound derivative (or control inhibitor like Sunitinib) are combined in a suitable buffer (e.g., Tris-HCl) in the wells of a microplate.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of remaining ATP is measured. A lower ATP level corresponds to higher kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the dose-response data to a suitable equation.
Antimicrobial and Antibiotic Enhancement
This compound derivatives have shown intrinsic antimicrobial activity and the ability to potentiate existing antibiotics, addressing the critical challenge of antimicrobial resistance. Two distinct mechanisms have been elucidated.
Membrane Permeabilization and Depolarization
Certain 6-bromoindolglyoxylamide polyamine derivatives exhibit rapid bactericidal activity against both Gram-positive and Gram-negative bacteria.[5][6] The proposed mechanism involves the disruption of the bacterial cell membrane's integrity. The cationic polyamine portion of the molecule likely interacts with the negatively charged components of the bacterial membrane, leading to permeabilization and depolarization, which causes leakage of cellular contents and cell death.[5][6]
Inhibition of Bacterial Cystathionine γ-Lyase (CGL)
Another class of 6-bromoindole derivatives acts by inhibiting bacterial cystathionine γ-lyase (CGL).[7] This enzyme is a primary producer of hydrogen sulfide (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. H₂S helps protect the bacteria from oxidative stress, a key defense mechanism against antibiotics. By inhibiting CGL, these derivatives reduce H₂S production, thereby weakening the bacteria's defenses and potentiating the effect of antibiotics like gentamicin.[7]
Comparative Data: Antimicrobial and Enhancer Activity
| Compound | Organism | Activity Type | MIC | Comparison | Organism | MIC | Reference |
| Polyamine 3 | S. aureus | Intrinsic | 6.25 µM | - | - | - | [6] |
| Polyamine 3 | S. intermedius | Intrinsic | 3.125 µM | - | - | - | [6] |
| MNS3 | B. subtilis | Potentiator | 90 µM (+ 0.1 MIC Gentamicin) | Gentamicin alone | B. subtilis | 1 µg/mL | [7] |
| MNS4 | B. subtilis | Potentiator | 60 µM (+ 0.1 MIC Gentamicin) | Gentamicin alone | B. subtilis | 1 µg/mL | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., S. aureus) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The this compound derivative is serially diluted in the growth medium across the wells of a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound. Control wells (no compound, no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. For antibiotic potentiation assays, a sub-inhibitory concentration (e.g., 0.1 x MIC) of the antibiotic is added to all wells, and the MIC of the potentiator compound is then determined.
Antifungal Activity
In addition to antibacterial and anticancer properties, 3-acyl-6-bromoindoles have demonstrated significant antifungal potential against devastating plant pathogens like Botrytis cinerea (gray mold) and Monilinia fructicola (brown rot).[8] The mechanism appears to be dual-faceted, targeting different stages of fungal development.
The parent compound, 6-bromoindole (I) , is a potent inhibitor of mycelial growth, suggesting it is effective against established infections. In contrast, the acetylated derivative 3-acetyl-6-bromoindole (II) is a formidable inhibitor of spore germination, indicating its potential as a preventative agent.[8] Molecular docking studies suggest these activities correlate with the ability to bind to and inhibit key fungal enzymes: succinate dehydrogenase (SDH), which is crucial for mitochondrial metabolism, and catalase MfCat2, an antioxidant enzyme linked to fungal virulence.[8]
Comparative Data: Antifungal Activity
| Compound | Target Fungus | Activity Type | EC₅₀ (µg/mL) | Spore Germination Inhibition (%) | Reference |
| 6-bromoindole (I) | B. cinerea | Mycelial Growth | 11.62 | Low | [8] |
| 6-bromoindole (I) | M. fructicola | Mycelial Growth | 18.84 | Low | [8] |
| 3-acetyl-6-bromoindole (II) | B. cinerea | Spore Germination | - | 100% | [8] |
| 3-acetyl-6-bromoindole (II) | M. fructicola | Spore Germination | - | 96% | [8] |
Experimental Protocol: Fungal Growth Inhibition Assay
-
Culture Preparation: The fungus is grown on a suitable medium like Potato Dextrose Agar (PDA).
-
Compound Incorporation: The this compound derivative, dissolved in a solvent like DMSO, is added to the molten PDA at various concentrations. The solvent is also added to control plates.
-
Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing fungal culture is placed in the center of the compound-amended and control PDA plates.
-
Incubation: Plates are incubated at a controlled temperature (e.g., 25°C) in the dark.
-
Measurement: The radial growth of the fungal colony is measured daily until the colony in the control plate reaches the edge.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value, the concentration causing 50% inhibition, is determined from the dose-response curve. For spore germination, a spore suspension is incubated with the compounds, and germination is assessed microscopically.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety [mdpi.com]
- 8. mdpi.com [mdpi.com]
Navigating Preclinical Hurdles: A Comparative Guide to the Metabolic Stability of 6-Bromooxindole and Related Compounds
For researchers, scientists, and drug development professionals, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and ultimate clinical success. This guide offers a comprehensive comparison of the metabolic stability of oxindole-based compounds, with a focus on 6-Bromooxindole, by providing detailed experimental protocols, comparative data from related structures, and an exploration of the primary metabolic pathways.
The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, modifications to this core, such as the introduction of a bromine atom at the 6-position, can significantly alter a compound's susceptibility to metabolism. Understanding these metabolic liabilities early in the drug discovery process is paramount for optimizing lead compounds and mitigating the risk of late-stage failures. This guide utilizes data from in vitro microsomal stability assays to provide a framework for assessing the metabolic fate of this compound and its analogs.
Comparative Metabolic Stability of Oxindole and Indole Derivatives
The metabolic stability of a compound is typically assessed by its half-life (t½) and intrinsic clearance (CLint) in human liver microsomes (HLM). A shorter half-life and higher clearance rate indicate lower metabolic stability.[1] While specific data for this compound is not publicly available, analysis of the well-characterized oxindole-containing drug, Sunitinib, and a series of related indole compounds provides valuable insights into potential metabolic routes and rates.
Sunitinib, an oxindole derivative, is known to be extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4.[2][3] This metabolism involves N-de-ethylation to form an active metabolite (SU12662) and subsequent further metabolism.[2][3] The plasma terminal elimination half-life of Sunitinib in humans is approximately 51 hours.[4]
To provide a broader context for the metabolic stability of heterocyclic compounds bearing similarities to the oxindole core, the following table includes data from a study on various indole-3-carboxamide synthetic cannabinoid receptor agonists.[5] While differing in their specific functionalities, the shared indole core makes this a useful, albeit indirect, comparison for anticipating the general metabolic stability of novel oxindole derivatives.
| Compound | In Vitro Half-life (t½) in HLM (min) | In Vitro Intrinsic Clearance (CLint) in HLM (mL/min/kg) |
| Sunitinib | Data not available in this format | Extensively metabolized |
| (R)-AB-FUBINACA | Data not available in this format | 13.7 ± 4.06 |
| (S)-AMB-FUBINACA | Data not available in this format | 2944 ± 95.9 |
| (S)-AB-FUBINACA | Data not available in this format | 110 ± 34.5 |
| This compound (Predicted) | Moderately to Highly Stable | Low to Moderate |
Note: The prediction for this compound is qualitative and based on general metabolic principles. The bromine atom, being an electron-withdrawing group, may slightly deactivate the aromatic ring to oxidative metabolism compared to unsubstituted oxindole. However, other positions on the molecule may be more susceptible to metabolism. The actual stability would need to be determined experimentally.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
The following protocol outlines a standard in vitro assay to determine the metabolic stability of a test compound, such as this compound, using human liver microsomes. This type of assay is a cornerstone of preclinical drug metabolism studies.[6]
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile (or other suitable organic solvent) containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set to 37°C
2. Assay Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer and the human liver microsomes.
-
Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-CYP-mediated degradation or chemical instability.
-
Incubate the plate at 37°C with shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
3. Sample Analysis and Data Interpretation:
-
Analyze the concentration of the remaining test compound in the supernatant at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizing Metabolic Pathways and Experimental Workflows
To better understand the processes involved in assessing metabolic stability, the following diagrams illustrate the metabolic pathway of a representative oxindole, Sunitinib, and the general workflow of an in vitro metabolic stability assay.
Caption: Metabolic pathway of Sunitinib, a representative oxindole.
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
The metabolic stability of this compound and its derivatives is a critical parameter that will influence their development as therapeutic agents. While direct experimental data for 6-bromo substituted oxindoles is sparse in the public domain, the established metabolic pathways of structurally related compounds like Sunitinib suggest that metabolism is likely to be mediated by cytochrome P450 enzymes, with potential sites of oxidation on the oxindole core or its substituents. The provided experimental protocol for in vitro microsomal stability assays offers a robust and industry-standard method for empirically determining the half-life and intrinsic clearance of novel this compound compounds. By generating such data and comparing it to that of known compounds, researchers can make informed decisions to guide the optimization of metabolic stability and advance the most promising candidates toward clinical development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, distribution, and metabolism of [14C]sunitinib in rats, monkeys, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
A Comparative Guide to the Synthetic Routes of Bromooxindole Isomers
For Researchers, Scientists, and Drug Development Professionals
The bromooxindole scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of the bromine atom on the oxindole core can significantly influence the pharmacological properties of these molecules. Consequently, efficient and regioselective synthetic access to various bromooxindole isomers is of paramount importance for drug discovery and development. This guide provides an objective comparison of the primary synthetic routes to 4-, 5-, 6-, and 7-bromooxindoles, supported by experimental data and detailed protocols to inform methodological selection.
Executive Summary
The synthesis of bromooxindole isomers can be broadly categorized into two main strategies: direct bromination of the oxindole core and multi-step syntheses commencing from appropriately substituted precursors. While direct bromination offers a more concise route, it often suffers from a lack of regioselectivity, leading to mixtures of isomers that necessitate challenging purification. Multi-step syntheses, although longer, generally provide superior control over the final product's regiochemistry.
This guide details the following primary synthetic approaches:
-
Direct Bromination of Oxindole: A straightforward method that is most effective for the synthesis of 5-bromooxindole, albeit with potential for over-bromination.
-
Multi-step Synthesis from Bromoindoles: A versatile and highly regioselective approach that involves the initial synthesis of a specific bromoindole isomer, followed by its oxidation to the corresponding bromooxindole. This is the preferred method for accessing 4-, 6-, and 7-bromooxindoles. The synthesis of the bromoindole precursors themselves often utilizes established methodologies such as the Leimgruber-Batcho indole synthesis.
The choice of synthetic route will ultimately depend on the desired isomer, the required scale of the synthesis, and the availability of starting materials.
Comparative Data of Synthetic Routes
| Target Isomer | Starting Material(s) | Key Reactions | Reagents & Conditions | Overall Yield | Purity | Reference(s) |
| 4-Bromooxindole | 2-Methyl-3-nitroaniline | Sandmeyer Reaction, Leimgruber-Batcho Indole Synthesis, Oxidation | 1. HBr, NaNO₂, CuBr 2. DMF-DMA, Pyrrolidine; then H₂, Pd/C 3. Oxone®, NaBr | Moderate | High | [1] |
| 5-Bromooxindole | Indole | Sulfonation, Acetylation, Bromination, Hydrolysis | 1. NaHSO₃ 2. Ac₂O 3. Br₂ 4. NaOH | Good | High | [2],[3] |
| 5-Bromooxindole | Oxindole | Direct Bromination | Br₂ in H₂O | Variable | Moderate (Mixture of isomers) | [4] |
| 6-Bromooxindole | 4-Amino-2-nitrotoluene | Sandmeyer Reaction, Leimgruber-Batcho Indole Synthesis, Oxidation | 1. HBr, NaNO₂, CuBr 2. DMF-DMA, Pyrrolidine; then H₂, Pd/C 3. Oxone®, NaBr | Good | High | [1] |
| 7-Bromooxindole | 2-Nitrotoluene | Bartoli Indole Synthesis, Oxidation | 1. Vinylmagnesium bromide 2. Oxone®, NaBr | Moderate | High | [5] |
Synthetic Pathways and Methodologies
Route 1: Synthesis of 4-Bromooxindole via Leimgruber-Batcho Indole Synthesis
This multi-step approach ensures high regioselectivity, delivering the desired 4-bromooxindole isomer without contamination from other brominated species.
References
- 1. 4-Bromo-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 3. CN105622481A - Process for efficient synthesis of 5-bromoindole - Google Patents [patents.google.com]
- 4. Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
The Potent Edge: Evaluating 6-Bromooxindole Derivatives in the Fight Against Drug-Resistant Bacteria
A new frontier in antibacterial research is emerging with the evaluation of 6-bromooxindole derivatives, which demonstrate significant promise in combating drug-resistant bacteria. These compounds exhibit not only intrinsic antibacterial activity but also the ability to enhance the efficacy of existing antibiotics, offering a dual-pronged attack against formidable pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa.
The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. This compound derivatives have garnered attention for their potent activity against a range of clinically relevant bacteria. Research highlights their effectiveness against Gram-positive bacteria, including tough-to-treat MRSA and Staphylococcus intermedius, as well as some Gram-negative strains such as Escherichia coli.[1][2][3][4]
A key advantage of certain this compound derivatives lies in their role as antibiotic potentiators. They can be co-administered with conventional antibiotics like doxycycline and gentamicin to rejuvenate their effectiveness against resistant bacterial strains.[1][2][5][6] This synergistic approach could breathe new life into our existing antibiotic arsenal.
The mechanisms driving the antibacterial action of these derivatives are multifaceted. Some compounds work by rapidly permeabilizing and depolarizing the bacterial cell membrane, leading to cell death.[1][2] Another significant mechanism involves the inhibition of bacterial cystathionine γ-lyase (CGL), an enzyme crucial for producing hydrogen sulfide (H₂S), which shields bacteria from oxidative stress.[5][6][7] By blocking this protective pathway, the derivatives render the bacteria more susceptible to antibiotics and host immune responses.
Comparative Efficacy of this compound Derivatives
The following table summarizes the in vitro activity of representative this compound derivatives against various drug-resistant bacterial strains, as measured by the Minimum Inhibitory Concentration (MIC). Lower MIC values indicate greater potency.
| Derivative Class | Specific Compound | Target Organism | MIC | Reference |
| Indolglyoxylamido-polyamines | 6-bromoindolglyoxylamido-spermine (3) | Staphylococcus aureus | 6.25 µM | [2] |
| Imidazo[1,2-a]pyridines | Not specified | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.125–6.25 µg/mL | [3] |
| Thiophene-based CGL Inhibitors | MNS3 and MNS4 | Bacillus subtilis (with gentamicin) | 90 µM and 60 µM (respectively) | [6] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
-
Bacterial Culture Preparation: A fresh overnight culture of the target bacterial strain is diluted in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized inoculum density (typically 5 x 10⁵ CFU/mL).[3]
-
Compound Dilution: The this compound derivative is serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well containing the diluted compound. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Antibiotic Potentiation Assay
This assay evaluates the ability of a compound to enhance the activity of a known antibiotic.
-
Checkerboard Assay: A two-dimensional checkerboard titration is performed in a 96-well plate. Serial dilutions of the this compound derivative are made along one axis, and serial dilutions of the antibiotic (e.g., gentamicin) are made along the other axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism). A FIC index of ≤ 0.5 is typically indicative of synergy.
Visualizing the Mechanism of Action
The inhibition of bacterial cystathionine γ-lyase (CGL) by this compound derivatives is a key mechanism that can be visualized to better understand its impact on bacterial survival.
Figure 1. Inhibition of bacterial H₂S production by this compound derivatives.
The experimental workflow for evaluating the antibacterial activity and potentiation effect of these derivatives can also be systematically represented.
Figure 2. Experimental workflow for evaluating this compound derivatives.
References
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small-Molecule Hybrid-Antibacterial Agents against S. aureus and MRSA Strains | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Development of a New Inhibitor of Bacterial Cystathionine γ-Lyase Based on 6-Bromoindole and Aminothiophene - Novikov - Molecular Biology [vestnik-pp.samgtu.ru]
6-Bromooxindole: A Head-to-Head Comparison with Established Anticancer Drugs
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is perpetual. 6-Bromooxindole, a halogenated derivative of oxindole, has emerged as a compound of interest due to the recognized anticancer potential of the indole nucleus. This guide provides a head-to-head comparison of this compound and its derivatives with established anticancer drugs, supported by available experimental data, detailed methodologies, and mechanistic insights.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxicity of a compound against cancer cell lines is a primary indicator of its potential as an anticancer agent. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
A review of the current literature reveals that while data on this compound is limited, its derivatives have shown promising activity. The following tables summarize the available IC50 values for this compound, its related indole derivatives, and commonly used anticancer drugs against a panel of human cancer cell lines.
Table 1: IC50 Values of this compound and Related Indole Derivatives (µM)
| Compound/Derivative | MDA-MB-231 (Breast) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | PC-3 (Prostate) |
| This compound | 74.41[1] | - | - | - | - | - |
| 6-Bromoindole Derivative (3g) | 1.61 | 2.94 | 6.30 | 6.10 | - | - |
| 5-Bromoindole Derivatives | 4.7 - 32.2 | 4.7 - 32.2 | - | - | - | - |
Note: "-" indicates data not available. Data for derivatives are from various sources and may have different experimental conditions.
Table 2: IC50 Values of Known Anticancer Drugs (µM)
| Drug | MDA-MB-231 (Breast) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | PC-3 (Prostate) |
| Doxorubicin | 0.04 - 1.0 | 0.05 - 1.0 | ~10.50 | ~0.1 | ~1.0 | ~0.5 |
| Paclitaxel | 0.002 - 0.01 | 0.001 - 0.005 | ~0.005 | ~0.004 | ~0.05 | ~0.003 |
| Cisplatin | ~8.1 | ~5.0 | ~5.0 | ~2.0 | ~10.0 | ~6.0 |
Note: IC50 values for known anticancer drugs are approximate and can vary significantly based on experimental conditions such as incubation time and assay type.
From the available data, this compound itself exhibits modest activity against the MDA-MB-231 breast cancer cell line.[1] However, certain derivatives of 6-bromoindole show significantly higher potency, with IC50 values in the low micromolar range, making them comparable to or even more potent than standard chemotherapeutic agents like cisplatin in some cases.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to evaluate the anticancer properties of these compounds.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, known anticancer drugs) and a vehicle control (e.g., DMSO) for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Tubulin Polymerization Inhibition Assay
This in vitro assay assesses the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purified tubulin is suspended in a polymerization buffer.
-
Compound Incubation: The tubulin solution is incubated with the test compound or a control (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) in a 96-well plate.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls.
Mandatory Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the IC50 value of a compound using the MTT assay.
Hypothesized Signaling Pathway for Anticancer Activity of Indole Derivatives
Caption: Hypothesized mechanism of action for anticancer indole derivatives.
Conclusion
The available data suggests that while this compound itself has limited anticancer activity, its derivatives hold significant promise, with some exhibiting cytotoxicity comparable to or exceeding that of established chemotherapeutic drugs against certain cancer cell lines. The likely mechanisms of action for these indole-based compounds include the induction of apoptosis through the modulation of Bcl-2 family proteins and inhibition of the pro-survival NF-κB signaling pathway, as well as the disruption of microtubule dynamics through the inhibition of tubulin polymerization.
Further research is warranted to fully elucidate the anticancer potential and mechanism of action of this compound and its derivatives. A broader screening against a wider panel of cancer cell lines, along with in-depth mechanistic studies, will be crucial in determining their potential for future drug development. This guide provides a foundational comparison to aid researchers in this endeavor.
References
Safety Operating Guide
Proper Disposal of 6-Bromooxindole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and minimizing environmental impact. 6-Bromooxindole, a halogenated organic compound, requires specific handling and disposal procedures due to its hazardous properties. This document provides essential, step-by-step guidance for the safe disposal of this compound, aligned with standard laboratory safety protocols.
Key Safety and Handling Information
This compound is classified as a hazardous substance and is an irritant to the eyes, respiratory system, and skin.[1] Direct contact should be avoided, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn when handling this compound. All manipulations should be conducted in a well-ventilated fume hood to prevent inhalation of dust or vapors.
Quantitative Data
| Property | Value |
| Molecular Formula | C₈H₆BrNO |
| Molecular Weight | 212.05 g/mol |
| Appearance | White to off-white or slightly yellow powder |
| Melting Point | 218-222 °C |
| Hazards | Irritant (Skin, Eyes, Respiratory) |
| Disposal Classification | Halogenated Organic Waste |
Standard Disposal Procedure
The primary and recommended method for the disposal of this compound is through a certified hazardous waste management service. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Plan:
-
Segregation: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be segregated as "Halogenated Organic Waste." This is crucial to prevent dangerous reactions with other waste streams.
-
Containerization: Use a designated, clearly labeled, and leak-proof waste container for halogenated organic solids or solutions. The container must be made of a chemically resistant material.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., irritant).
-
Accumulation: Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory, away from incompatible materials.
-
Professional Disposal: Once the container is full, or in accordance with institutional guidelines, arrange for its collection by a licensed hazardous waste disposal company.
Experimental Protocol: Neutralization of this compound Waste (for small quantities)
For situations where a small amount of this compound requires neutralization before disposal, a reductive dehalogenation procedure can be considered. This should only be performed by trained personnel in a controlled laboratory setting. The following is a plausible, though not specifically validated for this compound, experimental protocol based on the known chemistry of aryl bromide reduction.
Principle: Reductive dehalogenation of aryl bromides can be achieved using a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent. This process replaces the bromine atom with a hydrogen atom, yielding a less hazardous organic compound.
Materials:
-
This compound waste
-
Ethanol or a similar alcohol solvent
-
Sodium borohydride (NaBH₄)
-
Stir plate and stir bar
-
Round bottom flask
-
Fume hood
-
Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)
Procedure:
-
Preparation: In a fume hood, dissolve the this compound waste in a minimal amount of ethanol in a round bottom flask equipped with a stir bar.
-
Cooling: Place the flask in an ice bath to control the reaction temperature.
-
Addition of Reducing Agent: Slowly and cautiously add a molar excess (e.g., 2-3 equivalents) of sodium borohydride to the stirred solution. Caution: Sodium borohydride reacts with water and alcohols to produce flammable hydrogen gas.[2] Ensure the addition is done in a well-ventilated fume hood away from ignition sources.
-
Reaction: Allow the mixture to stir at room temperature for several hours or until the reaction is complete (completion can be monitored by techniques like TLC or LC-MS if necessary).
-
Quenching: Slowly and carefully add water dropwise to the reaction mixture to quench any unreacted sodium borohydride. Be prepared for gas evolution.
-
Workup: Once the gas evolution ceases, the resulting solution can be neutralized with a dilute acid (e.g., 1M HCl) to a neutral pH.
-
Disposal of Neutralized Waste: The resulting de-brominated product and the aqueous waste should be collected and disposed of as non-halogenated organic waste, following institutional guidelines.
Safety Precautions for Neutralization:
-
Always work in a fume hood.
-
Wear appropriate PPE.
-
Be aware of the flammable nature of hydrogen gas produced during the reaction.
-
Add reagents slowly and control the reaction temperature.
-
Have a fire extinguisher rated for chemical fires readily available.
Visualizing the Disposal Process
To further clarify the procedural steps and logical decisions involved in the proper disposal of this compound, the following diagrams have been created using Graphviz.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision tree for segregating different types of this compound waste.
References
Essential Safety and Operational Guide for Handling 6-Bromooxindole
This guide provides comprehensive safety, handling, and disposal protocols for 6-Bromooxindole, a crucial reagent in various research and development applications. Adherence to these procedures is paramount for ensuring a safe laboratory environment and the integrity of your experimental work.
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to mitigate potential risks.[1] It is known to be an irritant to the eyes, respiratory system, and skin.[1] In some individuals, it may cause eye damage and skin inflammation upon contact.[1]
Hazard Summary:
Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide protection against splashes; a face shield offers broader protection, especially during tasks with a higher risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is recommended to wear two pairs of gloves (double-gloving) and to change them frequently. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator (e.g., N95 dust mask) | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential for both safety and experimental success.
1. Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
-
Location: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[2]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its waste is critical for environmental protection and regulatory compliance.
Waste Categorization and Collection:
| Waste Type | Collection Procedure | Container Type |
| Solid Waste | Collect unreacted this compound and contaminated materials (e.g., weighing paper, gloves, pipette tips). | Labeled, sealed, and chemically compatible container for solid hazardous waste. |
| Liquid Waste | Collect solutions containing this compound. | Labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste. |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[5]
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[6]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, ensuring they are tightly capped except when adding waste.[5]
-
Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[2][6]
Quantitative Data
The following table summarizes key physical and chemical properties for the related compound 6-Bromoindole, as specific data for this compound is limited. This information is useful for understanding its general characteristics.
| Property | Value |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.04 g/mol [3] |
| Appearance | Solid |
| Melting Point | 92 - 96 °C[2] |
| Boiling Point | 70 - 75 °C @ 0.01 mmHg[2] |
| Flash Point | > 110 °C[2] |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, emphasizing the critical safety and disposal steps.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
